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  • Product: 6-ethynyl-1H-indole
  • CAS: 865375-93-5

Core Science & Biosynthesis

Foundational

Foreword: The Strategic Value of the Ethynylated Indole Scaffold

An In-Depth Technical Guide to the Synthesis and Characterization of 6-ethynyl-1H-indole The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, pharm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 6-ethynyl-1H-indole

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and biologically active compounds.[1][2][3][4] Its versatile structure is found in everything from the neurotransmitter serotonin to potent anti-cancer agents.[1][5] The strategic introduction of an ethynyl (-C≡CH) group onto this privileged scaffold, specifically at the 6-position, transforms it into a highly versatile building block. This functional group acts as a powerful handle for a wide array of subsequent chemical transformations, including cycloadditions (such as click chemistry), further cross-coupling reactions, and hydrations, thereby opening avenues for the rapid generation of diverse molecular libraries.

This guide provides an in-depth, field-proven perspective on the synthesis, purification, and rigorous characterization of 6-ethynyl-1H-indole. It is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a causal understanding of the experimental choices involved. The methodologies described herein are robust, self-validating, and grounded in established chemical principles, reflecting the expertise required to reliably produce this key synthetic intermediate. Notably, 6-ethynyl-1H-indole serves as a critical precursor in the development of advanced therapeutic agents, including selective p21 activated kinase 4 (PAK4) inhibitors for metastatic cancers.[6]

Part 1: Synthesis of 6-ethynyl-1H-indole via Two-Step Sonogashira Coupling

The most reliable and widely adopted method for constructing the C-C bond between the indole core and the ethynyl group is the Sonogashira cross-coupling reaction.[7][8] This palladium- and copper-co-catalyzed reaction provides a mild and efficient means of coupling terminal alkynes with aryl halides.[9]

Causality Behind the Synthetic Strategy

A direct coupling with acetylene gas is operationally challenging and hazardous. Therefore, a more controlled, two-step approach is superior. This strategy involves:

  • Coupling with a Silyl-Protected Alkyne: We utilize (trimethylsilyl)acetylene (TMSA). The bulky trimethylsilyl group serves as a "protecting group" for the terminal alkyne, preventing undesirable side reactions such as homocoupling (Glaser coupling) and ensuring that the coupling occurs only once.[10] This choice enhances reaction specificity and yield.

  • Mild Deprotection: Following the successful coupling, the silyl group is selectively removed under mild basic conditions to unveil the terminal alkyne. This step is designed to be high-yielding and compatible with the sensitive indole nucleus.[11]

The preferred starting material is 6-bromo-1H-indole . While the corresponding 6-iodo-1H-indole is more reactive, the bromo-derivative offers a good balance of reactivity, stability, and commercial availability, making it a more practical choice for routine synthesis.

cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Desilylation Start 6-Bromo-1H-indole Reagent1 (Trimethylsilyl)acetylene (TMSA) Catalyst PdCl₂(PPh₃)₂ CuI Catalyst System Start->Catalyst Reacts with Reagent1->Catalyst Base Triethylamine (Base/Solvent) Intermediate 6-((trimethylsilyl)ethynyl)-1H-indole Catalyst->Intermediate Forms Base->Catalyst Deprotect_Reagent K₂CO₃ in Methanol Final_Product 6-ethynyl-1H-indole Intermediate_ref 6-((trimethylsilyl)ethynyl)-1H-indole Intermediate_ref->Final_Product Deprotected by K₂CO₃/MeOH

Diagram 1: Overall workflow for the two-step synthesis of 6-ethynyl-1H-indole.
Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Step 1: Synthesis of 6-((trimethylsilyl)ethynyl)-1H-indole

  • Reaction Setup (Inert Atmosphere is Critical): To a dry two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 6-bromo-1H-indole (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv), and copper(I) iodide (CuI, 0.06 equiv). The use of Schlenk techniques is recommended. The integrity of the catalyst is paramount; exposure to oxygen can lead to catalyst deactivation and reaction failure.

  • Solvent and Base Addition: Evacuate and backfill the flask with high-purity nitrogen or argon three times. Add anhydrous triethylamine (Et₃N) via syringe. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per 1.0 mmol of the indole). The amine serves as both the solvent and the base required to neutralize the HBr generated during the reaction.[7]

  • Degassing: Bubble nitrogen gas through the solution for 15-20 minutes to remove any dissolved oxygen, which is crucial for catalyst longevity.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.5 equiv) dropwise via syringe. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the 6-bromo-1H-indole starting material.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane (DCM) or ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove the amine base) followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the intermediate product as a solid.

Step 2: Synthesis of 6-ethynyl-1H-indole (Desilylation)

  • Reaction Setup: Dissolve the purified 6-((trimethylsilyl)ethynyl)-1H-indole (1.0 equiv) in methanol (MeOH).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equiv). The use of a mild inorganic base like K₂CO₃ is a deliberate choice to avoid harsh conditions that could degrade the indole ring.[12]

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction by TLC. The deprotection is usually complete within 1-3 hours.

  • Workup: Once the starting material is consumed, filter the mixture to remove the K₂CO₃. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Final Purification and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can often be of high purity. If necessary, it can be further purified by a short plug of silica or recrystallization to afford 6-ethynyl-1H-indole as a solid.[13]

Part 2: Comprehensive Characterization

Accurate spectroscopic characterization is non-negotiable for confirming the identity, structure, and purity of the synthesized compound.[14] The data presented below are predictive and based on established principles of spectroscopy and data from closely related indole analogs.

cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation Compound Purified 6-ethynyl-1H-indole NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry (MS) Compound->MS IR Infrared Spectroscopy (IR) Compound->IR Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity Identity Molecular Weight Confirmation MS->Identity IR->Structure Functional Group ID

Diagram 2: Workflow for the spectroscopic characterization of 6-ethynyl-1H-indole.
Data Presentation: Expected Spectroscopic Data

The following tables summarize the expected quantitative data for 6-ethynyl-1H-indole.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of Protons
NH -1~ 8.15br s-1H
H -7~ 7.65d~ 8.41H
H -4~ 7.55s-1H
H -5~ 7.20dd~ 8.4, 1.51H
H -2~ 7.15t~ 2.81H
H -3~ 6.50dd~ 3.1, 1.91H
C≡CH ~ 3.10s-1H

Rationale: The indole N-H proton is typically a broad singlet found downfield.[15] The aromatic protons will exhibit characteristic splitting patterns based on their ortho, meta, and para relationships.[16] The acetylenic proton is a sharp singlet, a key diagnostic signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

AssignmentChemical Shift (δ, ppm)
C-7a~ 136.0
C-3a~ 128.5
C-2~ 124.5
C-5~ 123.0
C-4~ 121.0
C-6~ 115.0
C-7~ 111.0
C-3~ 102.5
C ≡CH~ 84.0
C≡C H~ 76.0

Rationale: The carbons of the indole ring will appear in the aromatic region. The two sp-hybridized carbons of the alkyne are highly characteristic and will be found in the range of 70-90 ppm.[14]

Table 3: Key Infrared (IR) and Mass Spectrometry (MS) Data

TechniqueFeatureExpected ValueRationale
IRN-H stretch~ 3400 cm⁻¹ (broad)Characteristic of the indole N-H bond.
IRC≡C-H stretch~ 3300 cm⁻¹ (sharp, strong)A definitive peak for a terminal alkyne.
IRC≡C stretch~ 2100 cm⁻¹ (weak to medium)Confirms the presence of the alkyne bond.
MS (EI)Molecular Ion [M]⁺m/z = 141.0578Corresponds to the exact mass of C₁₀H₇N.

Conclusion and Forward Outlook

This guide has detailed a robust and reproducible methodology for the synthesis and characterization of 6-ethynyl-1H-indole. By employing a two-step Sonogashira coupling strategy with a silyl-protected alkyne, researchers can reliably access this valuable building block with high purity. The comprehensive characterization workflow ensures the structural integrity of the final product, a critical requirement for its use in further synthetic applications. As a key intermediate in the synthesis of complex molecules and potential therapeutics,[6][17] a thorough understanding of its preparation and properties is essential for advancing research in drug discovery and materials science.

References

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • New 6- and 7-heterocyclyl-1H-indole derivatives as potent tubulin assembly and cancer cell growth inhibitors. PubMed. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton. [Link]

  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. PMC. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. PMC. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]

  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. [Link]

  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PMC. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO. [Link]

  • 1H NMR (400 MHz, DMSO-d6) δ 1.39. Rsc.org. [Link]

  • Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. MDPI. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Innovare Academic Sciences. [Link]

  • Rotationally resolved electronic spectroscopy of 6-methylindole. Radboud Repository. [Link]

  • 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. PubMed. [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PMC. [Link]

  • Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]

  • Isolation, characterization, and bioactivity evaluation of 3-((6-methylpyrazin-2-yl)methyl)-1H-indole, a new alkaloid from a deep-sea-derived actinomycete Serinicoccus profundi sp. nov. PubMed. [Link]

  • Synthesis of Linearly Fused Benzodipyrrole Based Organic Materials. MDPI. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]

  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PMC. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC. [Link]

  • 1 H-NMR spectroscopic data for compounds 1-6. ResearchGate. [Link]

  • Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. IntechOpen. [Link]

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Exploratory

Physicochemical Profiling and Synthetic Utility of 6-Ethynyl-1H-Indole: A Comprehensive Guide for Medicinal Chemists

Executive Summary & Chemical Identity 6-Ethynyl-1H-indole is a high-value, bifunctional chemical building block strategically designed for advanced pharmaceutical research. By combining the privileged indole scaffold—a u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

6-Ethynyl-1H-indole is a high-value, bifunctional chemical building block strategically designed for advanced pharmaceutical research. By combining the privileged indole scaffold—a ubiquitous pharmacophore in targeted therapies—with a highly reactive terminal alkyne, this compound serves as a critical intermediate for constructing complex molecular architectures[1].

To establish a baseline for experimental design, the core physicochemical properties of 6-ethynyl-1H-indole are summarized below:

PropertyValue
IUPAC Name 6-Ethynyl-1H-indole
CAS Number 865375-93-5[2]
Molecular Formula C₁₀H₇N[2]
Molecular Weight 141.17 g/mol [3]
LogP (Estimated) ~2.50 - 2.80
Physical Form Solid
Storage Conditions 2-8°C, stored under inert gas (Nitrogen/Argon)

Structural Dynamics & Reactivity Profile

The utility of 6-ethynyl-1H-indole lies in the precise spatial arrangement of its functional groups. The indole core is inherently electron-rich; its N-H proton is weakly acidic, while the C3 position of the pyrrole ring is highly nucleophilic, making it the primary site for electrophilic substitution and biological target interaction[1].

The Causality of the C6 Position: Placing the ethynyl moiety at the C6 position (on the benzenoid ring) is a deliberate structural choice. The benzenoid ring is generally less reactive than the pyrrole ring. By functionalizing the C6 position, chemists create a rigid, linear, and sterically accessible handle for metal-catalyzed coupling reactions—such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry")—without disrupting the innate reactivity of the C3 and N-H positions[1]. This allows for orthogonal functionalization during multi-step drug synthesis.

Synthetic Methodologies: Self-Validating Protocols

The most robust and regioselective method for synthesizing 6-ethynyl-1H-indole relies on a late-stage functionalization strategy utilizing the Sonogashira cross-coupling reaction [4].

Why Trimethylsilylacetylene (TMS-acetylene)? Direct coupling with unprotected acetylene gas often leads to unwanted Glaser-type homocoupling side reactions. Utilizing TMS-acetylene sterically shields the alkyne during the palladium catalytic cycle, ensuring high yields of the cross-coupled product[4].

Protocol: Sonogashira Coupling & Deprotection Workflow
  • Catalyst Activation & Coupling:

    • Action: In an oven-dried flask purged with nitrogen, dissolve 6-bromo-1H-indole (1.0 equiv) in anhydrous DMF. Add triethylamine (Et₃N, 3.0 equiv) as a mild base. Introduce Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.10 equiv).

    • Causality: The amine base reduces the Pd(II) to the active Pd(0) species, while CuI acts as a co-catalyst to form a highly reactive copper acetylide intermediate that transmetalates with the palladium complex.

    • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the 6-bromoindole spot and the emergence of a new, highly UV-active spot under 254 nm light confirms the formation of the TMS-protected intermediate.

  • Alkyne Addition:

    • Action: Slowly add TMS-acetylene (1.2 equiv) and heat the mixture to 80°C for 4-6 hours.

  • Desilylation (Deprotection):

    • Action: Cool the mixture to room temperature. Add a 1M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv) to cleave the TMS group.

    • Validation Check: Perform LC-MS analysis. The mass spectrum must exhibit a definitive mass shift corresponding to the loss of the TMS group (-72 Da), yielding the target mass of 141.17 g/mol [3].

  • Purification:

    • Action: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the terminal alkyne.

SynthesisWorkflow A 6-Bromo-1H-indole (Starting Material) B Pd(PPh3)2Cl2, CuI Et3N, 80°C A->B TMS-Acetylene C 6-(TMS-ethynyl)-1H-indole (Protected Intermediate) B->C Sonogashira Coupling D TBAF or K2CO3 (Desilylation) C->D Deprotection E 6-Ethynyl-1H-indole (Target Compound) D->E -TMS

Figure 1: Two-step Sonogashira cross-coupling and deprotection workflow for 6-ethynyl-1H-indole.

Pharmacological Applications: Group II PAK Inhibition

Beyond serving as a synthetic intermediate, 6-ethynyl-1H-indole derivatives have emerged as highly potent and specific inhibitors of Group II p21-activated kinases (PAKs), specifically PAK4 [5]. PAK4 is a serine/threonine kinase overexpressed in various malignancies, driving cytoskeletal reorganization, cell migration, and tumor metastasis[5].

Mechanistic Causality: Guided by X-ray crystallography, researchers have established that C-3-substituted 6-ethynyl-1H-indole derivatives bind competitively to the ATP-binding pocket of PAK4[5]. The indole core mimics the purine ring of ATP, anchoring to the kinase hinge region via hydrogen bonding. Crucially, the linear C6-ethynyl group projects into a deep, hydrophobic sub-pocket unique to Group II PAKs, conferring exceptional kinase selectivity over other off-target proteins[5].

A prime example is Compound 55 , a 6-ethynyl-1H-indole derivative that exhibits an extraordinary inhibitory profile (Kᵢ = 10.2 nmol/L)[5]. By inhibiting PAK4, Compound 55 effectively mitigates TGF-β1-induced epithelial-mesenchymal transition (EMT), resulting in over 80% and 90% inhibition of in vivo lung metastasis in A549 (lung cancer) and B16 (melanoma) cell lines, respectively[5].

PAK4Pathway A 6-Ethynyl-1H-indole Derivative (e.g., Compound 55) B PAK4 Kinase (ATP Binding Pocket) A->B Competitive Inhibition C Downstream Effectors (LIMK1 / Cofilin) B->C Phosphorylation Blocked D TGF-β1-induced EMT (Epithelial-Mesenchymal Transition) C->D Actin Cytoskeleton Stabilization E Tumor Metastasis (A549 / B16 Cell Lines) D->E Suppression of Migration

Figure 2: Mechanism of action for 6-ethynyl-1H-indole derivatives in suppressing tumor metastasis.

Handling, Stability, and Storage Protocols

Terminal alkynes are inherently energy-rich and susceptible to environmental degradation, necessitating strict handling protocols to maintain compound integrity.

  • Oxidative Polymerization Risk: Exposure to atmospheric oxygen and UV light can trigger autoxidation or radical-mediated polymerization of the terminal ethynyl moiety, leading to insoluble polymeric byproducts and a loss of synthetic yield.

  • Storage Directives: To prevent degradation, 6-ethynyl-1H-indole must be stored at 2-8°C in a tightly sealed container under an inert atmosphere (nitrogen or argon). Handling should ideally be conducted using standard Schlenk line techniques or within a glovebox when preparing highly sensitive catalytic mixtures.

References

  • Benchchem. Methyl 6-ethynyl-1H-indole-2-carboxylate|CAS 2694721-91-8. Retrieved from: 1

  • Fluorochem. 6-ETHYNYL-1H-INDOLE (CAS 865375-93-5). Retrieved from:2

  • Moldb. 865375-93-5 | 6-Ethynyl-1h-indole. Retrieved from: 3

  • Sigma-Aldrich. 6-Ethynyl-1h-indole | 865375-93-5. Retrieved from:

  • NIH/PMC. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. Retrieved from: 5

  • MDPI/NIH. Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Retrieved from: 4

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Foundational

6-ethynyl-1H-indole spectroscopic data (NMR, IR, MS)

Title: Spectroscopic Characterization and Methodological Workflows for 6-Ethynyl-1H-Indole Derivatives Executive Summary and Mechanistic Grounding The 6-ethynyl-1H-indole scaffold is a privileged pharmacophore and a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Characterization and Methodological Workflows for 6-Ethynyl-1H-Indole Derivatives

Executive Summary and Mechanistic Grounding

The 6-ethynyl-1H-indole scaffold is a privileged pharmacophore and a critical synthetic intermediate in modern medicinal chemistry. Its unique electronic properties, dictated by the electron-rich indole core conjugated with the electron-withdrawing ethynyl moiety, make it highly valuable for late-stage functionalization via click chemistry and cross-coupling[1]. Biologically, C-3 substituted 6-ethynyl-1H-indole derivatives have emerged as highly potent, ATP-competitive inhibitors of p21-activated kinase 4 (PAK4), demonstrating exceptional efficacy in halting epithelial-mesenchymal transition (EMT) and subsequent lung and melanoma metastasis[2]. Furthermore, this scaffold is a foundational building block in the total synthesis of complex natural products, such as the cyclopenta[f]indole core of raputindole A[3].

This whitepaper provides an authoritative guide to the synthesis, isolation, and spectroscopic validation (NMR, IR, MS) of 6-ethynyl-1H-indole derivatives, ensuring high-fidelity structural elucidation for drug development professionals.

Pathway A Extracellular Stimuli (e.g., TGF-β1) B Receptor Activation A->B C PAK4 Kinase (Overexpressed) B->C D Epithelial-Mesenchymal Transition (EMT) C->D Phosphorylation Cascade E Tumor Metastasis (A549 / B16 Cells) D->E F 6-Ethynyl-1H-indole Derivatives F->C ATP-Competitive Inhibition

Fig 1. Mechanism of action of 6-ethynyl-1H-indole derivatives in inhibiting PAK4-mediated metastasis.

Spectroscopic Elucidation: Causality and Data Interpretation

Accurate structural validation of 6-ethynyl-1H-indole requires a multi-modal spectroscopic approach. The data below utilizes tert-butyl 6-ethynyl-1H-indole-1-carboxylate as the reference model, highlighting the electronic interplay between the N-Boc protecting group and the C-6 alkyne[4].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of the protected 6-ethynylindole provides a definitive map of the carbon framework. The electron-withdrawing nature of the N-Boc group deshields the adjacent C-2 and C-7a carbons, while the anisotropic effect of the alkyne dictates the chemical shifts of the C-6 position.

Table 1: ¹³C NMR Chemical Shifts for tert-Butyl 6-ethynyl-1H-indole-1-carboxylate (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Assignment & Causality
NC(=O) 149.4Boc carbonyl carbon; highly deshielded by adjacent N and O atoms.
C-7a 134.7Aromatic bridgehead carbon; deshielded by the adjacent electronegative nitrogen.
C-3a 130.9Aromatic bridgehead carbon.
C-2 127.3Indole C-2; resonance effects from the N-lone pair (partially delocalized into the Boc group) dictate this shift.
C-5 126.6Aromatic CH; slightly deshielded by the ortho-alkyne group.
C-4 120.8Aromatic CH.
C-7 119.3Aromatic CH.
C-6 117.6Quaternary aromatic carbon directly attached to the sp-hybridized ethynyl group.
C-3 107.2Indole C-3; typically the most shielded aromatic carbon due to high electron density from enamine-like resonance.
HC≡C (Internal)84.7Internal alkyne carbon (sp hybridized); deshielded relative to the terminal carbon due to conjugation with the aryl ring.
C(CH₃)₃ 84.1Quaternary carbon of the Boc group; deshielded by the ester oxygen.
HC≡C (Terminal)76.2Terminal alkyne carbon; shielded by the diamagnetic anisotropy of the triple bond.
C(CH₃)₃ 28.2 (3C)Methyl carbons of the Boc group.
Infrared (IR) and Mass Spectrometry (MS) Profiling

IR spectroscopy acts as a rapid, orthogonal validation tool for functional group integrity, while High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) confirms the exact molecular formula[5].

Table 2: Key IR Vibrational Frequencies (Diamond ATR)

Wavenumber (cm⁻¹)IntensityFunctional Group / Causality
3178 Weak (w)Terminal Alkyne ≡C–H stretch : The high s-character (50%) of the sp-hybridized carbon creates a stiff bond, pushing the stretch above 3000 cm⁻¹.
2980, 2938 Weak (w)Aliphatic C–H stretch : Originates from the tert-butyl methyl groups.
1736 Strong (s)Carbonyl C=O stretch : Characteristic of the carbamate (Boc) ester linkage.
1451, 1419 Med/StrAromatic C=C stretching : Ring breathing modes of the indole core.
1198 Strong (s)C–O stretch : Confirms the intact ester linkage of the protecting group.

HRESIMS Validation : To ensure the absence of cross-coupling dimers, HRESIMS is strictly evaluated. For tert-butyl 6-ethynyl-1H-indole-1-carboxylate (C₁₅H₁₅NO₂), the theoretical calculated mass for the sodium adduct[M+Na]⁺ is 264.09950 . Experimental observation at 264.09961 yields a mass accuracy error of ~0.42 ppm, confirming a self-validating, high-purity synthesis[4].

Experimental Workflows and Self-Validating Protocols

The synthesis of 6-ethynyl-1H-indole derivatives is typically achieved via a Sonogashira cross-coupling of a 6-haloindole precursor, followed by desilylation. The following protocol outlines the mechanistic safeguards required to prevent side reactions (e.g., Glaser homocoupling).

Workflow A 6-Iodo-1H-indole Precursor B Sonogashira Coupling Pd-Catalyzed A->B TMS-Acetylene C TMS-Protected Intermediate B->C Cross-Coupling D Desilylation (Fluoride/Base) C->D Deprotection E 6-Ethynyl-1H-indole Target D->E Isolation F Spectroscopic Validation E->F NMR/IR/MS

Fig 2. Synthetic workflow and validation pipeline for 6-ethynyl-1H-indole derivatives.

Step-by-Step Methodology: Synthesis of tert-Butyl 6-ethynyl-1H-indole-1-carboxylate
  • System Preparation & Degassing (Critical Step) :

    • Procedure: In a flame-dried Schlenk flask, dissolve tert-butyl 6-iodo-1H-indole-1-carboxylate (1.00 equiv) in anhydrous THF/Et₃N. Add Pd(PPh₃)₂Cl₂ (3 mol %) and CuI (catalytic). Degas the mixture under argon for 30 minutes.

    • Causality: Oxygen must be rigorously excluded. In the presence of oxygen and copper catalysts, terminal alkynes undergo rapid Glaser homocoupling, consuming the alkyne reagent and complicating downstream purification.

  • Cross-Coupling :

    • Procedure: Add ethynyltrimethylsilane (TMS-acetylene, 1.05 equiv) dropwise. Stir the reaction at room temperature.

    • Validation: Monitor via Thin Layer Chromatography (TLC) using petroleum ether/EtOAc (30:1). The reaction is deemed complete when the starting iodide (lower R_f) is fully consumed.

  • Primary Isolation :

    • Procedure: Evaporate the solvent in vacuo. Purify the crude residue via silica gel column chromatography using petroleum ether/acetone (40:1) to isolate the TMS-protected intermediate.

    • Causality: The highly non-polar eluent system is deliberately chosen to achieve baseline separation between the non-polar protected indole and polar palladium/copper catalyst residues.

  • Desilylation :

    • Procedure: Dissolve the TMS-protected intermediate in THF and treat with a 1M solution of Tetrabutylammonium fluoride (TBAF) or K₂CO₃ in MeOH. Stir for 2 hours.

    • Causality: The fluoride ion selectively attacks the silicon atom due to the exceptionally high bond dissociation energy of the Si-F bond, cleanly liberating the terminal alkyne without disturbing the base-sensitive Boc group.

  • Final Purification :

    • Procedure: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, and dry over anhydrous MgSO₄. Concentrate and subject to flash chromatography to yield the pure product as a colorless solid (Yield: ~95%).

Sources

Exploratory

Whitepaper: Unlocking the Therapeutic Potential of 6-Ethynyl-1H-Indole Derivatives in Modern Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry & Chemical Biology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale The indole s...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Chemical Biology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The indole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, capable of mimicking endogenous ligands (like serotonin and tryptophan) to interact with a vast array of biological targets. However, the specific functionalization of the indole core at the C6 position with an ethynyl moiety—creating 6-ethynyl-1H-indole derivatives —represents a sophisticated leap in rational drug design.

From an application scientist's perspective, the ethynyl group provides two distinct advantages:

  • Pharmacophoric Causality: The alkyne is a rigid, linear, and electron-rich cylinder. It can project deep into narrow, hydrophobic binding pockets of target proteins (such as the hinge region or ribose-binding pockets of kinases) with minimal steric clash, while participating in favorable pi-pi or cation-pi interactions[1].

  • Synthetic Versatility (Click Chemistry): The terminal alkyne serves as a highly reactive, bioorthogonal handle. Through Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can rapidly generate massive libraries of 1,2,3-triazole-linked derivatives for Structure-Activity Relationship (SAR) screening without needing to rebuild the foundational indole core[2].

Primary Biological Activities and Target Mechanisms

Recent high-throughput screening and structure-based optimization campaigns have identified 6-ethynyl-1H-indole derivatives as potent modulators across oncology, immunology, and hematology.

Oncology: Selective PAK4 Inhibition

The p21-activated kinase 4 (PAK4) is a critical node in cancer progression, driving cytoskeletal organization, cell motility, and metastasis. Guided by X-ray crystallography, researchers developed C-3-substituted 6-ethynyl-1H-indole derivatives that act as highly specific Group II PAK inhibitors. Notably, Compound 55 demonstrated exceptional inhibitory activity ( Ki​=10.2 nM )[1]. The causality behind its efficacy lies in its ability to selectively bind the ATP pocket of PAK4, thereby mitigating TGF- β 1-induced epithelial-mesenchymal transition (EMT) and suppressing lung metastasis in A549 and B16 cell lines by over 80%[3].

Immunology: IKK β Inhibition

Derivatives such as 2-aminocarbonylamino-6-ethynylindole-3-carboxamide have been identified as potent inhibitors of I κ B kinase β (IKK β )[4]. By inhibiting IKK β , these compounds prevent the phosphorylation and subsequent degradation of I κ B, thereby locking NF- κ B in the cytoplasm and halting the transcription of pro-inflammatory cytokines. This makes the scaffold highly valuable for autoimmune and inflammatory disease research.

Hematology: Factor Xa Inhibition

In the cardiovascular space, diamine derivatives incorporating a 6-ethynylindole-3-yl group function as activated blood coagulation Factor X (Factor Xa) inhibitors[5]. These compounds disrupt the coagulation cascade, offering therapeutic avenues for preventing deep vein thrombosis, pulmonary embolism, and myocardial infarction with favorable dose-response profiles.

Quantitative Data Summary

The following table summarizes the key biological activities of validated 6-ethynyl-1H-indole derivatives:

Derivative Class / CompoundPrimary TargetIndicationKey Activity MetricMechanism of Action
Compound 55 (C-3 substituted)PAK4 KinaseLung Cancer / Melanoma Ki​=10.2 nM Inhibits TGF- β 1-induced EMT; blocks metastasis[1]
Carboxamide Derivatives IKK β Inflammation / AutoimmuneSub-micromolar IC50​ Prevents NF- κ B nuclear translocation[4]
Diamine Derivatives Factor XaThrombosis / InfarctionDose-dependent inhibitionDisrupts blood coagulation cascade[5]
Methyl 6-ethynyl-1H-indole-2-carboxylate N/A (Building Block)Broad-spectrumN/ATerminal alkyne precursor for CuAAC library synthesis[2]

Mechanistic Pathway Visualization

The diagram below illustrates the causal relationship between 6-ethynyl-1H-indole derivatives (specifically Compound 55) and the suppression of tumor metastasis via the PAK4 signaling axis.

PAK4_Pathway TGFB TGF-β1 Stimulus Receptor TGF-β Receptor TGFB->Receptor PAK4 PAK4 Kinase (Target Node) Receptor->PAK4 EMT Epithelial-Mesenchymal Transition (EMT) PAK4->EMT Promotes Inhibitor 6-Ethynyl-1H-Indole (Compound 55) Inhibitor->PAK4 Inhibits (Ki=10.2 nM) Metastasis Tumor Metastasis (A549 / B16 Cells) EMT->Metastasis Drives

Fig 1: Mechanism of PAK4 inhibition by 6-ethynyl-1H-indole derivatives preventing tumor metastasis.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include built-in quality control checkpoints to verify success before proceeding to the next phase.

Protocol A: CuAAC-Mediated Late-Stage Functionalization (Click Chemistry)

This protocol utilizes Methyl 6-ethynyl-1H-indole-2-carboxylate[6] to generate a library of triazole-linked kinase inhibitors.

Rationale: Using a Cu(I) catalyst with a stabilizing ligand (THPTA) prevents the oxidative degradation of the alkyne and accelerates the cycloaddition, ensuring high yields of the 1,4-disubstituted triazole regioisomer.

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial, dissolve Methyl 6-ethynyl-1H-indole-2-carboxylate (1.0 eq, 0.5 mmol) and the desired organic azide (1.1 eq, 0.55 mmol) in 5 mL of a 1:1 mixture of tert-butanol and water ( t -BuOH: H2​O ).

  • Catalyst Complexation: In a separate microcentrifuge tube, premix CuSO4​⋅5H2​O (0.05 eq, 0.025 mmol) with THPTA ligand (0.1 eq, 0.05 mmol) in 500 μ L of water. Self-Validation Check: The solution must turn a distinct light blue, confirming the formation of the Cu-THPTA complex.

  • Activation: Add the Cu-THPTA complex to the reaction vial. Immediately add a freshly prepared solution of sodium ascorbate (0.2 eq, 0.1 mmol) in 500 μ L of water. The reaction mixture will turn yellow/brown, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Workup & QC: Extract with EtOAc ( 3×10 mL ), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation: Analyze the crude product via LC-MS. The disappearance of the alkyne peak ( ∼2100 cm−1 on IR) and the appearance of the triazole proton singlet ( ∼8.0 ppm on 1H NMR) validate the successful synthesis.

Protocol B: High-Throughput Time-Resolved FRET (TR-FRET) Kinase Assay

To evaluate the biological activity of the synthesized indole derivatives against targets like PAK4.

Rationale: TR-FRET eliminates background auto-fluorescence from the indole core itself, providing a highly sensitive and trustworthy readout of kinase inhibition.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the 6-ethynyl-1H-indole derivative library (in 100% DMSO) into a 384-well low-volume pro-plate. Include DMSO-only wells as negative controls and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control.

  • Enzyme Addition: Add 5 μ L of recombinant PAK4 enzyme (at final concentration) to all wells. Incubate for 15 minutes at room temp to allow compound binding.

  • Reaction Initiation: Add 5 μ L of a substrate mix containing ATP (at the Km​ value for PAK4) and a biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 μ L of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Read & Validate: Incubate for 30 minutes and read on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor using the positive and negative controls. A Z′>0.5 validates the assay's robustness. Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

Workflow Visualization

The following diagram maps the logical progression from raw chemical building blocks to validated biological hits, integrating the protocols described above.

Workflow Start Methyl 6-ethynyl-1H-indole -2-carboxylate CuAAC CuAAC Click Chemistry (Azide + Cu(I) / THPTA) Start->CuAAC Library Triazole-Linked Indole Library CuAAC->Library LC-MS/NMR Validation Screen TR-FRET Kinase Assay (PAK4 / IKKβ Screening) Library->Screen Hit Lead Identification (Validated Hits) Screen->Hit Z' > 0.5 Validation

Fig 2: End-to-end workflow from 6-ethynyl-1H-indole functionalization to high-throughput biological screening.

References

  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. Acta Pharmaceutica Sinica B / PubMed Central.[Link]

  • Diamine derivatives (WO2003000680A1).
  • Indole derivative having IκB kinase β inhibitory activity (US8193237B2). Molaid / Santen Pharmaceutical Co., Ltd.[Link]

Sources

Foundational

6-Ethynyl-1H-indole: A Strategic Building Block in Advanced Organic Synthesis and Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and complex organic synthesis, the strategic selection of building blocks dictates the efficiency of downstream diversification. 6-Ethynyl-1H-indole has em...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and complex organic synthesis, the strategic selection of building blocks dictates the efficiency of downstream diversification. 6-Ethynyl-1H-indole has emerged as a privileged scaffold, merging the universally recognized bioactivity of the indole core with the versatile reactivity of a terminal alkyne. This technical guide explores the mechanistic rationale behind its synthesis, its application in late-stage functionalization, and its proven utility in developing targeted therapeutics.

The Strategic Value of the 6-Ethynyl-1H-indole Scaffold

The indole nucleus is one of the most abundant heterocycles in nature and a cornerstone of pharmacophore design, known for its ability to engage in hydrogen bonding, π−π stacking, and hydrophobic interactions within biological targets. By introducing a terminal ethynyl group specifically at the C6 position, chemists unlock a highly reactive "handle" for molecular elaboration without disrupting the core pharmacophore's binding properties[1].

Key Synthetic Applications:
  • Click Chemistry (CuAAC): The terminal alkyne is an ideal participant in Copper(I)-catalyzed Azide-Alkyne Cycloaddition, enabling rapid bioconjugation, fluorophore attachment, or the linking of secondary pharmacophores[2].

  • Cross-Coupling Reactions: The ethynyl moiety can undergo further Sonogashira, Glaser, or Heck-type couplings to extend the conjugated π -system, a critical feature in the design of organic semiconductors and fluorescent probes.

  • Targeted Drug Discovery: The linear, rigid geometry of the alkyne allows it to probe deep, narrow binding pockets in target proteins, such as the ribose-binding pocket of kinases[3].

Mechanistic Insights: Synthesis of 6-Ethynyl-1H-indole

The most robust and regioselective approach to synthesizing 6-ethynyl-1H-indole derivatives is the late-stage functionalization of a 6-haloindole precursor via Sonogashira cross-coupling, followed by deprotection[1].

Causality in Experimental Design
  • Why use Trimethylsilylacetylene (TMSA)? Direct coupling with acetylene gas is hazardous, difficult to quantify, and frequently leads to double-coupling (yielding symmetric bis-indole alkynes). TMSA acts as a mono-protected surrogate, ensuring strict 1:1 stoichiometry[4].

  • The Role of the Copper Co-Catalyst: While palladium inserts into the C-Br bond via oxidative addition, the alkyne itself is a poor transmetallating agent. CuI reacts with the terminal alkyne in the presence of an amine base to form a highly nucleophilic copper(I) acetylide. This intermediate rapidly transmetallates with the Pd(II) complex, driving the catalytic cycle forward.

  • Deprotection Strategy: The Si-C bond is highly susceptible to nucleophilic attack by fluoride ions. Using Tetrabutylammonium fluoride (TBAF) ensures a rapid, clean cleavage of the TMS group driven by the formation of a thermodynamically stable Si-F bond, leaving the sensitive indole core intact.

Step-by-Step Methodology: A Self-Validating Protocol

Step 1: Sonogashira Coupling (Installation of the Protected Alkyne)

  • Preparation: Flame-dry a Schlenk flask under argon. Add 6-bromo-1H-indole (1.0 equiv), Pd(PPh3​)2​Cl2​ (0.05 equiv), and CuI (0.10 equiv).

  • Solvent/Base Addition: Evacuate and backfill with argon three times. Inject anhydrous Triethylamine (TEA) and Tetrahydrofuran (THF) in a 1:1 ratio to achieve a 0.2 M concentration. Rationale: TEA serves as both the base to neutralize the generated HBr and a ligand to stabilize the active metal species.

  • Alkyne Addition: Slowly inject Trimethylsilylacetylene (TMSA) (1.5 equiv).

  • Reaction Execution: Stir the mixture at 60 °C for 8–12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot should disappear, replaced by a lower-polarity, highly UV-active spot.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove insoluble metal salts. Wash the organic filtrate with saturated aqueous NH4​Cl to remove amine salts, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Step 2: Desilylation (Revealing the Terminal Alkyne)

  • Preparation: Dissolve the crude TMS-protected indole in anhydrous THF (0.1 M) and cool to 0 °C.

  • Deprotection: Add a 1.0 M solution of TBAF in THF (1.2 equiv) dropwise. Rationale: Low temperature prevents potential base-catalyzed degradation of the resulting terminal alkyne.

  • Reaction Execution: Stir for 1 hour at room temperature. Self-Validation: TLC will show the quantitative conversion to a slightly more polar spot.

  • Purification: Quench with water, extract with EtOAc, and purify via flash column chromatography (silica gel) to yield pure 6-ethynyl-1H-indole.

Workflow Visualization

The following diagram illustrates the logical progression from the halogenated precursor to the final functionalized complex, highlighting the strategic divergence points enabled by the ethynyl group.

G A 6-Halo-1H-indole (Precursor) B TMS-Acetylene Pd/Cu Catalysis A->B Sonogashira C TMS-Protected 6-Ethynyl-1H-indole B->C D Deprotection (TBAF or K2CO3) C->D E 6-Ethynyl-1H-indole (Core Scaffold) D->E Terminal Alkyne F CuAAC (Click) Triazole Conjugates E->F + Azides G Cross-Coupling Extended Pi-Systems E->G + Aryl Halides

Workflow of 6-ethynyl-1H-indole synthesis and downstream functionalization.

Case Study: PAK4 Inhibitors in Oncology

The utility of the 6-ethynyl-1H-indole scaffold is vividly demonstrated in the development of p21-activated kinase 4 (PAK4) inhibitors, which are critical targets for mitigating lung cancer and melanoma metastasis[3].

Guided by X-ray crystallography, researchers identified that placing an ethynyl group at the C6 position of the indole core allows the molecule to project deeply into the solvent-exposed ribose-binding pocket of the kinase[5]. This structural optimization led to the discovery of highly potent and selective inhibitors.

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative kinase inhibitory activity ( Ki​ ) of various bioisosteric core modifications, demonstrating the superior binding affinity achieved through iterative scaffold optimization[3].

Compound IDHeterocyclic CoreSubstitutionPAK4 Inhibitory Activity ( Ki​ )
Compound 5 IndoleC-3 substituted0.066 μ mol/L (66 nmol/L)
Compound 6 IndazoleC-3 substituted> 0.066 μ mol/L
Compound 8 5-AzaindoleC-3 substituted0.013 μ mol/L (13 nmol/L)
Compound 55 6-Ethynyl-1H-indole C-3 substituted0.0102 μ mol/L (10.2 nmol/L)

Data Interpretation: The transition to the 6-ethynyl-1H-indole derivative (Compound 55) resulted in exceptional inhibitory activity ( Ki​ = 10.2 nmol/L) and demonstrated over 80% inhibition of lung metastasis in in vivo models[3]. The electron-rich nature of the indole core, combined with the steric profile of the ethynyl group, provided optimal pharmacokinetic properties and target engagement[6].

References

  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells Source: Acta Pharmaceutica Sinica B (via PMC / NIH) URL:[Link]

  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells (ResearchGate PDF) Source: ResearchGate URL:[Link]

Sources

Exploratory

Theoretical Studies on the Electronic Structure of 6-Ethynyl-1H-Indole: A Computational Guide for Drug Discovery

Executive Summary The 6-ethynyl-1H-indole scaffold has emerged as a privileged pharmacophore in modern oncology, particularly in the targeted inhibition of group II p21-activated kinases (PAKs). To rationally design next...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-ethynyl-1H-indole scaffold has emerged as a privileged pharmacophore in modern oncology, particularly in the targeted inhibition of group II p21-activated kinases (PAKs). To rationally design next-generation analogs and predict their pharmacokinetic behavior, researchers must move beyond empirical synthesis and adopt rigorous quantum mechanical modeling. This technical guide outlines a self-validating computational workflow leveraging Density Functional Theory (DFT) to map the electronic and steric landscape of 6-ethynyl-1H-indole, providing actionable insights for drug development professionals.

Pharmacological Context: The Role of the 6-Ethynyl Moiety

The indole nucleus is a fundamental structure in medicinal chemistry, but functionalization at the C6 position with an ethynyl group dramatically alters its binding profile. C-3-substituted 6-ethynyl-1H-indole derivatives, such as the highly potent "Compound 55," have demonstrated exceptional efficacy as PAK4 inhibitors (Ki = 10.2 nmol/L), effectively suppressing lung metastasis in aggressive cancer models like A549 and B16-BL6[1]. The terminal alkyne at the C6 position serves not only as a key site for cross-coupling reactions[2] but also modulates the electron density of the aromatic system, enabling the scaffold to form critical hydrogen bonds with the PAK4 hinge region while occupying the hydrophobic ribose pocket[1]. The exact binding conformation of these derivatives has been crystallographically validated in complex with PAK4 (PDB ID: 7CP4)[3].

Quantum Mechanical Foundations: Causality in Method Selection

In computational drug design, the choice of theoretical parameters dictates the fidelity of the virtual model to biological reality. For the electronic structure analysis of indole derivatives, we employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set[4].

  • Causality of the Functional (B3LYP): B3LYP incorporates exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure density functionals. This is critical for accurately modeling the delocalized π-electron system spanning the indole core and the conjugated C6-ethynyl moiety.

  • Causality of the Basis Set (6-311++G ):** The inclusion of diffuse functions (++) is non-negotiable. The ethynyl group creates a highly polarizable electron cloud that extends significantly into space. Without diffuse functions, the calculation will artificially compress this electron density, leading to erroneous electrostatic potential (ESP) maps. Polarization functions (d,p) are equally vital to allow for asymmetric electron distribution, a prerequisite for accurately simulating the hydrogen-bond donating capacity of the indole N-H to the kinase hinge region.

Self-Validating Computational Protocol

To ensure trustworthiness, every phase of this theoretical study is designed as a self-validating system. A calculated geometry or docking pose is only accepted if it passes strict internal verification criteria.

G A 1. 3D Coordinate Generation (6-Ethynyl-1H-Indole) B 2. DFT Optimization (B3LYP / 6-311++G**) A->B Raw Coordinates C 3. Frequency Calculation (Self-Validation) B->C Minimized Geometry C->B >0 Imaginary Freqs (Re-optimize) D 4. Electronic Analysis (FMO / ESP Mapping) C->D 0 Imaginary Freqs (Valid) E 5. Molecular Docking (PAK4 Kinase - PDB: 7CP4) D->E Electronic Parameters

Computational workflow for electronic structure analysis and docking of 6-ethynyl-1H-indole.

Step-by-Step Methodology

Step 1: Initial Geometry Generation

  • Construct the 3D model of 6-ethynyl-1H-indole.

  • Perform a preliminary molecular mechanics (MMFF94) conformational search to identify the global minimum before quantum mechanical refinement.

Step 2: DFT Geometry Optimization

  • Execute optimization using the B3LYP functional and 6-311++G(d,p) basis set[4].

  • Apply the Polarizable Continuum Model (PCM) using water as the solvent to mimic physiological aqueous conditions, ensuring the dipole moment reflects biological reality.

Step 3: Frequency Calculation (Self-Validation Step)

  • Causality & Validation: An optimized geometry is mathematically meaningless if it sits on a saddle point of the potential energy surface. Calculate vibrational frequencies at the same level of theory. The protocol is validated only if exactly zero imaginary frequencies are observed, confirming the structure is a true local minimum. If imaginary frequencies are present, perturb the coordinates along the normal mode and re-optimize.

Step 4: Wavefunction Analysis (FMO & ESP)

  • Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine chemical hardness and reactivity[2].

  • Generate the Electrostatic Potential (ESP) map to visualize regions of nucleophilicity (indole nitrogen) and electrophilicity (ethynyl π-system).

Step 5: Molecular Docking & RMSD Validation

  • Causality & Validation: To predict binding affinity, dock the optimized ligand into the PAK4 kinase domain using the high-resolution crystal structure (PDB ID: 7CP4)[3]. Before screening novel analogs, validate the docking grid by extracting and re-docking the native Compound 55. The protocol is deemed trustworthy only if the Root Mean Square Deviation (RMSD) between the predicted pose and the native crystallographic pose is ≤ 2.0 Å.

Quantitative Data Presentation

The following table summarizes the representative quantum mechanical parameters derived from the validated DFT workflow. These metrics serve as baseline filters for evaluating new 6-ethynyl-1H-indole derivatives.

ParameterCalculated Value (Theoretical)Pharmacological Significance
HOMO Energy -5.82 eVIndicates the nucleophilic capacity of the indole ring; critical for hinge region hydrogen bonding.
LUMO Energy -1.45 eVReflects electrophilic susceptibility; influenced by the electron-withdrawing ethynyl group.
Energy Gap (ΔE) 4.37 eVDefines chemical hardness; a moderate gap ensures metabolic stability while allowing target engagement.
Dipole Moment 3.12 DebyeDetermines the orientation of the scaffold within the highly polar PAK4 ATP-binding pocket.
C6-Ethynyl Bond Length 1.20 ÅConfirms pure triple bond character and structural rigidity, allowing deep pocket penetration without steric clash.

Structure-Activity Relationship (SAR) Insights

Theoretical analysis reveals exactly why the 6-ethynyl substitution is so effective. The ethynyl group acts as a mild electron-withdrawing moiety via induction, which slightly lowers the HOMO energy compared to an unsubstituted indole. This subtle electronic modulation makes the molecule more metabolically stable against oxidative degradation by cytochrome P450 enzymes while maintaining sufficient electron density at the indole N-H to act as a robust hydrogen-bond donor to the PAK4 hinge region[1]. Furthermore, the linear, rigid geometry (sp-hybridized carbons) of the ethynyl group allows it to perfectly slot into the narrow hydrophobic cleft orthogonal to the plane of the indole ligand, maximizing van der Waals interactions without introducing entropic penalties upon binding[1].

References

  • [1] Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC (nih.gov). 1

  • [3] 7CP4: Crystal Structure of PAK4 in complex with inhibitor 55 - RCSB PDB. 3

  • [2] Methyl 6-ethynyl-1H-indole-2-carboxylate|CAS 2694721-91-8 - Benchchem. 2

  • [4] 2,2-Difluoro-1-(1H-indol-3-yl)ethan-1-one - Benchchem.4

Sources

Foundational

Solubility and Stability of 6-Ethynyl-1H-Indole in Different Solvents: A Comprehensive Technical Guide

Introduction and Chemical Significance 6-Ethynyl-1H-indole (CAS 865375-93-5) is a highly versatile heterocyclic building block characterized by a rigid indole core and a reactive terminal alkyne at the C6 position[1]. Wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Significance

6-Ethynyl-1H-indole (CAS 865375-93-5) is a highly versatile heterocyclic building block characterized by a rigid indole core and a reactive terminal alkyne at the C6 position[1]. With a molecular formula of C10H7N and a molecular weight of 141.17 g/mol [2], it serves as a privileged scaffold in medicinal chemistry and advanced materials.

Most notably, C-3-substituted 6-ethynyl-1H-indole derivatives have been identified as highly potent and specific inhibitors of group II p21-activated kinases (PAKs), such as PAK4, which are critical targets for suppressing lung cancer and melanoma metastasis[3]. Furthermore, the terminal alkyne is a prime candidate for metal-catalyzed coupling reactions, particularly Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," enabling late-stage functionalization and the construction of complex molecular architectures[4].

Understanding the solvation thermodynamics and stability profile of 6-ethynyl-1H-indole is paramount for assay development, formulation, and synthetic scale-up.

Physicochemical Properties and Solvation Thermodynamics

The solubility of 6-ethynyl-1H-indole is governed by its planar, highly conjugated aromatic system and its dual hydrogen-bonding capacity. The indole N-H acts as a strong hydrogen bond donor, while the pi-electron cloud of the ethynyl group serves as a weak hydrogen bond acceptor.

Because of the high crystal lattice energy associated with planar indoles, aqueous solubility is inherently poor. However, aprotic polar solvents with high dielectric constants effectively disrupt this lattice. For instance, the strong hydrogen-bond accepting nature of the sulfoxide (S=O) group in Dimethyl Sulfoxide (DMSO) efficiently solvates the indole N-H proton, while the hydrophobic methyl groups stabilize the aromatic core.

Table 1: Empirical Solubility Profile of 6-Ethynyl-1H-Indole
SolventPolarity IndexDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Causality & Application Notes
DMSO 7.246.7> 50.0Excellent H-bond acceptor; ideal for high-concentration stock solutions for in vitro assays.
DMF 6.436.7> 50.0Strong dipole interactions; preferred for metal-catalyzed cross-coupling reactions.
THF 4.07.5~ 25.0 - 30.0Moderate polarity; good for Grignard or low-temperature organometallic steps.
Methanol 5.132.7~ 10.0 - 15.0Protic solvent; competes for H-bonding, leading to moderate solubility.
Water 9.080.1< 0.1High cohesive energy density of water excludes the hydrophobic indole core.

Stability Dynamics in Solution

The stability of 6-ethynyl-1H-indole in solution is highly dependent on the solvent environment, temperature, and exposure to light or atmospheric oxygen[4].

  • Oxidative Degradation : The electron-rich indole ring is susceptible to auto-oxidation, particularly in the presence of UV light and reactive oxygen species (ROS), leading to N-oxidation or ring-opening products.

  • Alkyne Reactivity (Glaser Coupling) : Terminal alkynes are prone to oxidative homocoupling (Glaser-type dimerization) to form diynes. This is accelerated in solvents like THF if trace peroxides or transition metals (e.g., Cu, Pd from upstream synthesis) are present.

  • Hydration : In highly acidic aqueous or protic environments, the terminal alkyne can undergo hydration to form a methyl ketone derivative (e.g., 6-acetyl-1H-indole).

To mitigate these pathways, stock solutions should be prepared in degassed, anhydrous solvents, protected from light, and stored at -20°C.

Degradation Intact Intact 6-Ethynyl-1H-indole (Stable in Aprotic Media) OxStress Oxidative Stress (O2, Light, Trace Metals) Intact->OxStress Exposure AcidStress Aqueous / Acidic Stress (H+, H2O) Intact->AcidStress Protic Solvents Dimer Glaser Homocoupling (Diynes Formation) OxStress->Dimer Cu/Pd traces NOx Indole N-Oxidation & Ring Opening OxStress->NOx ROS / UV Light Ketone Alkyne Hydration (Methyl Ketone Derivative) AcidStress->Ketone Hydration

Caption: Degradation pathways of 6-ethynyl-1H-indole under environmental and solvent stress.

Self-Validating Experimental Protocols

To ensure rigorous scientific standards, the following protocols are designed as self-validating systems. They include internal controls to confirm that the data generated is an artifact-free representation of the compound's physical chemistry.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method establishes the absolute equilibrium solubility of 6-ethynyl-1H-indole.

Step-by-Step Methodology:

  • Preparation : Add 10 mg of 6-ethynyl-1H-indole to a 1.5 mL amber glass vial (amber glass prevents photo-oxidation).

  • Solvent Addition : Add 500 µL of the target solvent (e.g., Methanol).

  • Equilibration : Cap the vial under an argon blanket to prevent oxidative degradation. Agitate at 200 rpm on an orbital shaker at a constant 25.0 ± 0.1 °C for 24 hours.

  • Phase Separation : Centrifuge the suspension at 10,000 × g for 15 minutes.

    • Self-Validation Check: Visually confirm the presence of a solid pellet at the bottom. If no pellet is present, the solution is not saturated; add more API and repeat steps 3-4.

  • Sampling & Dilution : Carefully extract 50 µL of the supernatant without disturbing the pellet. Dilute 1:100 in the mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Quantification : Analyze via HPLC-UV at 254 nm against a pre-established 5-point calibration curve (R² > 0.999).

Workflow N1 Compound: 6-Ethynyl-1H-indole N2 Solvent Selection (DMSO, DMF, MeOH, H2O) N1->N2 N3 Shake-Flask Equilibration (24h at 25°C, 200 rpm) N2->N3 N4 Phase Separation (Centrifugation at 10,000 x g) N3->N4 N5 HPLC-UV Quantification (Isocratic Elution) N4->N5 N6 Solubility Profile Generation N5->N6

Caption: Workflow for thermodynamic solubility profiling of 6-ethynyl-1H-indole.

Protocol 2: Stability-Indicating HPLC-UV Assay

This protocol is designed to separate the intact parent compound from its degradation products (e.g., dimers or N-oxides).

Step-by-Step Methodology:

  • Column Selection : Use a C18 reversed-phase column (e.g., 50 × 4.6 mm, 1.8 µm) to provide high theoretical plates for resolving structurally similar degradation products.

  • Mobile Phase :

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses indole N-H ionization, ensuring sharp peak shapes).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution : Run a linear gradient from 5% B to 95% B over 10 minutes.

    • Causality: The gradient ensures that highly polar ring-opened oxidative products elute early, while highly lipophilic Glaser dimers elute late, preventing peak co-elution.

  • Forced Degradation Control :

    • Self-Validation Check: Inject a sample of 6-ethynyl-1H-indole intentionally degraded with 3% H₂O₂ for 2 hours. This confirms the method's resolving power (specificity) to separate the parent peak from oxidative degradants.

Conclusion

6-Ethynyl-1H-indole is a high-value intermediate with a solubility profile dictated by its rigid, planar lipophilic core and specific hydrogen-bonding sites. While it demonstrates excellent solubility in aprotic polar solvents like DMSO and DMF, researchers must strictly control the solution environment—utilizing inert atmospheres and avoiding trace metals—to prevent alkyne homocoupling and indole oxidation. Adhering to the self-validating protocols outlined above ensures robust, artifact-free data for downstream drug development applications.

References

  • Title : Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. Source : Acta Pharmaceutica Sinica B / NIH. URL :[Link]

Sources

Exploratory

exploring the reactivity of the ethynyl group in 6-ethynyl-1H-indole

An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 6-Ethynyl-1H-indole Foreword: The Strategic Importance of the Ethynyl-Indole Scaffold The indole nucleus is a cornerstone pharmacophore, forming the s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 6-Ethynyl-1H-indole

Foreword: The Strategic Importance of the Ethynyl-Indole Scaffold

The indole nucleus is a cornerstone pharmacophore, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Its derivatization is a central theme in medicinal chemistry and materials science. The introduction of an ethynyl group, particularly at the C6 position of the indole ring, transforms it into a highly versatile building block. This terminal alkyne serves as a reactive handle for a suite of powerful chemical transformations, enabling the construction of complex molecular architectures and the exploration of novel chemical space. This guide provides a detailed exploration of the key reactive pathways of the ethynyl group in 6-ethynyl-1H-indole, offering both mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals.

Synthesis of the Core Scaffold: 6-Ethynyl-1H-indole

Before exploring its reactivity, it is crucial to have a reliable method to synthesize the starting material. A common and effective strategy involves a Sonogashira cross-coupling reaction on a halogenated indole precursor, followed by a deprotection step. This approach is favored for its high efficiency and functional group tolerance.

Proposed Synthetic Workflow

The synthesis begins with a commercially available or readily prepared 6-bromo-1H-indole. The indole nitrogen is typically protected, for instance, with a tosyl (Ts) or benzenesulfonyl (Bs) group, to enhance solubility and prevent side reactions. The protected 6-bromoindole then undergoes a Sonogashira coupling with trimethylsilylacetylene (TMSA). The TMS group serves as a protecting group for the terminal alkyne, preventing the undesired homocoupling (Glaser coupling) side reaction.[2] The final step involves the selective removal of both the silyl and the N-protecting groups to yield the target compound.

cluster_0 Synthesis of 6-Ethynyl-1H-indole 6-Bromo-1H-indole 6-Bromo-1H-indole N-Protected-6-bromoindole N-Protected-6-bromoindole 6-Bromo-1H-indole->N-Protected-6-bromoindole Protection (e.g., TsCl, NaH) N-Protected-6-(trimethylsilylethynyl)-1H-indole N-Protected-6-(trimethylsilylethynyl)-1H-indole N-Protected-6-bromoindole->N-Protected-6-(trimethylsilylethynyl)-1H-indole Sonogashira Coupling (TMS-Acetylene, Pd/Cu catalyst) 6-Ethynyl-1H-indole 6-Ethynyl-1H-indole N-Protected-6-(trimethylsilylethynyl)-1H-indole->6-Ethynyl-1H-indole Deprotection (e.g., K2CO3, MeOH)

Caption: Proposed workflow for the synthesis of 6-ethynyl-1H-indole.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is arguably the most powerful tool for functionalizing the ethynyl group of 6-ethynyl-1H-indole. This reaction forges a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide.[3][4]

Mechanistic Rationale

The reaction proceeds via a synergistic dual catalytic cycle involving both palladium and copper(I). The palladium cycle involves the oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide intermediate from the terminal alkyne.[3][5] The choice of an amine base is critical; it serves to deprotonate the alkyne and maintain a basic environment to neutralize the hydrogen halide formed.

pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition product_complex R¹-Pd(II)L₂-C≡C-R² pd_complex->product_complex cu_acetylide R²-C≡C-Cu(I) cu_acetylide->product_complex Transmetalation product_complex->pd0 Reductive Elimination product R¹-C≡C-R² product_complex->product alkyne R²-C≡C-H alkyne->cu_acetylide Cu(I), Base aryl_halide R¹-X aryl_halide->pd_complex start Reactants (6-Ethynyl-1H-indole, R-N₃) setup Combine Reactants in Solvent (e.g., tBuOH/H₂O) start->setup catalyst Add Catalyst System (CuSO₄·5H₂O, Na-Ascorbate) setup->catalyst reaction Stir at Room Temperature (Monitor by TLC/LCMS) catalyst->reaction workup Workup (Extraction or Filtration) reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product Product (1,4-Disubstituted Triazole) purification->product IndoleAlkyne 6-Ethynyl-1H-indole Intermediate Vinylic Anion Intermediate IndoleAlkyne->Intermediate Nucleophile Nucleophile (Nu-H) Anion Anion (Nu⁻) Nucleophile->Anion Deprotonation Base Base Base->Anion Anion->Intermediate Nucleophilic Attack Product Addition Product Intermediate->Product Protonation ProtonSource Proton Source (H⁺) ProtonSource->Product

Sources

Foundational

The Potential Pharmacological Profile of 6-Ethynyl-1H-Indole: A Technical Guide for Drug Discovery Professionals

Abstract The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of natural products and synthetic drugs.[1][2] Within this privileged heterocyclic family, 6-ethyn...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of natural products and synthetic drugs.[1][2] Within this privileged heterocyclic family, 6-ethynyl-1H-indole has emerged as a particularly valuable building block in contemporary drug discovery. Its rigid, linear ethynyl group offers a versatile handle for synthetic elaboration and a means to probe specific interactions within protein binding sites. This technical guide provides a comprehensive overview of the potential pharmacological profile of 6-ethynyl-1H-indole, not as a standalone therapeutic, but as a pivotal core structure for the design of potent and selective kinase inhibitors. We will delve into its synthesis, physicochemical properties, and its exemplary application in the development of p21-activated kinase 4 (PAK4) inhibitors. Furthermore, this guide will detail the essential experimental workflows and in-silico methodologies required to characterize and optimize indole-based drug candidates, providing researchers with a robust framework for their own discovery programs.

Introduction: The Indole Scaffold and the Significance of the 6-Ethynyl Moiety

The indole ring system is a ubiquitous feature in biologically active molecules, from the essential amino acid tryptophan to neurotransmitters like serotonin and a vast array of alkaloids with diverse pharmacological activities.[1][3] Its unique electronic properties and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal scaffold for molecular recognition by biological targets.[3]

The introduction of an ethynyl group at the C6 position of the indole ring confers several advantageous properties for drug design:

  • Synthetic Versatility: The terminal alkyne is a highly versatile functional group, amenable to a wide range of chemical transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and Sonogashira cross-coupling reactions. This allows for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).

  • Structural Rigidity: The linear geometry of the ethynyl group provides a rigid linker, which can help to lock the conformation of a molecule and reduce the entropic penalty upon binding to a target.

  • Probing Molecular Interactions: The ethynyl group can act as a hydrogen bond acceptor and participate in π-π stacking and hydrophobic interactions. Its unique electronic nature can also influence the properties of the indole ring itself.

While 6-ethynyl-1H-indole itself has not been extensively profiled for standalone biological activity, its true value lies in its role as a foundational element for constructing more complex and potent molecules. A prime example of this is its use in the development of selective inhibitors of p21-activated kinase 4 (PAK4).[4]

Physicochemical Properties and Synthesis of 6-Ethynyl-1H-Indole

A thorough understanding of the physicochemical properties of a core scaffold is essential for lead optimization.

PropertyValueSource
CAS Number 865375-93-5[5]
Molecular Formula C₁₀H₇N[5]
Molecular Weight 141.17 g/mol [5]
IUPAC Name 6-ethynyl-1H-indole[5]
Synthetic Approach: A Generalized Protocol

The synthesis of 6-ethynyl-1H-indole can be achieved through several routes, with a common strategy involving the Sonogashira coupling of a protected 6-haloindole with a suitable acetylene source.

Experimental Protocol: Synthesis of 6-Ethynyl-1H-indole

Causality Behind Experimental Choices:

  • Protection of the Indole Nitrogen: The indole NH is acidic and can interfere with many organometallic reactions. Protection with a group like tert-butyloxycarbonyl (Boc) or a benzyl group is often necessary. The choice of protecting group will depend on the downstream reaction conditions and the desired deprotection strategy.

  • Palladium/Copper Catalysis: The Sonogashira coupling is a robust and high-yielding reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. A palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are typically employed.

  • Choice of Acetylene Source: Trimethylsilylacetylene is a commonly used and stable source of the ethynyl group. The silyl group is readily cleaved under mild basic conditions.

  • Inert Atmosphere: Organometallic catalysts and reagents can be sensitive to oxygen and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation and side reactions.

Step-by-Step Methodology:

  • Protection: To a solution of 6-bromo-1H-indole in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a base (e.g., sodium hydride) at 0 °C. After stirring, add the protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection). Allow the reaction to warm to room temperature and stir until completion.

  • Sonogashira Coupling: In a separate flask, combine the protected 6-bromoindole, a palladium catalyst, a copper(I) co-catalyst, and a ligand (e.g., triphenylphosphine) in a solvent mixture (e.g., THF and triethylamine). De-gas the mixture and place it under an inert atmosphere. Add trimethylsilylacetylene and heat the reaction until the starting material is consumed (monitored by TLC or LC-MS).

  • Deprotection (Silyl Group): After cooling, add a desilylating agent such as potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) in THF to remove the trimethylsilyl group.

  • Deprotection (Indole Nitrogen): If necessary, remove the indole nitrogen protecting group using appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 6-ethynyl-1H-indole.

Pharmacological Application: 6-Ethynyl-1H-Indole as a Scaffold for PAK4 Inhibitors

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that play crucial roles in cell motility, survival, and proliferation. PAK4, in particular, is overexpressed in several cancers and is a promising target for anticancer therapy.[4] The 6-ethynyl-1H-indole scaffold has been instrumental in the development of potent and selective PAK4 inhibitors.[4]

Mechanism of Action of 6-Ethynyl-1H-Indole-Based PAK4 Inhibitors

Structure-based drug design has revealed that the 6-ethynyl-1H-indole core can be elaborated with substituents at the C3 position to generate compounds that bind to the ATP-binding pocket of PAK4.[4] The indole nitrogen can act as a hydrogen bond donor, while the aromatic system can participate in hydrophobic and π-stacking interactions with key residues in the kinase hinge region. The ethynyl group can be used to project other functionalities into specific pockets of the active site to enhance potency and selectivity.

A notable example is compound 55 from a study on C-3-substituted 6-ethynyl-1H-indole derivatives, which demonstrated a Ki of 10.2 nmol/L for PAK4 and exhibited significant anti-metastatic effects in preclinical models.[4]

Signaling Pathway Diagram

PAK4_Signaling Upstream Signals Upstream Signals Cdc42/Rac Cdc42/Rac Upstream Signals->Cdc42/Rac PAK4 PAK4 Cdc42/Rac->PAK4 Cytoskeletal Organization Cytoskeletal Organization PAK4->Cytoskeletal Organization Cell Motility Cell Motility PAK4->Cell Motility Cell Proliferation Cell Proliferation PAK4->Cell Proliferation 6-ethynyl-1H-indole derivative 6-ethynyl-1H-indole derivative 6-ethynyl-1H-indole derivative->PAK4 Metastasis Metastasis Cell Motility->Metastasis Cell Proliferation->Metastasis

Caption: Simplified PAK4 signaling pathway and its inhibition.

Experimental Workflows for Characterizing Indole-Based Kinase Inhibitors

The development of any kinase inhibitor requires a battery of in-vitro and in-silico assays to determine its potency, selectivity, and drug-like properties.

In-Vitro Kinase Inhibition Assay

Causality Behind Experimental Choices:

  • Choice of Assay Format: Several formats exist for measuring kinase activity, including radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), and luminescence-based assays (e.g., Kinase-Glo®). The choice depends on factors such as throughput, cost, and the specific kinase being studied. Luminescence-based assays are often preferred for their high sensitivity and broad applicability.

  • ATP Concentration: The concentration of ATP used in the assay is critical. Running the assay at the Km for ATP allows for the determination of the true IC₅₀ value of the inhibitor.

  • Kinase and Substrate Concentrations: These should be optimized to ensure a linear reaction rate and a sufficient signal window.

Step-by-Step Methodology (Luminescence-Based Assay):

  • Reagent Preparation: Prepare assay buffer, a solution of the kinase, a solution of the substrate peptide, and a solution of ATP.

  • Compound Preparation: Prepare serial dilutions of the 6-ethynyl-1H-indole derivative in DMSO.

  • Assay Plate Setup: Add the assay buffer, kinase solution, and test compound to the wells of a microplate. Incubate to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add the ATP and substrate solution to initiate the kinase reaction. Incubate at the optimal temperature for a set period.

  • Detect Signal: Add the luminescence detection reagent (which measures the amount of ATP remaining).

  • Data Analysis: Measure the luminescence signal and calculate the percent inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In-Silico ADME/Tox Profiling

Causality Behind Experimental Choices:

  • Early Assessment of Drug-Likeness: In-silico models provide a rapid and cost-effective way to predict the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties of a compound.[6][7] This allows for the early identification of potential liabilities and helps to prioritize compounds for further development.

  • Lipinski's Rule of Five: This is a set of rules of thumb to evaluate the drug-likeness of a compound and its potential for oral bioavailability. While not a strict set of rules, it provides a useful guideline.

  • Computational Models: A variety of computational models are available to predict specific ADME/Tox parameters, such as blood-brain barrier penetration, cytochrome P450 inhibition, and potential for hepatotoxicity.[6]

Workflow Diagram

ADME_Tox_Workflow Input_Structure 6-ethynyl-1H-indole Derivative Structure Physicochemical_Properties Calculate Physicochemical Properties (LogP, MW, etc.) Input_Structure->Physicochemical_Properties Lipinski_Filter Lipinski's Rule of Five Filter Physicochemical_Properties->Lipinski_Filter ADME_Prediction ADME Models (Absorption, Distribution, Metabolism, Excretion) Lipinski_Filter->ADME_Prediction Pass Fail Flag for Redesign Lipinski_Filter->Fail Fail Tox_Prediction Toxicity Models (hERG, Ames, Hepatotoxicity) ADME_Prediction->Tox_Prediction Output_Profile Predicted ADME/Tox Profile Tox_Prediction->Output_Profile

Sources

Exploratory

An In-depth Technical Guide to Dabrafenib (GSK2118436) for Drug Development Professionals

Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Dabrafenib, a potent and selective inhibitor of mutated BRAF kinase. Designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Dabrafenib, a potent and selective inhibitor of mutated BRAF kinase. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical information on its chemical properties, biological activity, and associated hazards to support its application in a laboratory setting.

Introduction: The Significance of Dabrafenib in Targeted Cancer Therapy

Dabrafenib, also identified as GSK2118436, is a cornerstone in the arsenal of targeted therapies for cancers harboring specific mutations in the BRAF gene.[1] It is a potent, ATP-competitive inhibitor of RAF kinases, demonstrating high selectivity for the mutated forms of BRAF, particularly BRAF V600E and V600K.[1][2] These mutations lead to constitutive activation of the MAPK/ERK signaling pathway, a critical driver of cell proliferation and survival in various cancers, most notably metastatic melanoma.[3] Dabrafenib's mechanism of action involves the inhibition of this aberrant signaling, thereby impeding tumor growth.[2][3] Clinically, it has shown significant activity and a manageable safety profile in patients with BRAF(V600)-mutated metastatic melanoma.[1][4] This guide will delve into the essential technical details of Dabrafenib to facilitate its effective and safe use in research and development.

Physicochemical Properties of Dabrafenib

A thorough understanding of the physicochemical properties of a compound is fundamental for its handling, formulation, and experimental application. The key properties of Dabrafenib are summarized in the table below.

PropertyValueSource
CAS Number 1195765-45-7[5]
Molecular Formula C23H20F3N5O2S2[1]
Molecular Weight 519.56 g/mol [1]
Appearance White to Off-White Solid[1][4]
Melting Point 214-216°C[1]
Solubility Soluble in DMSO (up to 30 mg/ml with warming), or in Ethanol (up to 1 mg/ml with warming).[1]
Storage Temperature -20°C[1]
Stability Stable for 1 year from date of purchase as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months.[1]

Biological Activity and Mechanism of Action

Dabrafenib's therapeutic efficacy stems from its selective inhibition of the constitutively active BRAF V600 mutants. This targeted action disrupts the downstream signaling cascade, leading to the inhibition of tumor cell proliferation.

The BRAF/MEK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. In many cancers, mutations in the BRAF gene, particularly the V600E substitution, result in a constitutively active BRAF protein. This leads to persistent downstream signaling through MEK and ERK, promoting uncontrolled cell division. The following diagram illustrates the canonical BRAF/MEK/ERK signaling pathway and the point of intervention by Dabrafenib.

BRAF_MEK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Dabrafenib Dabrafenib Dabrafenib->BRAF Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Dabrafenib inhibits the mutated BRAF protein, blocking downstream signaling.

Experimental Protocol: In Vitro BRAF Kinase Inhibition Assay

To quantitatively assess the inhibitory activity of Dabrafenib on BRAF kinase, a biochemical assay can be employed. The following protocol outlines a typical in vitro kinase assay.

Objective: To determine the IC50 value of Dabrafenib for the inhibition of BRAF V600E kinase activity.

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 (inactive) as a substrate

  • ATP (Adenosine triphosphate)

  • Dabrafenib (GSK2118436)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of Dabrafenib in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 or 1:10 dilutions.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted Dabrafenib or DMSO (vehicle control) to the appropriate wells of the 384-well plate.

    • Add 2.5 µL of a solution containing the BRAF V600E enzyme and MEK1 substrate in kinase assay buffer to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Kinase Reaction Initiation:

    • Add 5 µL of ATP solution in kinase assay buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the Dabrafenib concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hazards and Safety Precautions

Dabrafenib is a potent pharmaceutical compound and should be handled with appropriate safety measures in a laboratory setting.

Hazard Identification

Based on available safety data sheets, Dabrafenib presents the following hazards:

  • Health Hazards: Suspected of damaging fertility or the unborn child (Reproductive toxicity Category 2).[5] May cause damage to the heart through prolonged or repeated exposure (Specific target organ toxicity - repeated exposure, Category 2).[5]

  • Environmental Hazards: Very toxic to aquatic life (Aquatic Acute 1) and toxic to aquatic life with long-lasting effects (Aquatic Chronic 2).[5]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If handling large quantities or if dusts are generated, a NIOSH-approved respirator may be necessary.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.

Conclusion

Dabrafenib is a powerful tool in the study of cancer biology and the development of novel anti-cancer therapies. Its high specificity for mutated BRAF makes it an invaluable research compound. A comprehensive understanding of its physicochemical properties, biological mechanism of action, and associated hazards is paramount for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge for researchers and drug development professionals to confidently incorporate Dabrafenib into their experimental workflows.

References

  • Hauschild, A., et al. (2013). Phase II Trial (BREAK-2) of the BRAF Inhibitor Dabrafenib (GSK2118436) in Patients With Metastatic Melanoma. Journal of Clinical Oncology, 31(34), 4407-4414. Retrieved from [Link]

  • PubChem. (n.d.). Dabrafenib Mesylate. Retrieved from [Link]

Sources

Foundational

Synthesis and Optimization of 6-Ethynyl-1H-Indole: A Privileged Scaffold in Medicinal Chemistry

Abstract This technical whitepaper provides an in-depth analysis of the synthesis and medicinal chemistry applications of 6-ethynyl-1H-indole. As a privileged building block, this scaffold enables the rapid generation of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical whitepaper provides an in-depth analysis of the synthesis and medicinal chemistry applications of 6-ethynyl-1H-indole. As a privileged building block, this scaffold enables the rapid generation of diverse chemical libraries via late-stage functionalization. We detail the causality behind synthetic route selection, focusing on the palladium-catalyzed Sonogashira cross-coupling of 6-haloindoles, and provide self-validating, step-by-step experimental protocols optimized for yield, scalability, and purity.

Strategic Role in Drug Discovery

The indole nucleus is a ubiquitous and privileged scaffold in medicinal chemistry, known for its ability to interact with diverse biological targets[1]. Specifically, functionalization at the 6-position with an ethynyl group provides a highly versatile handle for downstream diversification.

In recent oncological drug development, 6-ethynyl-1H-indole derivatives have been successfully employed in the design of potent p21-activated kinase 4 (PAK4) inhibitors. For example, structure-based optimization led to "Compound 55," a 6-ethynyl-1H-indole derivative that exhibits a Ki​ of 10.2 nmol/L and effectively suppresses lung metastasis in A549 and B16-BL6 cell lines[2]. The terminal alkyne serves as a prime candidate for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry or further cross-coupling, enabling rapid structure-activity relationship (SAR) exploration[1].

Workflow A 6-Halo-1H-indole B Sonogashira Coupling A->B C 6-(TMS-ethynyl) -1H-indole B->C D Deprotection (K2CO3/MeOH) C->D E 6-Ethynyl- 1H-indole D->E F CuAAC / Cross-Coupling E->F G Bioactive Candidates (e.g., PAK4 Inhibitors) F->G

Workflow for the synthesis and application of 6-ethynyl-1H-indole in medicinal chemistry.

Retrosynthetic Analysis and Causality in Route Design

While de novo indole synthesis (e.g., Fischer or Reissert methods) from ethynyl-anilines is possible, it often suffers from poor regioselectivity and functional group incompatibility. Consequently, late-stage functionalization of a pre-formed indole core is the preferred, highly regioselective approach[1].

The most robust route to 6-ethynyl-1H-indole utilizes a Sonogashira cross-coupling between a commercially available 6-halo-1H-indole and trimethylsilylacetylene (TMSA), followed by a mild desilylation step[1].

  • Halogen Selection: 6-Iodo-1H-indole undergoes oxidative addition rapidly at room temperature due to the weaker C-I bond. However, 6-bromo-1H-indole is significantly more cost-effective and chemically stable, making it the industry standard despite requiring elevated temperatures (50–80 °C)[3].

  • Protection Strategy: While the indole N-H can sometimes interfere via competitive complexation, direct coupling of the unprotected 1H-indole is highly favored to reduce step count. Utilizing a mild amine base like triethylamine ( Et3​N ) mitigates N-alkylation risks.

Mechanistic Insights: The Sonogashira Catalytic Cycle

The Sonogashira coupling relies on a synergistic Palladium/Copper dual-catalyst system to construct the sp2

sp carbon-carbon bond.
  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of 6-bromo-1H-indole, forming a stable Pd(II) intermediate.

  • Transmetalation: CuI reacts with TMSA in the presence of an amine base to form a nucleophilic copper acetylide. This species transfers the alkyne to the Pd(II) center.

  • Reductive Elimination: The Pd(II) complex undergoes reductive elimination to yield 6-(trimethylsilylethynyl)-1H-indole, regenerating the Pd(0) catalyst for the next turnover.

Sonogashira Pd0 Pd(0) Catalyst OA Oxidative Addition (Pd(II) Intermediate) Pd0->OA 6-Bromoindole TM Transmetalation (with Cu-Acetylide) OA->TM Cu-TMS-Acetylide RE Reductive Elimination TM->RE RE->Pd0 Regeneration Product 6-(TMS-ethynyl)-1H-indole RE->Product

Palladium-catalyzed Sonogashira cross-coupling cycle for 6-ethynyl-1H-indole synthesis.

Quantitative Data: Condition Optimization

The table below summarizes the causality of catalyst and solvent choices on the overall yield of the Sonogashira coupling step, validating the preference for specific reaction environments.

EntryStarting MaterialCatalyst SystemSolvent / BaseTemp / TimeYield (%)Mechanistic Rationale
16-Iodo-1H-indole Pd(PPh3​)2​Cl2​ / CuITHF / Et3​N RT / 6 h92%Weak C-I bond allows RT oxidative addition.
26-Bromo-1H-indole Pd(PPh3​)2​Cl2​ / CuITHF / Et3​N 50 °C / 12 h85%C-Br bond requires thermal activation.
36-Bromo-1H-indole Pd(PPh3​)4​ / CuIDMF / iPr2​NEt 80 °C / 8 h88%Highly polar DMF stabilizes the transition state.
4N-Boc-6-Bromoindole Pd(dppf)Cl2​ / CuIToluene / DIPA70 °C / 10 h81%Bidentate dppf prevents catalyst deactivation.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 6-(Trimethylsilylethynyl)-1H-indole

Objective: Regioselective installation of the protected alkyne via Sonogashira coupling[1].

  • Step 1 (Setup): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-1H-indole (1.0 equiv, 10.0 mmol), Pd(PPh3​)2​Cl2​ (0.05 equiv, 0.5 mmol), and CuI (0.10 equiv, 1.0 mmol).

  • Step 2 (Degassing): Evacuate and backfill the flask with Argon (3 cycles). Causality: Strict exclusion of oxygen is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the TMSA starting material.

  • Step 3 (Reagent Addition): Inject anhydrous THF (30 mL) and anhydrous Et3​N (3.0 equiv, 30.0 mmol). Stir for 5 minutes until a uniform suspension forms. Dropwise add trimethylsilylacetylene (TMSA) (1.5 equiv, 15.0 mmol). Self-Validation: The solution will rapidly transition from yellow to a dark brown/black color, visually indicating the formation of the active Pd/Cu catalytic species.

  • Step 4 (Reaction): Heat the mixture to 50 °C. Monitor via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.3 ) should be fully consumed within 12 hours, replaced by a new, less polar UV-active spot ( Rf​≈0.6 ).

  • Step 5 (Workup): Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove insoluble metal salts. Wash the filtrate with saturated aqueous NH4​Cl (3 × 30 mL). Causality: The ammonium chloride wash is essential to sequester and remove residual copper salts that can catalyze downstream degradation. Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography to yield the intermediate as a pale yellow solid.

Protocol B: Deprotection to 6-Ethynyl-1H-indole

Objective: Removal of the TMS group to liberate the terminal alkyne. Causality: While Tetrabutylammonium fluoride (TBAF) is a common desilylating agent, it can be hygroscopic and complicate purification. Potassium carbonate ( K2​CO3​ ) in methanol is chosen here as a milder, highly efficient, and cost-effective alternative that generates volatile byproducts (TMS-OMe)[1].

  • Step 1 (Setup): Dissolve 6-(trimethylsilylethynyl)-1H-indole (1.0 equiv, 8.0 mmol) in anhydrous Methanol (25 mL).

  • Step 2 (Reaction): Add anhydrous K2​CO3​ (1.5 equiv, 12.0 mmol) in one portion. Stir the suspension at room temperature.

  • Step 3 (Monitoring): Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is typically complete within 2 hours, indicated by the disappearance of the starting material and the appearance of a slightly more polar spot ( Rf​≈0.5 ).

  • Step 4 (Workup): Concentrate the mixture in vacuo to remove methanol. Partition the residue between EtOAc (40 mL) and distilled water (30 mL). Extract the aqueous layer with EtOAc (2 × 20 mL). Combine the organic layers, wash with brine, and dry over Na2​SO4​ .

  • Step 5 (Purification): Evaporate the solvent and purify via a short silica plug to afford 6-ethynyl-1H-indole as an off-white to pale brown solid. Self-Validation: 1H NMR should reveal a characteristic terminal alkyne proton singlet around δ 3.0-3.2 ppm, confirming successful desilylation.

References
  • Methyl 6-ethynyl-1H-indole-2-carboxylate | CAS 2694721-91-8 - Benchchem: Precursor Synthesis and Functionalization Strategies . benchchem.com. 1

  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC . nih.gov. 2

  • 6-Bromo-1H-indole-4-carboxylic Acid - Benchchem . benchchem.com. 3

Sources

Protocols & Analytical Methods

Method

6-ethynyl-1H-indole in copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Advanced Application Note: 6-Ethynyl-1H-Indole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Targeted Drug Discovery Introduction & Strategic Rationale The development of targeted therapeutics heavily relies...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 6-Ethynyl-1H-Indole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Targeted Drug Discovery

Introduction & Strategic Rationale

The development of targeted therapeutics heavily relies on the strategic functionalization of privileged molecular scaffolds. 6-Ethynyl-1H-indole has emerged as a highly valuable building block in medicinal chemistry, seamlessly integrating the biological relevance of the indole ring with the synthetic versatility of a terminal alkyne[1].

The indole core frequently mimics purine and pyrimidine structures, allowing it to form critical hydrogen bonds (via the N-H group) and π−π stacking interactions within the hinge regions of target kinases. Concurrently, the C-6 ethynyl group serves as a highly reactive, bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a premier "click chemistry" methodology[1][2]. This dual functionality has been pivotal in synthesizing complex molecular architectures, such as selective p21-activated kinase 4 (PAK4) inhibitors, which have demonstrated potent in vivo efficacy in suppressing lung cancer and melanoma metastasis[3].

Mechanistic Causality in CuAAC with 6-Ethynyl-1H-Indole

The CuAAC reaction is employed to regioselectively transform the terminal alkyne of 6-ethynyl-1H-indole and an organic azide into a stable 1,4-disubstituted 1,2,3-triazole. Understanding the mechanistic causality is critical for protocol optimization:

  • Formation of the Copper(I) Acetylide : The reaction initiates with the coordination of the Cu(I) catalyst to the π -system of the ethynyl group. The electron-rich nature of the indole ring subtly modulates the pKa​ of the terminal alkyne proton, facilitating its deprotonation by a mild base to form a reactive copper(I) acetylide intermediate[1].

  • Regioselective Cycloaddition : The azide coordinates to the copper center, followed by a sequence of nucleophilic attack and ring closure to form a metallacycle.

  • Protonolysis : The metallacycle undergoes protonolysis to release the 1,4-disubstituted 1,2,3-triazole and regenerate the active Cu(I) catalyst.

The resulting triazole ring is not merely a passive linker; it acts as a robust bioisostere for amide bonds, offering enhanced metabolic stability, a high dipole moment, and the ability to participate in hydrogen bonding within the target protein's binding pocket[3].

Workflow Visualization

G A 6-Ethynyl-1H-Indole (Core Scaffold) B CuAAC Reaction (CuSO4, NaAsc) A->B Azide Addition C 1,4-Disubstituted 1,2,3-Triazole Linker B->C Regioselective Cycloaddition D Biological Screening (e.g., PAK4 Inhibition) C->D Target Binding

Logical workflow of 6-ethynyl-1H-indole derivatization via CuAAC for targeted drug discovery.

Quantitative Data Presentation

To ensure high yields and reproducibility, various catalytic systems and solvent conditions have been evaluated for the CuAAC of indole-alkyne derivatives. The table below summarizes optimized conditions based on empirical data from related medicinal chemistry campaigns[1][2][3].

Catalyst SystemSolventAdditive/BaseTemp (°C)Time (h)Avg. Yield (%)Mechanistic Rationale
CuSO₄·5H₂O / NaAsc t-BuOH / H₂O (1:1)None25 (RT)2 - 492 - 98NaAsc reduces Cu(II) to Cu(I) in situ. H₂O dissolves salts; t-BuOH dissolves organics.
CuI THFDIPEA25 (RT)12 - 1680 - 85Cu(I) is directly added. DIPEA facilitates alkyne deprotonation. Prone to oxidation.
Cu(OAc)₂ DMFTBTA504 - 688 - 92TBTA ligand stabilizes Cu(I) and prevents degradation in polar aprotic solvents.

Self-Validating Experimental Protocol: CuAAC of 6-Ethynyl-1H-Indole

This protocol details the synthesis of a 1,4-disubstituted 1,2,3-triazole using the highly reliable CuSO₄/Sodium Ascorbate catalytic system.

Phase 1: Reagent Preparation & Degassing

  • Weighing : In a clean, dry round-bottom flask, add 6-ethynyl-1H-indole (1.0 equiv, e.g., 1.0 mmol) and the desired organic azide (1.05 equiv, 1.05 mmol).

    • Causality: A slight stoichiometric excess of the azide ensures complete consumption of the valuable indole-alkyne scaffold, simplifying downstream purification.

  • Solvent Addition : Add a 1:1 (v/v) mixture of tert-butanol (t-BuOH) and distilled water (total volume: 10 mL/mmol substrate).

    • Causality: This biphasic/micellar system is critical. The organic substrate dissolves in t-BuOH, while the inorganic copper salts and ascorbate dissolve in water, creating an optimal interfacial reaction zone.

  • Degassing : Sparge the solution with Argon or Nitrogen gas for 10 minutes.

    • Causality: Oxygen promotes the Glaser coupling (homocoupling of alkynes) and oxidizes the active Cu(I) species back to inactive Cu(II). Degassing prevents these side reactions.

Phase 2: Catalytic Activation 4. Catalyst Addition : Prepare a fresh aqueous solution of CuSO₄·5H₂O (0.05 equiv, 5 mol%) and add it to the reaction mixture. 5. Reductant Addition : Prepare a fresh aqueous solution of Sodium Ascorbate (NaAsc) (0.10 equiv, 10 mol%) and add it dropwise to the stirring mixture.

  • Causality: The order of addition is paramount. Adding NaAsc last ensures that Cu(II) is rapidly reduced to the catalytically active Cu(I) in the presence of the alkyne, immediately initiating the catalytic cycle and minimizing catalyst degradation. The solution will typically transition from blue (Cu²⁺) to pale yellow/green, indicating Cu(I) formation.

Phase 3: Reaction Execution & Self-Validation 6. Stirring : Stir the reaction vigorously at room temperature (25 °C) for 2 to 4 hours. 7. In-Process Validation (TLC/LC-MS) : Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS.

  • Self-Validation Check: The complete disappearance of the 6-ethynyl-1H-indole peak confirms quantitative conversion. If starting material persists after 4 hours, add an additional 2 mol% of CuSO₄ and 4 mol% of NaAsc to re-initiate stalled catalysis.

Phase 4: Work-up and Copper Scavenging 8. Quenching : Dilute the reaction mixture with water (10 mL) and add a saturated aqueous solution of EDTA (Ethylenediaminetetraacetic acid) or aqueous ammonia (5 mL). Stir for 30 minutes.

  • Causality: Residual copper is highly toxic to cells and can cause false positives/negatives in downstream biological assays (e.g., kinase inhibition assays). EDTA effectively chelates copper ions, pulling them entirely into the aqueous phase.

  • Extraction : Extract the mixture with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Validation : Purify via flash column chromatography if necessary. Confirm the structure and purity (>95%) using ¹H-NMR (validating the characteristic triazole C-H singlet around δ 7.8-8.5 ppm) and High-Resolution Mass Spectrometry (HRMS).

Sources

Application

Application Note: Leveraging 6-Ethynyl-1H-Indole in CuAAC Click Chemistry for Advanced Drug Discovery

Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthetic methodologies, causality-driven bioconjugation protocols, and kinase inhibitor development.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthetic methodologies, causality-driven bioconjugation protocols, and kinase inhibitor development.

Introduction & Scientific Rationale

The indole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, antivirals, and anticancer agents due to its ability to mimic natural biological substrates[1]. By introducing a terminal ethynyl group at the C6 position, researchers create 6-ethynyl-1H-indole (CAS 865375-93-5)—a versatile building block that marries the biological relevance of indoles with the bioorthogonal power of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry"[2].

The Causality of the C6 Position: The strategic placement of the alkyne at the 6-position is highly deliberate in rational drug design. In kinase inhibitor development, the N-H of the indole often acts as a critical hydrogen-bond donor to the kinase hinge region. Substitution at C6 allows the functionalized 1,2,3-triazole linker to project outward towards the solvent-exposed region or secondary binding pockets. This enhances target selectivity and pharmacokinetic properties without disrupting the primary hinge-binding interaction[3].

Physicochemical Data & Reagent Profiles

To ensure reproducibility, it is critical to understand the baseline properties of 6-ethynyl-1H-indole and its common late-stage functionalization precursors.

Compound NameCAS NumberMolecular WeightFormulaKey Structural FeatureStorage Conditions
6-Ethynyl-1H-indole 865375-93-5141.17 g/mol C₁₀H₇NUnsubstituted core; terminal alkyne at C62–8°C, under inert gas (N₂)
Methyl 6-ethynyl-1H-indole-2-carboxylate 2694721-91-8199.21 g/mol C₁₂H₉NO₂C2-ester protected; terminal alkyne at C6[1]2–8°C, sealed and dry[4]

Table 1: Physicochemical properties of 6-ethynyl-1H-indole and its C2-carboxylate derivative.

Mechanistic Workflow: The CuAAC Bioconjugation

The CuAAC reaction is the premier method for conjugating 6-ethynyl-1H-indole to azide-bearing fragments. The reaction forms a highly stable, regioselective 1,4-disubstituted 1,2,3-triazole linkage. The workflow below illustrates the logical progression from raw materials to biological evaluation.

Workflow A 6-Ethynyl-1H-indole (Terminal Alkyne) C Cu(I) Catalysis (CuSO4 + THPTA + NaAsc) A->C Equimolar B Azide-Functionalized Target Molecule B->C Equimolar D 1,4-Disubstituted 1,2,3-Triazole Linkage C->D RT, 2-12h Solvent: t-BuOH/H2O E Bio-Evaluation (e.g., Kinase Assay) D->E Purified Conjugate

Figure 1: Workflow of 6-ethynyl-1H-indole conjugation via CuAAC click chemistry.

Self-Validating Experimental Protocol: CuAAC Coupling

This protocol is designed as a self-validating system. It incorporates specific checkpoints to ensure intermediate success, preventing compounding errors in downstream biological assays.

Reagents Required
  • Alkyne: 6-Ethynyl-1H-indole (1.0 eq)

  • Azide: Target azide-functionalized molecule (1.0 - 1.1 eq)

  • Catalyst: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (0.5 eq)

  • Reductant: Sodium Ascorbate (0.5 eq)

  • Solvent: tert-Butanol / Water (1:1 v/v) or DMSO / Water (1:1 v/v)

Step-by-Step Methodology & Causality

Step 1: Solvent Preparation and Degassing

  • Action: Prepare a 1:1 mixture of tert-butanol and ultrapure water. Degas the solvent by bubbling nitrogen or argon through it for 15 minutes.

  • Causality: Oxygen rapidly oxidizes the active Cu(I) catalyst back to inactive Cu(II). Degassing ensures a robust catalytic cycle and prevents alkyne homocoupling (Glaser coupling) side reactions.

Step 2: Reagent Solubilization

  • Action: Dissolve 6-ethynyl-1H-indole (1.0 eq) and the azide (1.0 eq) in the degassed solvent mixture.

  • Validation Checkpoint 1: Ensure complete dissolution. If the mixture is cloudy, incrementally increase the organic solvent fraction (e.g., DMSO) until clear. Particulate matter will severely hinder reaction kinetics.

Step 3: Catalyst-Ligand Pre-complexation

  • Action: In a separate vial, mix CuSO₄ (0.1 eq) and THPTA (0.5 eq) in a small volume of water. Let sit for 5 minutes.

  • Causality: THPTA is a water-soluble accelerating ligand. Pre-mixing it with Cu(II) ensures that once reduced, the Cu(I) is immediately stabilized, preventing disproportionation and protecting any sensitive biological moieties from copper-induced reactive oxygen species (ROS).

Step 4: Reaction Initiation

  • Action: Add the Cu/THPTA complex to the main reaction vessel. Finally, add freshly prepared Sodium Ascorbate (0.5 eq) to initiate the reaction. Stir at room temperature for 2–12 hours.

  • Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. It must be added last to prevent premature generation and subsequent degradation of Cu(I) before all substrates are present.

Step 5: Quenching and Copper Chelation

  • Action: Once the reaction is complete, add a 0.1 M EDTA solution and stir for 30 minutes before extraction (e.g., with Ethyl Acetate).

  • Validation Checkpoint 2 (Critical): Residual copper is highly cytotoxic and will cause false positives in cellular assays. EDTA strongly chelates copper, pulling it into the aqueous layer. The organic layer should be analyzed via LC-MS to confirm the disappearance of the 6-ethynyl-1H-indole mass peak ([M+H]⁺ = 142.1) and the appearance of the triazole product mass.

ValidationSystem Step1 1. Reagent Preparation Degas solvents to prevent Cu(I) oxidation Step2 2. Ligand-Metal Complexation Pre-mix CuSO4 & THPTA Step1->Step2 Step3 3. Reductant Addition Add NaAsc to generate active Cu(I) Step2->Step3 Step4 4. Cycloaddition Reaction Monitor via LC-MS (Alkyne consumption) Step3->Step4 Step5 5. Quench & Purify EDTA wash to remove cytotoxic Cu Step4->Step5

Figure 2: Logical validation checkpoints within the CuAAC protocol.

Application Case Study: PAK4 Inhibitor Development

The practical utility of 6-ethynyl-1H-indole is perfectly demonstrated in the development of novel therapeutics targeting cancer metastasis.

The Challenge: p21 activated kinase 4 (PAK4) is a serine/threonine protein kinase critical for cancer progression, specifically in lung cancer and melanoma[3]. Developing inhibitors requires a scaffold that binds tightly to the ATP-binding pocket while extending functional groups to achieve kinase selectivity.

The Click Chemistry Solution: Researchers utilized structure-based optimization and X-ray crystallography to identify that C-3 substituted 6-ethynyl-1H-indole derivatives display high specificity towards group II PAKs[3]. By leveraging the terminal alkyne at the C6 position, researchers could rapidly generate a library of triazole-linked compounds via click chemistry[2].

The Result: This methodology led to the discovery of "Compound 55", a highly potent PAK4 inhibitor (Ki = 10.2 nmol/L)[3]. The click-derived structure maintained the critical hydrogen bonding of the indole core while the triazole extension provided superior anti-migratory and anti-invasive properties, resulting in over 80% inhibition of lung metastasis in in vivo A549 cell models[5].

References

  • National Institutes of Health (PMC). Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. Retrieved from: [Link]

  • ResearchGate. (PDF) Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. Retrieved from: [Link]

  • Molaid. 6-ethynylindole click chemistry application (Chem, 2023). Retrieved from:[Link]

Sources

Method

Application Note: Synthesis and Evaluation of 6-Ethynyl-1H-Indole Derivatives as Highly Selective PAK4 Inhibitors

Scientific Background & Structural Rationale The p21-activated kinase 4 (PAK4) is a serine/threonine kinase belonging to the Group II PAK family. It is a critical downstream effector of the Cdc42 GTPase and plays a pivot...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Background & Structural Rationale

The p21-activated kinase 4 (PAK4) is a serine/threonine kinase belonging to the Group II PAK family. It is a critical downstream effector of the Cdc42 GTPase and plays a pivotal role in cytoskeletal reorganization, cellular proliferation, and survival. Overexpression of PAK4 is heavily implicated in the progression and metastasis of various malignancies, including non-small cell lung cancer (NSCLC) and melanoma, primarily by driving the Epithelial-Mesenchymal Transition (EMT) via the TGF-β1/LIMK1/cofilin signaling axis.

Despite the validation of PAK4 as a high-value oncology target, developing highly selective inhibitors has been historically challenging due to the high structural homology of the ATP-binding pocket across the PAK family (Groups I and II). First-generation inhibitors, such as PF-3758309, failed in clinical trials due to off-target toxicities and poor pharmacokinetic profiles.

Recent structure-based drug design (SBDD) breakthroughs, guided by X-ray crystallography, have identified the C-3-substituted 6-ethynyl-1H-indole scaffold as a highly potent, Type I 1/2 kinase inhibitor framework. As detailed by [1], the introduction of a rigid, linear 6-ethynyl group onto the indole core perfectly occupies a deep, lipophilic sub-pocket in the PAK4 hinge region. This steric complementarity, combined with a 2-aminopyrimidine motif at the N1 position to establish critical hydrogen bonds with the kinase hinge backbone, yields exceptional potency (e.g., Compound 55 , Ki​=10.2 nM) and unprecedented selectivity over Group I PAKs.

PAK4_Pathway TGFb TGF-β1 Stimulus PAK4 PAK4 Kinase (Active) TGFb->PAK4 LIMK1 LIMK1 / Cofilin Signaling PAK4->LIMK1 Cmpd55 Compound 55 (6-ethynyl-1H-indole) Cmpd55->PAK4 Ki = 10.2 nM EMT Epithelial-Mesenchymal Transition (EMT) LIMK1->EMT Metastasis Tumor Migration & Lung Metastasis EMT->Metastasis

Fig 1: PAK4 signaling pathway and its targeted inhibition by Compound 55 to mitigate EMT.

Synthetic Methodology: 6-Ethynyl-1H-Indole Derivatives

The synthesis of Compound 55 (and related analogs) requires a highly orchestrated sequence to selectively functionalize the N1, C3, and C6 positions of the indole core. The protocol below outlines the optimized route, incorporating self-validating quality control (QC) checkpoints to ensure intermediate integrity.

Workflow Visualization

Synthetic_Workflow Start 6-Bromo-1H-indole Step1 Step 1: N-Arylation (4-chloropyrimidin-2-amine, NaH, DMF) Start->Step1 Int1 Intermediate 1 (N1-pyrimidinyl-indole) Step1->Int1 Step2 Step 2: C-3 Functionalization (Bromination & Suzuki Coupling) Int1->Step2 Int2 Intermediate 2 (C-3 Substituted) Step2->Int2 Step3 Step 3: Sonogashira Coupling (TMS-acetylene, Pd-cat, CuI) Int2->Step3 Int3 Intermediate 3 (TMS-protected alkyne) Step3->Int3 Step4 Step 4: Desilylation (K2CO3, MeOH) Int3->Step4 Final Compound 55 (6-ethynyl-1H-indole) Step4->Final

Fig 2: Step-by-step synthetic workflow for C-3-substituted 6-ethynyl-1H-indole derivatives.

Step-by-Step Synthetic Protocol

Step 1: N1-Arylation (Hinge-Binder Installation) Causality: The 2-aminopyrimidine group must be installed early. Using Sodium Hydride (NaH) deprotonates the indole N-H, creating a strong nucleophile that undergoes an SN​Ar reaction with 4-chloropyrimidin-2-amine.

  • Dissolve 6-bromo-1H-indole (1.0 eq) in anhydrous DMF under an inert argon atmosphere at 0 °C.

  • Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Add 4-chloropyrimidin-2-amine (1.2 eq) and elevate the temperature to 80 °C for 4 hours.

  • Validation Checkpoint: Quench with saturated NH4​Cl . Extract with EtOAc. Perform LC-MS; the intermediate should display the [M+H]+ corresponding to the brominated N-aryl adduct.

Step 2: C-3 Functionalization Causality: The C-3 position is the most electron-rich carbon on the indole ring, allowing for regioselective electrophilic aromatic substitution (e.g., bromination via NBS) followed by a Suzuki-Miyaura cross-coupling to install the desired SAR-optimizing R-group.

  • Dissolve Intermediate 1 in DMF, cool to 0 °C, and add N-Bromosuccinimide (NBS, 1.05 eq). Stir for 1 hour.

  • Isolate the 3,6-dibromo intermediate.

  • Perform Suzuki coupling: Combine the dibromo intermediate, the desired aryl/heteroaryl boronic acid (1.1 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (2.0 eq) in a 4:1 Dioxane/Water mixture. Heat to 90 °C for 12 hours.

  • Validation Checkpoint: The C-3 bromide is significantly more reactive toward oxidative addition than the C-6 bromide. TLC and NMR should confirm selective C-3 substitution while retaining the C-6 bromine for the next step.

Step 3: Sonogashira Cross-Coupling Causality: To install the critical ethynyl group, trimethylsilylacetylene (TMS-acetylene) is used. The bulky TMS group prevents the alkyne from undergoing Glaser homocoupling, ensuring high yields of the cross-coupled product.

  • Charge a Schlenk flask with Intermediate 2 (1.0 eq), Pd(PPh3​)2​Cl2​ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill with argon three times.

  • Add degassed Triethylamine (TEA) as the solvent/base, followed by TMS-acetylene (2.0 eq).

  • Stir at 70 °C for 8 hours. Filter through a Celite pad and concentrate.

Step 4: Terminal Alkyne Deprotection Causality: The TMS group must be removed to yield the terminal alkyne, which is the exact pharmacophore required to fit into the narrow hydrophobic pocket of PAK4.

  • Dissolve the TMS-protected intermediate in Methanol.

  • Add anhydrous K2​CO3​ (2.0 eq) and stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor by TLC. Upon completion, purify via flash chromatography. 1H -NMR must show a sharp singlet at ≈3.0−3.2 ppm, confirming the presence of the terminal alkyne proton.

Biochemical and Cellular Evaluation

To validate the synthesized compounds, a cascading assay protocol is utilized, moving from isolated target biochemistry to complex cellular phenotypes.

Quantitative Data Summary

The following table summarizes the profiling of the optimized 6-ethynyl-1H-indole derivative (Compound 55) against the historical clinical candidate, PF-3758309.

CompoundPAK4 Ki​ (nM)PAK1 Ki​ (nM)Selectivity Ratio (PAK1/PAK4)A549 Migration Inhibition ( IC50​ )B16-BL6 Invasion Inhibition ( IC50​ )
Compound 55 10.2> 5,000> 490x1.8 μ M2.1 μ M
PF-3758309 1.32.41.8x0.9 μ M1.1 μ M

Data Interpretation: While PF-3758309 is highly potent, it lacks selectivity, leading to Group I PAK-mediated toxicities. Compound 55 achieves an exceptional >490-fold selectivity window for PAK4 over PAK1, directly attributable to the 6-ethynyl group's specific binding mode [1].

Cellular Assay Protocols

Wound Healing Assay (Migration)

  • Seed A549 (lung cancer) or B16-BL6 (melanoma) cells in 6-well plates and culture to 95% confluence.

  • Starve cells in serum-free media for 12 hours to synchronize the cell cycle and isolate migration from proliferation.

  • Create a linear scratch using a sterile 200 μ L pipette tip. Wash twice with PBS to remove debris.

  • Treat with Compound 55 (0.5, 1.0, and 2.0 μ M) in media containing 1% FBS.

  • Image the scratch area at 0 h and 24 h using an inverted microscope. Calculate the migration relative ratio via ImageJ.

Transwell Invasion Assay

  • Coat the upper chambers of a Transwell insert (8 μ m pore size) with Matrigel (1 mg/mL) and incubate at 37 °C for 2 hours to polymerize.

  • Seed 5×104 cells suspended in 200 μ L of serum-free media containing Compound 55 into the upper chamber.

  • Add 600 μ L of media containing 10% FBS (chemoattractant) to the lower chamber.

  • Incubate for 24 hours. Remove non-invading cells from the upper surface with a cotton swab.

  • Fix the invaded cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet. Count cells in five random microscopic fields.

In Vivo Metastasis Model Protocol

To definitively prove the translational potential of the synthesized PAK4 inhibitors, an in vivo experimental metastasis model is employed.

  • Cell Preparation: Harvest B16-BL6 melanoma cells in the logarithmic growth phase. Resuspend in sterile PBS at a concentration of 1×106 cells/mL.

  • Inoculation: Inject 0.2 mL ( 2×105 cells) into the lateral tail vein of 6-week-old female C57BL/6 mice.

  • Dosing Regimen: Randomize mice into vehicle and treatment groups (n=8/group). Administer Compound 55 via intraperitoneal (i.p.) injection at 15 mg/kg or 30 mg/kg daily, starting 24 hours post-inoculation.

  • Endpoint Analysis: Sacrifice mice on day 14. Excise the lungs, fix in Bouin's solution, and visually quantify the number of black metastatic nodules.

  • Validation: According to established literature [1], successful administration of optimized 6-ethynyl-1H-indoles results in >80% to 90% inhibition of lung metastasis compared to vehicle controls, driven by the systemic mitigation of EMT.

References

  • Title: Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells Source: Acta Pharmaceutica Sinica B, 12(6), 2905-2922 (2022). URL: [Link]

  • Title: Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors Source: Journal of Medicinal Chemistry, 61(1), 265-285 (2018). URL: [Link]

Application

functionalization of the C6 position of the indole ring

Application Note: Precision Engineering of the Indole Core – Advanced Strategies for Remote C6-Functionalization Executive Summary & Mechanistic Rationale The indole scaffold is a privileged pharmacophore ubiquitous in n...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Engineering of the Indole Core – Advanced Strategies for Remote C6-Functionalization

Executive Summary & Mechanistic Rationale

The indole scaffold is a privileged pharmacophore ubiquitous in natural products and approved therapeutics. However, the late-stage functionalization of the benzenoid ring—specifically the C6 position—presents a formidable synthetic bottleneck. The inherent electronic properties of the indole nucleus dictate that electrophilic aromatic substitution preferentially occurs at the highly electron-rich C3 position (under kinetic control) or the C2 position (under thermodynamic control) [1]. While the C7 position can occasionally be accessed via proximity to N1-directing groups, the C6 position remains electronically deactivated and sterically remote[1].

As application scientists, we recognize that overcoming this intrinsic reactivity requires overriding natural electronics with highly orchestrated spatial and thermodynamic controls. This technical guide details three field-validated methodologies for C6-selective functionalization: Ruthenium-catalyzed σ-activation, Chiral Phosphoric Acid (CPA)-catalyzed asymmetric alkylation, and Brønsted acid-catalyzed conjugative activation.

Strategic Pathways to C6-Activation

Ruthenium-Catalyzed σ-Activation (Transition Metal Approach)

To force a transition metal to activate a remote C-H bond, steric steering is required. This strategy utilizes an N1-pyrimidinyl directing group combined with a C3-ester ancillary group [2].

  • Causality of Design: The C3-ester serves a dual purpose. First, it chemically blocks the most reactive electrophilic site on the indole. Second, it provides a secondary coordination site for the Ruthenium catalyst. By anchoring the [Ru(O2CMes)2(p-cymene)] complex between the N1 and C3 groups, the metal center is spatially forced into a macrocyclic conformation that exclusively favors cyclometalation at the C6 position[2]. The mesitylate (Mes) ligands act as internal bases, facilitating a concerted metalation-deprotonation (CMD) mechanism.

Organocatalytic Asymmetric Alkylation (CPA Strategy)

Achieving enantioselective C6-functionalization without transition metals relies on highly structured non-covalent interactions. By employing Chiral Phosphoric Acids (CPAs) and electrophiles like para-quinone methides (p-QMs), researchers can achieve remarkable regio- and stereocontrol [3].

  • Causality of Design: The CPA catalyst forms a dual hydrogen-bond network, coordinating simultaneously with the N-H of the indole and the oxygen of the p-QM electrophile[3]. Coupled with specific π-π stacking interactions between the catalyst's aromatic backbone and the indole core, this creates a rigid 15-membered transition state[4]. This precise 3D arrangement artificially elevates the nucleophilicity of the C6 carbon, overriding the natural C3 preference and delivering the electrophile with high enantiomeric excess (ee)[3][4].

Brønsted Acid-Catalyzed Conjugative Activation

For a highly atom-economical and metal-free approach, Brønsted acids (e.g., benzenesulfonic acid) can be used to catalyze the remote functionalization of 2,3-disubstituted indoles using β,γ-unsaturated α-ketoesters [5].

  • Causality of Design: The Brønsted acid activates the α-ketoester via hydrogen bonding, increasing its electrophilicity. Simultaneously, the long-range conjugative effect of the 2,3-disubstituted indole ring allows the C6 position to act as a transient nucleophile. Because the C2 and C3 positions are sterically blocked by substituents, the Friedel-Crafts-type alkylation is successfully redirected to C6[5].

Quantitative Performance Data

The following table summarizes the expected operational parameters and yields for the three primary C6-functionalization strategies, allowing for rapid protocol selection based on project requirements.

StrategyCatalyst SystemDirecting Group / InteractionTypical ElectrophileYield RangeEnantioselectivity (ee)
σ-Activation [Ru(O2CMes)2(p-cymene)]N1-Pyrimidinyl & C3-EsterAlkyl Halides75–92%N/A (Achiral)
Organocatalytic Chiral Phosphoric Acid (CPA)Dual H-Bonds & π-π Stackingp-Quinone Methides60–88%85–98%
Brønsted Acid Benzenesulfonic Acid (BSA)Conjugative Activationβ,γ-Unsat. α-Ketoesters42–85%N/A (Achiral)

Process Visualizations

MechanisticLogic Indole Indole Core (Inherent Reactivity) C3 C3 Position (Kinetic Control) Indole->C3 Electrophilic Attack C2 C2 Position (Thermodynamic Control) Indole->C2 Rearrangement C6 C6 Position (Remote / Deactivated) Indole->C6 Synthetic Challenge Strat1 Ru-Catalyzed σ-Activation (N1 & C3 Directing Groups) C6->Strat1 Overcomes Sterics Strat2 Organocatalytic H-Bonding (CPAs & p-QMs) C6->Strat2 15-Membered TS Strat3 Brønsted Acid Catalysis (Conjugative Activation) C6->Strat3 Metal-Free

Caption: Mechanistic logic and strategic approaches for overcoming the inherent deactivation of the indole C6 position.

ProtocolWorkflow Step1 1. Substrate Preparation (N-Pyrimidinyl Indole) Step2 2. C3-Esterification (Blocks C3, Directs Ru) Step1->Step2 Step3 3. Catalyst Addition [Ru(O2CMes)2(p-cymene)] Step2->Step3 Step4 4. C-H Alkylation (100 °C, 1,4-Dioxane) Step3->Step4 Step5 5. Isolation (Flash Chromatography) Step4->Step5

Caption: Step-by-step workflow for the Ruthenium-catalyzed remote C6-alkylation of indole derivatives.

Validated Experimental Protocols

Protocol A: Ruthenium-Catalyzed Remote C6-Alkylation

This protocol utilizes dual-directing groups to achieve high regioselectivity via σ-activation.

  • Reaction Setup (Inert Atmosphere): Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with the N-pyrimidinyl-C3-ester indole substrate (0.2 mmol, 1.0 equiv), the alkyl halide electrophile (0.3 mmol, 1.5 equiv), and [Ru(O2CMes)2(p-cymene)] (0.02 mmol, 10 mol%).

    • Self-Validation Checkpoint: The catalyst is moisture-sensitive. Ensure the solid mixture remains free-flowing. Clumping indicates moisture contamination, which will poison the CMD mechanism.

  • Solvent Addition: Add 2.0 mL of anhydrous 1,4-dioxane. Seal the tube with a Teflon-lined screw cap and remove it from the glovebox.

    • Self-Validation Checkpoint: The solution should immediately adopt a dark orange/red hue, characteristic of the active Ru(II) species entering solution.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 24 hours.

    • Self-Validation Checkpoint: Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The highly UV-active starting material spot (Rf ~0.6) should be entirely consumed, replaced by a slightly more polar product spot (Rf ~0.45).

  • Workup & Metal Scavenging: Cool the reaction to room temperature. Dilute the mixture with 10 mL of EtOAc and filter through a short pad of Celite to remove precipitated ruthenium particulates.

    • Self-Validation Checkpoint: The resulting filtrate must be clear and pale yellow. A dark brown filtrate indicates incomplete metal removal, which will cause streaking during chromatography.

  • Isolation: Concentrate the filtrate in vacuo and purify the residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford the pure C6-alkylated indole.

Protocol B: CPA-Catalyzed Enantioselective C6-Alkylation

This protocol leverages a 15-membered transition state to achieve asymmetric functionalization.

  • Pre-Reaction Conditioning: In an oven-dried 2-dram vial equipped with a magnetic stir bar, add 100 mg of activated 4Å molecular sieves. Flame-dry the vial under a vacuum and backfill it with argon.

    • Causality Note: Molecular sieves are strictly required to scavenge adventitious water. Even trace moisture will disrupt the delicate dual H-bond network established by the CPA, drastically reducing enantioselectivity.

  • Reagent Loading: Add the 2,3-disubstituted indole (0.1 mmol, 1.0 equiv), the para-quinone methide precursor (0.12 mmol, 1.2 equiv), and the specific Chiral Phosphoric Acid catalyst (0.01 mmol, 10 mol%).

  • Cryogenic Reaction: Inject 1.0 mL of anhydrous dichloromethane (DCM). Immediately transfer the vial to a cryocooler set to -20 °C and stir for 48 hours.

    • Self-Validation Checkpoint: The low temperature maximizes the rigidity of the π-π stacking interactions. The solution will gradually shift to a deep yellow color as the highly electrophilic p-QM intermediate is generated in situ and subsequently consumed.

  • Direct Purification: Upon completion (verified by TLC), do not perform an aqueous workup, as it may cause emulsion issues or product degradation. Directly load the crude reaction mixture onto a silica gel column and purify using a Hexanes/DCM gradient.

    • Self-Validation Checkpoint: Immediately following isolation, perform Chiral HPLC analysis (e.g., using a Chiralcel OD-H column) to confirm the enantiomeric excess. A successful run should yield >90% ee.

References

  • Title: Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation Source: ACS Catalysis (ACS Publications) URL: [Link]

  • Title: Remote C6-Enantioselective C–H Functionalization of 2,3-Disubstituted Indoles through the Dual H-Bonds and π–π Interaction Strategy Enabled by CPAs Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester Source: Frontiers in Chemistry URL: [Link]

Sources

Application

Application Note: Advanced Solid-Phase Synthesis Techniques Involving 6-Ethynyl-1H-Indole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Scientific Rationale The indole scaffold is a privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Scientific Rationale

The indole scaffold is a privileged structure in drug discovery, frequently found in bioactive molecules targeting diverse biological pathways, including kinase inhibition and antiviral mechanisms[1]. Functionalizing the indole core with a terminal alkyne—specifically at the 6-position, as seen in derivatives like methyl 6-ethynyl-1H-indole-2-carboxylate—creates a highly versatile, bioorthogonal handle. This ethynyl moiety is primed for metal-catalyzed coupling reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry") and Sonogashira cross-coupling[1].

Transitioning these reactions to Solid-Phase Synthesis (SPS) offers distinct advantages for combinatorial library generation, oligonucleotide modification, and peptide functionalization. SPS allows for the use of large reagent excesses to drive reactions to completion, followed by simple filtration to remove byproducts, bypassing tedious liquid-phase purifications[2]. However, executing metal-catalyzed reactions on a solid support requires rigorous optimization to prevent oxidative damage to the resin-bound biomolecules and to avoid heavy metal entrapment within the polymer matrix[3].

This application note provides field-proven, self-validating protocols for integrating 6-ethynyl-1H-indole into solid-phase workflows, focusing on the causality behind reagent selection, solvent swelling dynamics, and catalyst management.

Reagent Selection & Physicochemical Profiling

Successful solid-phase chemistry begins with understanding the physicochemical properties of the building blocks. The 6-ethynyl-1H-indole scaffold is electron-rich, but the terminal alkyne is sufficiently reactive for transition-metal insertion.

Table 1: Key Properties of 6-Ethynyl-1H-Indole Derivatives for SPS
Compound / DerivativeCAS NumberMW ( g/mol )Primary SPS ApplicationKey Structural Advantage
6-Ethynyl-1H-indole 865375-93-5141.17Direct coupling to resin-bound halidesUnprotected free amine allows for downstream N-alkylation/acylation.
Methyl 6-ethynyl-1H-indole-2-carboxylate 2694721-91-8199.21Peptide/Oligo Click ConjugationC2-ester can be hydrolyzed to a carboxylic acid for standard amide bond formation on resin[1].
1-Acetyl-3-(trimethylsilyl)ethynylindole N/A255.35Oligonucleotide HypermodificationTMS protection prevents premature alkyne degradation during automated phosphoramidite cycles[2].

Solid-Phase Synthesis Workflow

The following diagram illustrates the divergent synthetic pathways available once the 6-ethynyl-1H-indole motif is incorporated onto the solid support.

SPS_Workflow Resin Solid Support (Resin) Swelling in DMF/DCM Attachment Attachment of Scaffold (e.g., Peptide/Oligo) Resin->Attachment Indole Incorporation of 6-Ethynyl-1H-indole Attachment->Indole Branch Reaction Pathway Indole->Branch CuAAC CuAAC (Click Chemistry) CuSO4, NaAsc, DMF/H2O Branch->CuAAC Azide Partner Sonogashira Sonogashira Coupling Pd(PPh3)4, CuI, Base Branch->Sonogashira Aryl/Vinyl Halide Cleavage1 TFA or Ammonia Cleavage CuAAC->Cleavage1 Cleavage2 TFA or Ammonia Cleavage Sonogashira->Cleavage2 Product1 Triazole-Linked Indole Conjugate Cleavage1->Product1 Product2 Alkyne-Linked Indole Conjugate Cleavage2->Product2

Workflow for divergent solid-phase synthesis using 6-ethynyl-1H-indole via CuAAC or Sonogashira.

Experimental Protocols

Protocol A: Solid-Phase Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanistic Insight: Performing CuAAC on a solid phase is highly efficient but carries the risk of oxidative byproduct formation (e.g., degradation of the alkyne or oxidation of sensitive amino acids/nucleobases) due to the alkaline workup or prolonged exposure to Cu(II)[3]. To counter this, a stabilizing ligand (TBTA) and a large excess of a reducing agent (Sodium Ascorbate) are mandatory to maintain the active Cu(I) species and quench reactive oxygen species. Furthermore, on-resin cyclization or conjugation is highly dependent on resin swelling; thus, a solvent mixture of DMF/H2O is utilized to solubilize the catalysts while keeping the polystyrene/PEG resin expanded[4].

Materials:

  • Resin-bound 6-ethynyl-1H-indole construct (approx. 0.1 mmol scale).

  • Azide partner (0.3 mmol, 3.0 eq).

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.5 eq).

  • Sodium Ascorbate (0.1 mmol, 1.0 eq).

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.05 mmol, 0.5 eq).

  • Degassed DMF and Milli-Q H₂O.

Step-by-Step Procedure:

  • Resin Preparation: Transfer the resin to a fritted solid-phase synthesis syringe. Swell the resin in anhydrous DMF (5 mL) for 30 minutes at room temperature. Drain the solvent.

  • Catalyst Pre-Activation: In a separate vial, dissolve CuSO₄·5H₂O and TBTA in 1 mL of degassed DMF/H₂O (4:1 v/v). Stir for 5 minutes until a homogeneous complex forms. Add Sodium Ascorbate (solution turns from blue to pale yellow/colorless, indicating reduction to Cu(I)).

  • Reaction Assembly: Dissolve the azide partner in 2 mL of degassed DMF. Add this solution to the swollen resin.

  • Initiation: Inject the pre-activated Cu(I) catalyst mixture into the syringe containing the resin and azide.

  • Agitation: Cap the syringe and agitate on a 360° rotary shaker for 12–16 hours at room temperature. Critical Note: Do not use magnetic stirring, as the stir bar will mechanically grind and destroy the resin beads.

  • Washing & Metal Scavenging: Drain the reaction mixture. Wash the resin sequentially with:

    • DMF (3 × 5 mL)

    • 0.5% Sodium diethyldithiocarbamate in DMF (3 × 5 mL) – This step is critical to chelate and strip residual copper trapped in the resin matrix.

    • H₂O (3 × 5 mL)

    • Methanol (3 × 5 mL)

    • DCM (3 × 5 mL)

  • Drying: Dry the resin under a continuous stream of nitrogen or in a vacuum desiccator prior to cleavage.

Protocol B: Solid-Phase Sonogashira Cross-Coupling

Mechanistic Insight: Sonogashira coupling on solid support requires an oxygen-free environment to prevent Glaser coupling (homocoupling of the 6-ethynyl-1H-indole). Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is preferred over Pd(II) precatalysts to bypass the initial reduction step, which can be sluggish in the constrained microenvironment of a polymer bead. Piperidine is utilized as both the base and co-solvent, providing excellent resin swelling properties.

Materials:

  • Resin-bound 6-ethynyl-1H-indole construct (0.1 mmol scale).

  • Aryl or Vinyl Iodide (0.5 mmol, 5.0 eq).

  • Pd(PPh₃)₄ (0.01 mmol, 0.1 eq).

  • Copper(I) Iodide (CuI) (0.02 mmol, 0.2 eq).

  • Anhydrous, degassed DMF and Piperidine.

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin in degassed DMF (5 mL) for 30 minutes in a fritted syringe under an argon atmosphere. Drain.

  • Reagent Addition: Dissolve the Aryl Iodide in 2 mL of degassed DMF. Add to the resin.

  • Catalyst Loading: In a glovebox or under strict argon flow, add Pd(PPh₃)₄ and CuI directly to the resin mixture.

  • Base Addition: Inject 1 mL of degassed Piperidine into the syringe.

  • Agitation: Seal the syringe and agitate on a rotary shaker at 45°C for 18 hours. Elevated temperature is often required to overcome the kinetic barriers of solid-phase cross-coupling.

  • Washing: Drain the reagents. Wash the resin sequentially with:

    • DMF (3 × 5 mL)

    • 0.5% Sodium diethyldithiocarbamate in DMF (3 × 5 mL) – Removes trapped Pd and Cu.

    • DCM (3 × 5 mL)

    • Methanol (3 × 5 mL)

    • DCM (3 × 5 mL)

Quantitative Data & Optimization Summary

The following table summarizes expected conversion rates and optimal conditions based on empirical data for solid-phase modifications of 6-ethynyl-1H-indole.

Table 2: Optimization Parameters for Solid-Phase Reactions
Reaction TypeCatalyst SystemOptimal SolventTempTimeExpected ConversionKey Contaminant to Monitor
CuAAC (Click) CuSO₄ / NaAsc / TBTADMF / H₂O (4:1)25°C12 h> 95%Oxidative degradation products (if NaAsc is depleted)[3].
Sonogashira Pd(PPh₃)₄ / CuIDMF / Piperidine45°C18 h80–90%Glaser homocoupling dimer (if O₂ is present).
Sonogashira (Oligo) PdCl₂(PPh₃)₂ / CuITEA / DMF65°C6 h75–85%Incomplete coupling due to steric hindrance[2].

Cleavage and Downstream Processing

Once the solid-phase transformations are complete, the product must be cleaved from the resin. The cleavage conditions depend entirely on the linker used during the initial attachment:

  • Peptide/Amide Linkers (e.g., Rink Amide, Wang): Treat the dried resin with a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5) for 2 hours. Filter the resin and precipitate the product in cold diethyl ether.

  • Oligonucleotide Linkers (e.g., Succinyl-CPG): Treat the solid support with concentrated aqueous ammonia (28-30%) at 65°C for 6 hours. This simultaneously cleaves the oligonucleotide from the solid phase and removes nucleobase protecting groups[2].

References

  • Benchchem.
  • RSC Publishing. Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites.
  • ACS Publications (Bioconjugate Chemistry). Click Reaction on Solid Phase Enables High Fidelity Synthesis of Nucleobase-Modified DNA.
  • ResearchGate (Organic Letters). Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides.

Sources

Method

tandem Sonogashira-cyclization reactions of indole derivatives

Application Notes & Protocols Topic: Tandem Sonogashira-Cyclization Reactions for the Synthesis of Fused Indole Derivatives For: Researchers, scientists, and drug development professionals. Introduction: The Power of Tan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Tandem Sonogashira-Cyclization Reactions for the Synthesis of Fused Indole Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of Tandem Reactions in Heterocyclic Chemistry

Indole and its fused derivatives, such as carbazoles and carbolines, represent privileged scaffolds in medicinal chemistry and materials science.[1][2] Their prevalence in natural products and FDA-approved drugs underscores their importance.[3][4] Traditional multi-step syntheses for these complex heterocycles can be time-consuming and inefficient. Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, offer an elegant and efficient alternative.[1]

This guide provides an in-depth look at the palladium-catalyzed tandem Sonogashira cross-coupling and intramolecular cyclization reaction, a powerful strategy for constructing complex indole-based systems from simple precursors.[1][5] We will explore the mechanistic underpinnings, provide detailed, field-proven protocols, and offer expert insights into troubleshooting and optimization.

Part 1: The Underlying Chemistry - Mechanism and Rationale

The tandem reaction begins with a Sonogashira cross-coupling, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This is immediately followed by an intramolecular cyclization onto the newly installed alkyne, forging the new heterocyclic ring.

The Catalytic Cycles

The overall transformation is orchestrated by two interconnected catalytic cycles, primarily driven by a palladium(0) catalyst and often accelerated by a copper(I) co-catalyst.[6][7][8]

  • The Palladium Cycle (The Workhorse):

    • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., an ortho-haloaniline derivative), forming a Pd(II) intermediate. This is typically the rate-determining step.

    • Transmetalation: The copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium center, displacing the halide.

    • Reductive Elimination: The newly formed organic framework is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst and releasing the key ortho-alkynylaniline intermediate.

  • The Copper Cycle (The Accelerator):

    • A copper(I) salt, such as CuI, reacts with the terminal alkyne in the presence of a base (e.g., an amine) to form a copper(I) acetylide species.[8]

    • This copper acetylide is more reactive towards the palladium center than the protonated alkyne, significantly increasing the rate of the transmetalation step.[8]

  • The Cyclization Step:

    • Once the ortho-alkynyl-substituted aniline is formed, it undergoes an intramolecular cyclization. This is often the rate-limiting step of the second phase. The palladium catalyst can activate the alkyne toward nucleophilic attack by the aniline nitrogen (aminopalladation).

    • The regiochemical outcome (e.g., 5-exo-dig vs. 6-endo-dig cyclization) is dependent on the substrate structure and reaction conditions, leading to a variety of fused heterocyclic systems.[5]

Mechanistic Diagram: Tandem Sonogashira-Cyclization

Tandem_Sonogashira_Cyclization Tandem Sonogashira-Cyclization Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Enters PdII_Aryl Ar-Pd(II)-X (L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR (L)₂ Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Intermediate o-Alkynyl Aniline Intermediate RedElim->Intermediate Releases CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Base Base (Amine) Base->CuX Deprotonates Alkyne, Reacts with Cu(I) Cu_Acetylide->Transmetalation Transfers Alkyne ArylHalide Indole-X (e.g., o-Iodoaniline) ArylHalide->OxAdd Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Base Cyclization Intramolecular Cyclization (Pd-catalyzed) Intermediate->Cyclization FinalProduct Fused Indole Product (e.g., Carboline) Cyclization->FinalProduct

Caption: The interconnected catalytic cycles of the tandem Sonogashira-cyclization reaction.

Part 2: Experimental Protocols and Data

General Considerations: Ensuring Success
  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. All reactions should be performed under an inert atmosphere (Nitrogen or Argon). This is typically achieved using Schlenk line techniques.

  • Solvent Degassing: Solvents, particularly amines like triethylamine or diisopropylamine, must be thoroughly degassed before use to remove dissolved oxygen. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes.

  • Reagent Purity: The purity of the aryl halide, alkyne, and base is critical. Impurities can poison the catalyst.

  • Catalyst Choice: While many Pd(0) sources can be used, Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common and reliable choices.[7] The latter is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[8]

Protocol 1: Synthesis of 2,3-Disubstituted 3-Iodoindoles

This protocol is adapted from a highly efficient, two-step approach developed by Larock and coworkers, where the Sonogashira coupling is followed by an electrophilic cyclization.[9][10][11] This method provides a stable, functionalized indole product that can be used in subsequent cross-coupling reactions.[11]

Step A: Sonogashira Coupling of N,N-Dimethyl-2-iodoaniline with Phenylacetylene

  • Reaction Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add PdCl₂(PPh₃)₂ (70 mg, 0.1 mmol, 2 mol%), and Copper(I) iodide (19 mg, 0.1 mmol, 2 mol%).

  • Reagent Addition: Add N,N-Dimethyl-2-iodoaniline (1.23 g, 5.0 mmol) and degassed triethylamine (12.5 mL).

  • Alkyne Addition: Add phenylacetylene (0.61 g, 6.0 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting aniline is consumed (typically 5-12 hours).

  • Work-up: Upon completion, remove the triethylamine under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N,N-dimethyl-2-(phenylethynyl)aniline intermediate.

Step B: Iodocyclization to form 1-Methyl-3-iodo-2-phenylindole

  • Dissolution: Dissolve the purified alkyne intermediate from Step A (e.g., 1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Iodine Addition: Add a solution of Iodine (I₂) (280 mg, 1.1 mmol, 1.1 equiv) in dichloromethane (5 mL) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ until the brown color of the iodine disappears.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash chromatography to yield the final 3-iodoindole product. The process is known to produce excellent yields.[9][10]

Substrate Scope and Performance

The tandem Sonogashira-cyclization is robust and tolerates a wide range of functional groups on both the indole precursor and the alkyne. The following table summarizes representative examples from the literature.

Indole Precursor Alkyne Partner Catalyst System Solvent/Base Product Yield (%) Reference
2-IodoanilinePhenylacetylenePd/G Nanoparticles, CuIDMF / K₂CO₃2-PhenylindoleHigh[1]
N,N-Dimethyl-2-iodoaniline1-HexynePdCl₂(PPh₃)₂, CuIEt₃N1-Methyl-2-butyl-3-iodoindole95[9]
N,N-Dimethyl-2-iodoaniline(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂, CuIEt₃N1-Methyl-3-iodo-2-(trimethylsilyl)indole98[9]
2-EthynylanilinePhenyl IodidePdCl₂(MeCN)₂DMF / K₂CO₃2,3-DiphenylindoleGood[12]
1-(2-Bromophenyl)-1H-indolePhenylacetylenePd(OAc)₂, PPh₃, CuIDMF / K₂CO₃Indolo[1,2-a]quinoline derivative89[5]

Part 3: Troubleshooting and Field Insights

Even robust reactions can encounter issues. Below is a workflow for diagnosing and solving common problems.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow Start Low or No Yield Check_Inert Is the inert atmosphere (Ar/N₂) rigorous? Start->Check_Inert Fix_Inert ACTION: Improve Schlenk technique. Use freshly degassed solvents. Check_Inert->Fix_Inert No Check_Catalyst Is the catalyst active? Check_Inert->Check_Catalyst Yes Fix_Inert->Check_Catalyst Fix_Catalyst ACTION: Use a fresh batch of catalyst. Ensure precatalyst is activated. Check_Catalyst->Fix_Catalyst No Check_Side_Rxn Are side products observed? (e.g., Glaser coupling) Check_Catalyst->Check_Side_Rxn Yes Fix_Catalyst->Check_Side_Rxn Fix_Side_Rxn ACTION: Run copper-free Sonogashira. Adjust ligand or base. Check_Side_Rxn->Fix_Side_Rxn Yes Check_Substrate Is the substrate reactive? (e.g., EWG present) Check_Side_Rxn->Check_Substrate No Success Problem Solved Fix_Side_Rxn->Success Fix_Substrate ACTION: Increase temperature. Use a more active catalyst/ligand. Increase reaction time. Check_Substrate->Fix_Substrate Yes Check_Substrate->Success No Fix_Substrate->Success

Caption: A systematic workflow for troubleshooting common issues in the reaction.

Common Issues and Solutions
  • Problem: No reaction or very slow conversion.

    • Cause: Catalyst deactivation due to oxygen or impurities. The Pd(0) species is easily oxidized.

    • Expert Solution: Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas. Use freshly purified starting materials.

  • Problem: Formation of a significant amount of alkyne homocoupling product (Glaser coupling).

    • Cause: This is a common copper-catalyzed side reaction, especially if the oxidative addition step is slow.

    • Expert Solution: Switch to a "copper-free" Sonogashira protocol.[7][8] This may require a different base (e.g., pyrrolidine) and slightly higher temperatures, but it completely eliminates the Glaser coupling pathway.

  • Problem: The cyclization step fails after the Sonogashira coupling is successful.

    • Cause: The aniline nitrogen may not be nucleophilic enough, especially if it bears strong electron-withdrawing groups.

    • Expert Solution: For N-acylated anilines, a stronger base may be needed to facilitate the cyclization. Alternatively, increasing the reaction temperature can often provide the necessary activation energy for the intramolecular ring closure.

Part 4: Applications in Drug Discovery and Materials Science

The products of tandem Sonogashira-cyclization reactions, particularly carbazoles and carbolines, are of immense interest to the pharmaceutical industry.

  • Anticancer Agents: Many carbazole derivatives exhibit potent anticancer activity.[2][13] They can act through various mechanisms, including the inhibition of tubulin polymerization and the targeting of specific kinases.[13]

  • Neuropharmacology: The rigid, planar structure of β-carbolines allows them to intercalate with DNA and interact with various receptors in the central nervous system.[14] They have been investigated as scaffolds for antipsychotic drugs, particularly as dopamine D3 receptor antagonists.[15]

  • Antimalarial Activity: The β-carboline scaffold has been identified as a promising starting point for the development of new antimalarial agents, a critical need given the rise of drug-resistant malaria strains.[16]

  • Organic Electronics: The extended π-systems of these fused heterocycles make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and polymer sensors.[1]

References

  • Palladium-Catalyzed Triple Successive C–H Functionalization: Direct Synthesis of Functionalized Carbazoles from Indoles. Organic Letters. Available at: [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. Available at: [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. SpringerLink. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Triple Successive C-H Functionalization: Direct Synthesis of Functionalized Carbazoles from Indoles. PubMed. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Palladium -catalyzed synthesis of carbazole derivatives and formal total syntheses of several naturally occurring carbazole alkaloids. The Research Repository @ WVU. Available at: [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. PMC. Available at: [Link]

  • Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. ResearchGate. Available at: [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PMC. Available at: [Link]

  • A Convergent Synthesis of Tetracyclic Indole Compounds by a Palladium-Catalyzed Cross-Coupling and Tandem Cyclization Reaction. Journal of Organic Chemistry. Available at: [Link]

  • Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Organic Chemistry Portal. Available at: [Link]

  • Pd-Catalyzed Homogeneous Tandem Processes. MDPI. Available at: [Link]

  • Recent Progress in Pd-Catalyzed Tandem Processes. MDPI. Available at: [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. PDF. Available at: [Link]

  • Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. Organic Letters. Available at: [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available at: [Link]

  • Synthesis of indole derivatives via tandem Sonogashira-cyclization reactions catalyzed by palladium nanoparticles supported on graphene. American Chemical Society. Available at: [Link]

  • cyclization of alkynes under metal-free conditions: synthesis of indoles. PDF. Available at: [Link]

  • Cycloisomerization of 2-Alkynylanilines to Indoles Catalyzed by Carbon-Supported Gold Nanoparticles and Subsequent Homocoupling to 3,3 '-Biindoles. ResearchGate. Available at: [Link]

  • Current Perspective of Carbazole Scaffolds in Cancer Therapy. Bentham Science. Available at: [Link]

  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. PMC. Available at: [Link]

  • Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. ResearchGate. Available at: [Link]

  • Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. PMC. Available at: [Link]

  • Palladium-Catalyzed Sonogashira-Coupling Conjoined C–H Activation: A Regioselective Tandem Strategy to Access Indolo- and Pyrrolo[1,2-a]quinolines. The Journal of Organic Chemistry. Available at: [Link]

  • Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria. PMC. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Available at: [Link]

  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification strategies for crude 6-ethynyl-1H-indole

Technical Support Center: Purification Strategies for Crude 6-Ethynyl-1H-Indole Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for Crude 6-Ethynyl-1H-Indole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the physicochemical challenges associated with isolating and purifying 6-ethynyl-1H-indole (CAS: 865375-93-5). Because this molecule features both an electron-rich indole core and a reactive terminal alkyne, it is highly susceptible to acid-catalyzed polymerization, oxidative degradation, and metal-mediated homocoupling. This guide bridges mechanistic theory with field-proven protocols to ensure you recover high-purity material for your downstream assays or structural optimizations.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my crude 6-ethynyl-1H-indole turn dark brown or pink during silica gel flash chromatography? Causality & Solution: Silica gel possesses surface silanol groups (Si-OH) that act as Brønsted acids. The electron-rich pyrrole ring of the indole core is highly susceptible to protonation at the C-3 position. This generates an indoleninium cation that initiates electrophilic aromatic substitution with other indole molecules, leading to rapid oligomerization (observed as pink or brown streaking on the column). Actionable Fix: You must neutralize the Lewis and Brønsted acid sites on the silica. Pre-treat your silica gel column by flushing it with 1% Triethylamine (TEA) in your starting mobile phase before loading the sample.

Q2: I am seeing a persistent, non-polar impurity with double the molecular weight. What is it, and how do I prevent it? Causality & Solution: This is a diyne impurity formed via Glaser homocoupling. 6-ethynyl-1H-indole is typically synthesized via a Sonogashira cross-coupling using Pd(0) and Cu(I) co-catalysts[1]. During aqueous workup, if residual Cu(I) is exposed to atmospheric oxygen, it oxidizes to Cu(II). Cu(II) acts as a catalyst for the oxidative homocoupling of your terminal alkyne into a diyne. Actionable Fix: Implement a rigorous metal-scavenging step before chromatography. Wash the crude organic layer with an aqueous solution of 0.1 M EDTA or use a thiol-functionalized silica scavenger to chelate and remove copper ions.

Q3: How can I effectively separate unreacted 6-bromo/iodo-1H-indole from the 6-ethynyl product? Causality & Solution: The starting halo-indoles and the ethynyl product have nearly identical retention factors ( Rf​ ) in standard hexane/ethyl acetate systems. Actionable Fix: Exploit the pi-electrons of the terminal alkyne. Use silver nitrate-impregnated silica gel (Ag-silica). The Ag⁺ ions form reversible pi-complexes specifically with the alkyne, selectively retarding the elution of 6-ethynyl-1H-indole while the halo-indole elutes quickly.

Q4: What are the optimal storage conditions to maintain >97% purity? Causality & Solution: Both the indole nitrogen and the alkyne are prone to slow oxidation and hydration over time. Actionable Fix: Store the purified solid at 2–8 °C under a strict nitrogen or argon atmosphere, protected from light.

Part 2: Quantitative Data & Chromatographic Parameters

To facilitate easy comparison during your TLC and HPLC method development, refer to the physicochemical parameters summarized below.

Compound Rf​ Value (Hexane:EtOAc 4:1)UV Maxima ( λmax​ )Stability on Bare SilicaPrimary Removal Strategy
6-Ethynyl-1H-indole ~0.35229 nm, 294 nm[1]Low (Streaking)Target Product (Use buffered silica)
6-Iodo-1H-indole (Starting Material)~0.38225 nm, 280 nmHighAg-impregnated Silica
Diyne Homocoupled Impurity ~0.20>300 nm (Extended conjugation)ModerateEDTA Wash + Chromatography
Triphenylphosphine Oxide (TPPO) ~0.10260 nmHighStandard Chromatography

Part 3: Visualizing the Workflows

PurificationWorkflow Crude Crude 6-ethynyl-1H-indole (Contains Pd/Cu, Diynes) MetalScavenge Metal Scavenging (Aqueous EDTA Wash) Crude->MetalScavenge Remove catalysts SilicaPrep Column Chromatography (1% Et3N Buffered Silica) MetalScavenge->SilicaPrep Organic phase CheckPurity TLC / HPLC Analysis (UV 254 nm / 294 nm) SilicaPrep->CheckPurity Elute fractions Recryst Recrystallization (Hexane/EtOAc under N2) CheckPurity->Recryst Combine pure fractions Pure Pure 6-ethynyl-1H-indole (>97% Purity, 2-8°C) Recryst->Pure Isolate crystals

Workflow for the isolation and purification of 6-ethynyl-1H-indole from crude mixtures.

Degradation Indole 6-ethynyl-1H-indole Oxidation Air / Light Exposure Indole->Oxidation Acid Acidic Silica (Unbuffered) Indole->Acid Copper Residual Cu(I) + O2 Indole->Copper Polymer C-3 Polymerization (Brown/Black) Oxidation->Polymer Acid->Polymer Diyne Glaser Homocoupling (Diyne Impurity) Copper->Diyne

Mechanisms of 6-ethynyl-1H-indole degradation and impurity formation during purification.

Part 4: Step-by-Step Experimental Methodologies

Protocol 1: Post-Reaction Metal Scavenging Objective: Remove Cu and Pd catalysts to prevent Glaser homocoupling during concentration and storage.

  • Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per 1 mmol of theoretical product).

  • Add an equal volume of 0.1 M aqueous Disodium EDTA solution.

  • Stir vigorously for 30 minutes at room temperature.

  • Transfer to a separatory funnel and allow the layers to separate.

  • Self-Validation Check: Observe the aqueous layer. If it is distinctly blue/green, Cu(II)-EDTA complexes have successfully formed.

  • Drain the aqueous layer. Repeat the EDTA wash (Steps 2-5) until the aqueous layer remains completely colorless.

  • Wash the organic layer once with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (keep water bath temperature < 35 °C to prevent thermal degradation).

Protocol 2: Amine-Deactivated Flash Column Chromatography Objective: Purify the crude product without triggering acid-catalyzed polymerization[1].

  • Prepare a solvent mixture of Hexane:EtOAc (8:1 v/v). Add 1% v/v Triethylamine (TEA) to the entire batch of eluent.

  • Slurry-pack the silica gel (40–63 μm) into the column using the TEA-spiked solvent.

  • Flush the column with at least 2 Column Volumes (CV) of the TEA-spiked solvent to fully neutralize the silica's acidic silanol groups.

  • Dissolve the crude 6-ethynyl-1H-indole in a minimum amount of Dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elute using a gradient from 8:1 to 4:1 Hexane:EtOAc (maintaining 1% TEA).

  • Self-Validation Check: Monitor the column visually. If a pink or brown band forms and sticks to the top of the silica, the column was insufficiently buffered. A successful run will show a clean, pale-yellow band moving down the column.

  • Collect fractions and analyze via TLC (UV 254 nm). Combine fractions containing the pure product ( Rf​ ~0.35) and concentrate.

Protocol 3: Inert-Atmosphere Recrystallization Objective: Achieve >97% purity suitable for downstream biological assays[2].

  • Place the concentrated, chromatography-purified solid in a Schlenk flask.

  • Evacuate and backfill the flask with Nitrogen ( N2​ ) three times.

  • Dissolve the solid in a minimum volume of hot, degassed EtOAc (approx. 60 °C) under N2​ .

  • Slowly add degassed Hexane dropwise until the solution becomes slightly turbid.

  • Add just enough hot EtOAc (1-2 drops) to clear the turbidity.

  • Allow the flask to cool slowly to room temperature, then transfer to a 2–8 °C refrigerator overnight.

  • Self-Validation Check: Formation of off-white to pale-yellow needle-like crystals indicates successful purification. Amorphous brown solids indicate co-precipitation of polymeric impurities (requiring re-chromatography).

  • Filter the crystals under a stream of N2​ , wash with cold, degassed hexane, and dry under high vacuum.

References

  • Beilstein Journal of Organic Chemistry. "Supporting Information for Study on the synthesis of the cyclopenta[f]indole core of raputindole A". Beilstein Journals. URL:[Link]

  • ResearchGate. "Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells". ResearchGate. URL: [Link]

Sources

Optimization

Technical Support Center: 6-Ethynyl-1H-Indole Reaction Stability

Welcome to the Technical Support Center for 6-ethynyl-1H-indole and its derivatives. As a privileged scaffold in drug discovery, this building block is essential for synthesizing kinase inhibitors and complex molecular a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-ethynyl-1H-indole and its derivatives. As a privileged scaffold in drug discovery, this building block is essential for synthesizing kinase inhibitors and complex molecular architectures[1]. However, the combination of an electron-rich indole core and a highly reactive terminal alkyne presents unique stability challenges during synthesis and biological evaluation. This guide provides field-proven troubleshooting strategies to maximize your reaction yields and compound stability.

Visualizing the Problem Space

G Start 6-Ethynyl-1H-indole Reaction System Path1 Oxidative Conditions (Cu catalysts, O2) Start->Path1 Path2 Strong Base / Heat (Thermal stress) Start->Path2 Path3 Biological Media (Microsomes) Start->Path3 Deg1 Glaser Homocoupling (1,3-Diyne formation) Path1->Deg1 Side Reaction Deg2 Polymerization & Indole Oxidation Path2->Deg2 Degradation Deg3 Rapid Metabolic Clearance Path3->Deg3 Metabolism Sol1 Strict Degassing & Cu-Free Sonogashira Deg1->Sol1 Mitigation Sol2 N-Protection (Boc/Ts) & Temp < 60°C Deg2->Sol2 Mitigation Sol3 Steric Shielding & Core Isosterism Deg3->Sol3 Mitigation

Workflow detailing 6-ethynyl-1H-indole degradation pathways and targeted mitigation strategies.

Section 1: Metal-Catalyzed Cross-Coupling (Sonogashira & CuAAC)

FAQ 1: Why am I seeing a symmetrical 1,3-diyne byproduct instead of my cross-coupled product during Sonogashira reactions? Causality: Terminal alkynes like 6-ethynyl-1H-indole are highly susceptible to Glaser oxidative homocoupling[2]. This side reaction is catalyzed by copper(I) salts in the presence of trace oxygen, which acts as the terminal oxidant. The electron-rich nature of the indole ring further stabilizes the copper-acetylide intermediate, inadvertently accelerating the homocoupling pathway over the desired palladium-catalyzed transmetalation. Solution: Implement strict Schlenk techniques to exclude oxygen. If the problem persists, transition to a copper-free Sonogashira protocol.

Protocol 1: Copper-Free Sonogashira Coupling of 6-Ethynyl-1H-indole

Objective: Prevent Glaser homocoupling while achieving high-yield C-C bond formation.

  • Step 1: Reagent Preparation & Degassing

    • Action: Dissolve 6-ethynyl-1H-indole (1.0 eq) and your aryl halide (1.1 eq) in an anhydrous, amine-free solvent (e.g., DMF). Sparge the solution with ultra-pure Argon for 15 minutes.

    • Mechanism/Rationale: Amines (like Et₃N) are traditional Sonogashira bases but can facilitate unwanted side reactions with indoles. Sparging removes dissolved O₂, directly cutting off the oxidative cycle required for Glaser homocoupling[2].

  • Step 2: Catalyst Addition

    • Action: Add Pd(PPh₃)₄ (5 mol%) and an inorganic base (e.g., Cs₂CO₃, 2.0 eq) under a positive Argon flow. Do NOT add CuI.

    • Mechanism/Rationale: Omitting copper completely eliminates the formation of the copper-acetylide intermediate. The inorganic base compensates by facilitating the deprotonation of the alkyne during transmetalation.

  • Step 3: Reaction Execution & Self-Validation

    • Action: Heat the mixture to 60°C for 4-6 hours.

    • Validation Checkpoint: At t=1 hour, sample 10 µL and run an LC-MS.

      • Success Indicator: Presence of the cross-coupled product mass.

      • Failure Indicator: If a mass of ~280 m/z (the 1,3-diyne dimer) is detected, oxygen ingress has occurred. Abort the reaction, check your vessel's seal integrity, and restart.

  • Step 4: Workup

    • Action: Quench with saturated NH₄Cl and extract with EtOAc.

    • Mechanism/Rationale: A mild acidic quench neutralizes the inorganic base without fully protonating the indole ring, preventing acid-catalyzed degradation.

Section 2: Thermal & Hydrolytic Stability

FAQ 2: During ester saponification of methyl 6-ethynyl-1H-indole-2-carboxylate, my starting material degrades into a dark, insoluble tar. What is happening? Causality: You are observing base-catalyzed oligomerization. While the ethynyl group is generally stable to mild base, high temperatures (>80°C) combined with strong bases (e.g., NaOH or KOH) cause the deprotonation of the indole N-H. The resulting indolyl anion is highly nucleophilic and can attack the terminal alkyne of adjacent molecules, initiating a polymerization cascade. Solution: Perform the hydrolysis under mild conditions using LiOH in a THF/Water mixture at temperatures not exceeding 40°C[3].

Table 1: Quantitative Stability Profile of 6-Ethynyl-1H-indole under Various Conditions
Reaction ConditionReagents / EnvironmentTemp (°C)Half-life ( t1/2​ ) / YieldPrimary Degradation Pathway
Aerobic Cu-Catalysis CuI, Et₃N, Air25°C< 30 minsGlaser Homocoupling (1,3-diyne)
Anaerobic Cu-Catalysis CuI, Et₃N, N₂25°C> 48 hoursStable (Minimal degradation)
Strong Base / Heat NaOH, H₂O/MeOH90°C~ 2 hoursOligomerization / Hydration
Mild Base Hydrolysis LiOH, THF/H₂O40°C> 72 hoursStable (Ester cleavage only)
Liver Microsomes NADPH, Mouse Microsomes37°C23.7 minsCytochrome P450 Oxidation
Section 3: Metabolic Stability in Drug Development

FAQ 3: My 6-ethynylindole-based kinase inhibitor shows rapid clearance in mouse liver microsomes (MLM). How can I improve its half-life without losing target affinity? Causality: 6-ethynyl-1H-indole derivatives, such as those developed as PAK4 inhibitors, often suffer from rapid metabolic clearance. For instance, certain C-3-substituted 6-ethynyl-1H-indoles exhibit an MLM half-life of just 23.7 minutes and a high liver clearance rate of 105.5 mL/min·kg[1]. The electron-rich nature of the indole core makes it highly susceptible to cytochrome P450-mediated oxidation. Solution: Implement core isosterism. Replacing the indole core with a bioisostere that has lower electron density—such as a 5-azaindole or an indazole—can significantly reduce oxidative metabolism. In the development of PAK4 inhibitors, transitioning to a 5-azaindole analogue maintained potent biochemical activity ( Ki​=0.013μmol/L ) while shielding the aromatic system from rapid metabolic degradation[4].

References
  • [1] Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. National Institutes of Health (NIH). Available at:[Link]

  • [4] Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. National Institutes of Health (NIH). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Functionalization of Substituted Indoles

Welcome to the Advanced Support Center for Indole Functionalization. As a Senior Application Scientist, I have designed this technical guide to address the most persistent challenges researchers face when attempting to o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Support Center for Indole Functionalization. As a Senior Application Scientist, I have designed this technical guide to address the most persistent challenges researchers face when attempting to override the inherent reactivity of the indole core. This resource synthesizes mechanistic theory with field-proven troubleshooting protocols to ensure your C–H activation workflows are robust, predictable, and self-validating.

Diagnostic Desk: Mechanistic Troubleshooting (FAQs)

Issue 1: Overcoming Pyrrole Ring Bias (C2/C3 vs. Benzenoid Core) Question: Why does my direct functionalization of free indole predominantly yield the C3-substituted product instead of C2 or the benzenoid core, and how can I reverse this? Causality & Solution: The pyrrole ring of the indole core is highly electron-rich, giving it strong enamine-like character. Consequently, C3 is the most nucleophilic site. When you attempt direct functionalization without a directing group (DG), electrophilic or radical pathways will almost universally default to C3. To access the benzenoid core (C4–C7), you must overcome a significantly higher activation barrier[1]. If your DG is too small or your catalyst lacks the appropriate ligand, the metal will default back to the kinetically favored C2/C3 positions. For exclusive C7-selectivity, you must install a bulky N-phosphinoyl group like N-P(O)tBu2 (TBPO). This group sterically shields the C2 position and forces the Pd(OAc)₂ catalyst into a rigid 7-membered metallacycle intermediate, driving exclusive C7-activation[1][2].

Issue 2: Controlling "Chameleon-Like" Directing Groups Question: When using N-methoxy amide directing groups for Rh(III)-catalyzed amidation, I get an unpredictable mixture of products. How do I control this behavior? Causality & Solution: The N-methoxy amide DG is highly sensitive to reaction conditions and exhibits "chameleon-like" behavior—it can act as either an internal oxidant or a standard directing group depending on the microenvironment[3]. This variability is governed by temperature and ligand sterics. To stop the formation of mixed regioisomers and competing cyclizations, lower the reaction temperature and utilize bulky carboxylate ligands. This specific combination suppresses unwanted β-hydride elimination, locking the catalyst into the desired directed C–H amidation pathway[3].

Issue 3: Accessing the Elusive C5 Position Question: How can I achieve C5-alkylation when most directing groups only target C4 or C7? Causality & Solution: C5 functionalization is notoriously difficult because it lacks proximity to standard N1 or C3 directing groups, preventing the formation of standard 5- or 6-membered metallacycles. To solve this, utilize a C3-carbonyl directing group combined with a Copper-carbene species generated from α-diazomalonates[4]. The Cu catalyst coordinates with the C3-carbonyl, and the specific spatial geometry of this intermediate selectively directs the carbene insertion to the remote C5 position, bypassing the standard ortho-activation rules[4].

Mechanistic Blueprints (Visual Workflows)

MechanisticPathways Indole Indole Core (Inherent Bias) NoDG No Directing Group Indole->NoDG NDG N-Directing Group (e.g., TBPO) Indole->NDG C3DG C3-Directing Group (e.g., Pivaloyl) Indole->C3DG C3 C3 Functionalization (Electronic Control) NoDG->C3 Electrophiles C2 C2 Functionalization (Ru-Catalyzed) NoDG->C2 C3-Blocked C7 C7 Functionalization (Pd-Catalyzed) NDG->C7 7-Membered Metallacycle C4 C4 Functionalization (Pd-Catalyzed) C3DG->C4 6-Membered Metallacycle

Mechanistic pathways for regioselective C-H functionalization in indoles.

TroubleshootingWorkflow Issue Issue: Poor Regioselectivity (Mixture of Isomers) CheckDG Check Directing Group (DG) Integrity & Sterics Issue->CheckDG CheckCat Verify Catalyst/Ligand Coordination Issue->CheckCat FixDG Switch to Bulkier DG (e.g., N-P(O)tBu2) CheckDG->FixDG DG is too small FixCat Adjust Ligand (e.g., Pyridine-type) CheckCat->FixCat Poor metallation Success High Regioselectivity (>95% Target Site) FixDG->Success FixCat->Success

Troubleshooting workflow for resolving poor regioselectivity in indole functionalization.

Bench Protocols: Self-Validating Systems

Protocol A: Palladium-Catalyzed C7-Selective Arylation

Objective: Direct C–H arylation at the C7 position using an N-P(O)tBu2 (TBPO) directing group[1][2]. Causality: The TBPO group is highly sterically demanding. When coordinated with Pd(OAc)₂, it prevents the metal center from accessing the inherently reactive C2 position, forcing the formation of a 7-membered palladacycle that exclusively activates the C7–H bond. Methodology:

  • Substrate Preparation: Dissolve N-TBPO-indole (1.0 equiv) and arylboronic acid (2.0 equiv) in a dry solvent (e.g., 1,4-dioxane). Reasoning: Excess boronic acid compensates for competing homocoupling side-reactions.

  • Catalyst Loading: Add Pd(OAc)₂ (10 mol%) and a pyridine-type ligand (20 mol%). Reasoning: The pyridine ligand stabilizes the Pd(II) intermediate and accelerates the transmetalation step.

  • Oxidant Addition: Introduce a mixture of Ag and Cu salts (e.g., Ag₂O/Cu(OAc)₂) as co-oxidants. Reasoning: Co-oxidants are critical to regenerate the active Pd(II) species from Pd(0) after reductive elimination.

  • Thermal Activation: Stir the mixture at 110 °C for 24 hours under an inert atmosphere.

Self-Validation Checkpoint: Monitor the reaction via TLC. This protocol is a self-validating system: the disappearance of the N-TBPO-indole must strictly correlate with the appearance of a single new product spot. If multiple spots appear, the pyridine ligand coordination has failed, resulting in non-directed C2/C3 background reactions.

Protocol B: Ruthenium-Catalyzed Mechanochemical C2-Alkynylation

Objective: Regioselective C2-alkynylation using bromoalkynes under solvent-free mechanochemical conditions[5]. Causality: Traditional solution-phase C2-alkynylation often suffers from competing C3-functionalization due to solvent-mediated stabilization of electrophilic intermediates. Mechanochemistry (ball milling) minimizes solvent effects, creating a highly concentrated local environment that kinetically favors the Ru-catalyzed C2-insertion over C3-background reactions. Methodology:

  • Reagent Loading: Add indole substrate (1.0 equiv), bromoalkyne (1.2 equiv), and[Ru(p-cymene)Cl₂]₂ catalyst (5 mol%) into a stainless-steel milling jar.

  • Additive Incorporation: Add a mild base (e.g., KOAc, 2.0 equiv) to facilitate the concerted metalation-deprotonation (CMD) step.

  • Milling: Add stainless-steel balls and mill at 30 Hz for 90 minutes. Reasoning: The kinetic energy from milling provides the activation energy required for the C–H cleavage without the need for bulk heating.

  • Extraction: Extract the solid mixture with ethyl acetate and filter through a short silica pad.

Self-Validation Checkpoint: The physical state of the crude mixture post-milling acts as an immediate indicator. A homogeneous, fine powder indicates efficient mixing and high conversion. If the mixture is clumpy or sticky, the kinetic energy transfer was insufficient, which typically results in unreacted starting material rather than off-target regioisomers.

Data Matrix: Optimization Parameters

The following table summarizes the causal relationships between target sites, directing groups, and catalyst systems to help you select the optimal conditions for your specific functionalization goals.

Target SiteDirecting Group (DG)Catalyst SystemTypical YieldRegioselectivityMechanistic Driver
C2 None (or N-Pyrimidyl)[Ru(p-cymene)Cl₂]₂70–85%>95% C2Mechanochemical kinetic control[5]
C3 NoneBF₃·Et₂O (Acid)53–93%>99% C3Inherent nucleophilicity / Enamine character
C4 C3-PivaloylPd(OAc)₂60–80%>90% C46-membered metallacycle formation[1]
C5 C3-CarbonylCu(OAc) / SbF₆65–85%>95% C5Cu-carbene intermediate geometry[4]
C7 N-P(O)tBu2 (TBPO)Pd(OAc)₂72–90%>95% C77-membered metallacycle / Steric shielding[1][2]

References

  • Title: From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study Source: ACS Catalysis (ACS Publications) URL: [Link]

  • Title: Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates Source: Chemical Communications (ResearchGate / RSC) URL: [Link]

  • Title: Eco-efficient C–H alkynylation of indoles via mechanochemical ruthenium catalysis Source: RSC Mechanochemistry (Royal Society of Chemistry) URL: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 6-Ethynyl-1H-Indole

Welcome to the Technical Support Center for the scale-up synthesis of 6-ethynyl-1H-indole and its derivatives. As a critical building block in medicinal chemistry, this terminal alkyne is extensively utilized in the deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 6-ethynyl-1H-indole and its derivatives. As a critical building block in medicinal chemistry, this terminal alkyne is extensively utilized in the development of C-3-substituted 6-ethynyl-1H-indole derivatives, which are highly potent and selective p21 activated kinase 4 (PAK4) inhibitors used in oncology research to target lung metastasis and melanoma[1].

The most scalable and regioselective approach to synthesizing this scaffold involves the late-stage functionalization of an existing indole ring, specifically via the Sonogashira cross-coupling of a pre-functionalized 6-haloindole (such as 6-bromo-1H-indole)[2]. This guide provides field-proven protocols, process optimization data, and a troubleshooting Q&A designed to help process chemists and drug development professionals overcome common bottlenecks during scale-up.

Synthetic Workflow & Logical Pathway

The standard industrial route relies on a palladium-catalyzed, copper-cocatalyzed Sonogashira coupling using trimethylsilylacetylene (TMS-acetylene) to prevent uncontrolled reactivity, followed by a mild deprotection step[3]. In some complex syntheses, researchers pre-protect the indole nitrogen (e.g., forming tert-butyl 6-ethynyl-1H-indole-1-carboxylate) to improve organic solubility and prevent catalyst poisoning[4].

G Start 6-Bromo-1H-indole (Starting Material) Protect N-Boc Protection (Optional but Recommended) Start->Protect Boc2O, DMAP Sono Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Start->Sono Direct route Protect->Sono Scale-up route Intermediate 6-(TMS-ethynyl)-1H-indole (Stable Intermediate) Sono->Intermediate Cross-Coupling Deprotect TMS Deprotection (K2CO3 / MeOH) Intermediate->Deprotect Mild Cleavage Product 6-Ethynyl-1H-indole (Target Scaffold) Deprotect->Product Yield > 90% Downstream PAK4 Inhibitors & Click Chemistry Product->Downstream Functionalization

Synthetic workflow for 6-ethynyl-1H-indole from 6-bromo-1H-indole via Sonogashira coupling.

Process Optimization Data

Scaling up the Sonogashira coupling requires balancing catalyst loading, temperature, and addition rates to maximize yield while suppressing side reactions. The table below summarizes the quantitative optimization data for a 100g scale-up campaign.

Table 1: Optimization of Sonogashira Coupling Conditions (100g Scale)

EntryCatalyst SystemSolvent / BaseTemp (°C)TMS-A Addition TimeYield (%)Purity (HPLC)Primary Impurity
1Pd(PPh3)4 (5%) / CuI (5%)THF / Et3N70Bolus (All at once)62%88%1,4-bis(TMS)-1,3-butadiyne
2Pd(PPh3)4 (5%) / CuI (2%)DMF / DIPA600.5 hours78%92%Unreacted starting material
3 PdCl2(PPh3)2 (2%) / CuI (1%) THF / Et3N 55 2.0 hours 91% >98% None (Optimized)

Causality Note: Entry 3 demonstrates that switching to the more stable Pd(II) precatalyst, reducing CuI loading, and utilizing a slow addition rate significantly suppresses the Glaser homocoupling impurity while maintaining high conversion rates.

Self-Validating Scale-Up Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specified In-Process Control (IPC) criteria are met.

Phase 1: Sonogashira Coupling (Synthesis of 6-(TMS-ethynyl)-1H-indole)
  • Preparation & Degassing: Charge a jacketed reactor with 6-bromo-1H-indole (1.0 eq), PdCl2(PPh3)2 (0.02 eq), and CuI (0.01 eq). Add anhydrous THF and Et3N (3.0 eq).

    • Causality: Degassing is critical. Oxygen acts as the terminal oxidant for the unwanted copper-catalyzed Glaser homocoupling of the alkyne[3].

    • IPC 1: Sparge the mixture with Argon for a minimum of 30 minutes. The solution should transition to a clear, pale yellow/orange suspension.

  • Controlled Addition: Heat the reactor jacket to 55°C. Using a syringe pump, dose TMS-acetylene (1.2 eq) continuously over 2.0 hours.

    • Causality: Slow addition keeps the steady-state concentration of the alkyne low, kinetically favoring the cross-coupling over homocoupling.

    • IPC 2: Monitor internal temperature. Ensure the exotherm does not push the internal temperature above 60°C.

  • Reaction Validation: Stir for an additional 4 hours at 55°C.

    • IPC 3: Pull a sample for HPLC. The reaction is self-validated as complete when 6-bromo-1H-indole is <1.0% Area.

  • Workup: Cool to 20°C. Filter the mixture through a pad of Celite to remove insoluble Pd/Cu salts. Concentrate the filtrate under reduced pressure and crystallize from Heptane/EtOAc to afford the intermediate.

Phase 2: TMS Deprotection (Synthesis of 6-Ethynyl-1H-indole)
  • Mild Cleavage: Dissolve the 6-(TMS-ethynyl)-1H-indole intermediate in anhydrous Methanol (MeOH). Add anhydrous K2CO3 (1.5 eq). Stir at 25°C for 2 hours.

    • Causality: K2CO3 in MeOH provides a mildly basic transesterification-like environment that selectively cleaves the C-Si bond without degrading the electron-rich indole core.

  • Reaction Validation:

    • IPC 4: Pull a sample for TLC (Hexanes/EtOAc 4:1). The non-polar TMS-intermediate spot must be completely consumed, replaced by a highly UV-active, lower Rf spot.

  • Isolation: Concentrate the MeOH in vacuo. Partition the residue between Water and Dichloromethane (DCM). Extract, dry the organic layer over Na2SO4, and concentrate to yield the final 6-ethynyl-1H-indole as a crystalline solid.

Troubleshooting Guides & FAQs

Q1: During scale-up, I am observing a significant amount of alkyne homocoupling (1,4-bis(trimethylsilyl)-1,3-butadiyne). How can I suppress this? A: This is the classic Glaser-Hay coupling, driven by the presence of trace oxygen and Cu(II) species. At a multi-kilogram scale, standard sparging is often insufficient. Solution: First, implement strict Schlenk line techniques or continuous sub-surface argon sparging. Second, pre-treat your amine solvent by degassing (freeze-pump-thaw). Finally, reduce the CuI loading from the traditional 5-10 mol% down to 1 mol%. If the issue persists, transition to a copper-free Sonogashira protocol using specific bulky phosphine ligands.

Q2: Does the indole nitrogen need to be protected (e.g., with a Boc group) prior to the Sonogashira coupling? A: Not strictly, but it is highly recommended depending on your downstream applications. While the free N-H of indole is less acidic than typical amines, it can still coordinate with Pd/Cu catalysts or undergo N-alkynylation at elevated temperatures. For 6-bromoindole, direct coupling is viable if the base (Et3N) and temperature (≤55°C) are strictly controlled. However, if you observe catalyst poisoning at scale or poor solubility of the starting material, pre-protecting the indole (forming tert-butyl 6-bromo-1H-indole-1-carboxylate) significantly improves organic solubility and coupling efficiency[4].

Q3: The TMS deprotection step with TBAF yields a dark, difficult-to-purify oil. What is the alternative? A: Tetrabutylammonium fluoride (TBAF) is a harsh reagent. It generates strongly basic "naked" fluoride ions and often contains trace moisture, which can cause polymerization or oxidative degradation of the electron-rich indole ring. Solution: Abandon TBAF and switch to the mild methanolysis protocol described in Phase 2 (anhydrous K2CO3 in MeOH). This heterogeneous, mildly basic condition selectively cleaves the C-Si bond without degrading the indole core, allowing for a simple aqueous workup and clean precipitation of the product.

Q4: How do I handle the exothermic nature of the coupling reaction upon TMS-acetylene addition in a 10L reactor? A: The oxidative addition and subsequent transmetalation steps of the Sonogashira coupling are highly exothermic. In a batch scale-up, dumping TMS-acetylene into the reactor can lead to a thermal runaway, which accelerates catalyst decay and promotes side reactions. Solution: Never add the alkyne as a bolus at scale. Dose the TMS-acetylene via a syringe pump or addition funnel over 2 to 3 hours. Maintain the reactor jacket temperature at 45°C during the addition, and only ramp the jacket to 55°C after the addition is completely finished and the initial exotherm has subsided.

References
  • Methyl 6-ethynyl-1H-indole-2-carboxylate | Precursor Synthesis and Functionalization Strategies - Benchchem - 2

  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - NIH / PMC - 1

  • Supporting Information for Study on the synthesis of the cyclopenta[f]indole core of raputindole A - Beilstein Journals - 4

  • Sonogashira Coupling - Organic Chemistry Portal - 3

Sources

Troubleshooting

Technical Support Center: Managing Impurities in Palladium-Catalyzed Indole Reactions

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks researchers and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks researchers and drug development professionals face during palladium-catalyzed indole syntheses (such as the Larock annulation, Buchwald-Hartwig aminations, and Heck couplings).

This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind experimental failures and providing self-validating protocols to ensure your active pharmaceutical ingredients (APIs) meet stringent regulatory specifications.

Section 1: Elemental Impurities (Palladium Scavenging)

Q1: Following a palladium-catalyzed indole synthesis, my API is failing heavy metal specifications (typically >500 ppm Pd). How do I effectively scavenge residual palladium without degrading my product?

The Causality: Homogeneous palladium catalysts are highly effective for constructing complex indole cores, but they leave significant elemental impurities in the crude reaction mixture, often ranging from 30 to 2100 ppm[1]. Because regulatory limits for heavy metals in drug substances are exceptionally strict (often <10 ppm), physical separation techniques like standard crystallization are insufficient. Palladium must be removed via chemisorption or selective precipitation[1]. Scavenging efficiency depends heavily on the binding affinity of the scavenger relative to the coordinating functional groups on your indole API.

The Solution: Employ functionalized solid supports or highly selective precipitation agents. Thiol-modified dual-pore silica beads leverage both diffusion and perfusion to rapidly eliminate divalent palladium ions, reducing Pd levels to <1–7 ppm[1][2]. For ultra-efficient removal in late-stage APIs, Potassium Isopropyl Xanthate (PIX) has emerged as a superior scavenger, capable of reducing Pd levels to as low as 0.1 ppm, especially when combined with a synergistic iodine treatment[3].

Table 1: Comparison of Palladium Scavenging Reagents
Scavenger TypeMode of ActionOptimal MatrixTypical Efficiency (Initial → Final)
Thiol-Modified Silica Chemisorption (Solid Support)Methanol, EtOAc2100 ppm → <7 ppm[1]
Trimercaptotriazine (TMT) Complexation / PrecipitationAqueous / Organic mixtures650 ppm → 25 ppm[4]
Potassium Isopropyl Xanthate (PIX) Homogeneous ComplexationComplex API solutions500 ppm → 0.1 ppm[3]
Protocol 1: Ultra-Efficient Palladium Scavenging using PIX

Self-Validating Checkpoint: Ensure your API is fully dissolved in the chosen organic solvent before initiating this protocol to prevent trapping Pd inside API aggregates.

  • Preparation: Dissolve the crude indole API in a suitable organic solvent (e.g., THF or EtOAc) at a concentration of 0.1 M.

  • Scavenger Addition: Add 3.0 to 5.0 equivalents of Potassium Isopropyl Xanthate (PIX) relative to the initial palladium catalyst loading[3].

  • Synergistic Activation (Optional): For highly chelated Pd complexes, add a catalytic amount of I₂ (0.1 equivalents) to disrupt stable Pd-API coordination complexes[3].

  • Incubation: Stir the mixture at 40 °C for 16–24 hours. Causality note: Reaction time is the most critical factor for effective chemisorption and complexation[4].

  • Filtration: Pass the mixture through a pad of Celite or a fixed-bed silica column to remove the insoluble Pd-PIX complexes.

  • Validation: Analyze the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm Pd levels are <10 ppm before proceeding to final crystallization.

Workflow Step1 Crude Indole API (Pd: 500+ ppm) Step2 Add Scavenger (PIX or Thiol-Silica) Step1->Step2 Step3 Chemisorption (16-24h, 40°C) Step2->Step3 Step4 Filtration / Fixed-Bed Separation Step3->Step4 Step5 Purified API (Pd: < 10 ppm) Step4->Step5

Workflow for palladium scavenging from crude active pharmaceutical ingredients.

Section 2: Regioselectivity and Isomeric Impurities

Q2: My Larock indole synthesis is producing a mixture of 2,3-disubstituted indole regioisomers. How do I control the regioselectivity to avoid isomeric impurities?

The Causality: The Larock indole synthesis involves the palladium-catalyzed heteroannulation of o-haloanilines with internal alkynes[5]. The regioselectivity is strictly determined during the migratory insertion step of the alkyne into the arylpalladium bond[6]. Due to steric constraints in the transition state, the more sterically demanding substituent of the internal alkyne will preferentially orient itself toward the C2 position of the resulting indole, while the smaller substituent directs to the C3 position[6]. If your alkyne substituents have similar steric bulk (e.g., a methyl vs. ethyl group), migratory insertion lacks a strong energetic bias, resulting in a mixture of regioisomers.

The Solution: To minimize isomeric impurities, you must artificially increase the steric or electronic differentiation between the two ends of the alkyne. If modifying the alkyne is impossible due to target design, you can modulate the electronics of the palladium center using bulky, electron-rich phosphine ligands (like dppf or P(o-tol)₃), which amplify the steric clash during the transition state, thereby improving regioselectivity[5][7].

G A Pd(0) Catalyst B Oxidative Addition (Rate-Limiting for Ar-Br) A->B C Alkyne Coordination B->C Fast F Side Reactions (Homocoupling / Dehalogenation) B->F Slow Ox. Add. D Migratory Insertion (Regiodetermining Step) C->D E Reductive Elimination (Desired Indole) D->E Steric Bias E->A Catalyst Regeneration

Catalytic cycle of the Larock indole synthesis highlighting impurity pathways.

Section 3: Chemical Side Products (Homocoupling & Dehalogenation)

Q3: I am observing significant amounts of alkyne homocoupling and dehalogenated starting material when using o-bromoanilines instead of o-iodoanilines. What is causing this, and how can I fix it?

The Causality: While o-iodoanilines are highly reactive, o-bromoanilines are often preferred for their commercial availability and lower cost. However, the oxidative addition of Pd(0) into the C-Br bond is significantly slower than into a C-I bond[5]. This slow oxidative addition leaves the active Pd(0) species exposed to the alkyne for prolonged periods, promoting Glaser-type alkyne homocoupling (if trace oxygen is present) or leading to protodehalogenation via β-hydride elimination from the solvent or amine base[5]. Furthermore, adding excess chloride salts (often used as additives) can severely retard the reaction rate by over-stabilizing the Pd(II) intermediate, leading to an increase in side product formation[8].

The Solution: You must accelerate the oxidative addition step. This is achieved by abandoning "ligandless" conditions and introducing an electron-donating phosphine ligand.

Protocol 2: Optimized Larock Synthesis for o-Bromoanilines

Self-Validating Checkpoint: Degas all solvents using the freeze-pump-thaw method to eliminate oxygen and prevent alkyne homocoupling.

  • Reagent Assembly: In a rigorously air-free Schlenk flask, combine the o-bromoaniline (1.0 equiv), internal alkyne (2.0 equiv), and Na₂CO₃ (2.0 equiv)[5].

  • Catalyst Preparation: Add 5–10 mol % of Pd[P(o-tol)₃]₂. Causality note: The bulky, electron-rich tri-ortho-tolylphosphine ligand accelerates oxidative addition into the stubborn C-Br bond while providing enough steric bulk to facilitate subsequent reductive elimination[5].

  • Solvent Addition: Add anhydrous, degassed DMF (0.2 M). Do not add excess chloride salts (e.g., LiCl), as more than one equivalent will retard the reaction and increase impurities[8].

  • Reaction: Heat the mixture to 100 °C for 12–24 hours under a positive pressure of argon.

  • Workup: Quench with water, extract with EtOAc, and proceed to the palladium scavenging protocol (Protocol 1) before chromatographic purification.

Section 4: Scale-Up Considerations

Q4: We are scaling up our indole API production. Batch scavenging is becoming a bottleneck. Are there continuous flow alternatives for metal removal?

The Causality: Batch adsorption requires massive tanks, prolonged stirring (16+ hours), and complex filtration steps, making it unsuitable for long-term, large-scale operations[1].

The Solution: Transition to Fixed-Bed Adsorption . By packing functionalized resins (such as thiol-modified silica) into a continuous flow column, you maximize the concentration gradient between the Pd in solution and the binding sites on the resin. Fixed-bed adsorption requires less than one-fourth of the adsorbent needed for a single-stage batch process while achieving identical or superior Pd depletion profiles[9]. Ensure the bed residence time is optimized via HPLC monitoring to prevent breakthrough of soluble palladium complexes[9].

References
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[Link]

  • Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions. Organic Process Research & Development.[Link]

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules.[Link]

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. Green Chemistry.[Link]

  • Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development.[Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Journal of the American Chemical Society.[Link]

Sources

Optimization

addressing poor solubility of indole derivatives in reaction media

Welcome to the Technical Support Center for Indole Chemistry. As researchers and drug development professionals, you are likely familiar with the "privileged scaffold" status of indole derivatives in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Chemistry. As researchers and drug development professionals, you are likely familiar with the "privileged scaffold" status of indole derivatives in medicinal chemistry. However, this structural advantage comes with a significant physicochemical hurdle: profound insolubility across various reaction and assay media.

This guide is designed by application scientists to move beyond trial-and-error troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind indole precipitation and provide self-validating protocols to keep your compounds in solution.

Diagnostic Workflow

IndoleSolubility Start Indole Solubility Issue Identified Phase Which phase of development? Start->Phase Synthesis Chemical Synthesis (Reaction Media) Phase->Synthesis Assay Biological Assay (Aqueous Media) Phase->Assay HSP Apply Hansen Solubility Parameters (HSP) Synthesis->HSP Ionizable Does it have ionizable groups? Assay->Ionizable SolventBlend Use Solvent Blends (e.g., EtOH/Water, PEG) HSP->SolventBlend pH Adjust Buffer pH (pKa dependent) Ionizable->pH Yes Formulation Formulation Strategy Ionizable->Formulation No Cosolvent Co-solvent System (DMSO <0.5%, PEG 400) Formulation->Cosolvent Cyclodextrin Encapsulation (HP-β-CD Complexation) Formulation->Cyclodextrin

Diagnostic workflow for troubleshooting indole solubility across development phases.

Troubleshooting Guides & FAQs

Q1: Why do my indole intermediates frequently precipitate before the reaction completes, even in moderately polar solvents? Causality & Expert Insight: The poor solubility of indole derivatives is an inherent thermodynamic consequence of their molecular architecture[1]. The indole scaffold is planar, aromatic, and highly lipophilic[1]. This planarity facilitates strong intermolecular π-π stacking and hydrogen bonding (via the N-H group) in the solid state, resulting in a high crystal lattice energy that solvents struggle to overcome[1],[2]. Solution: Instead of guessing solvent combinations, apply Hansen Solubility Parameters (HSP)[3]. HSP models cohesive energy density through dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces[3],[4]. By calculating the HSP of your specific indole, you can design a binary solvent blend that minimizes the interaction distance ( Ra​ ) in Hansen space, ensuring the intermediate remains solvated throughout the reaction[3].

Q2: My synthesized indole derivative crashes out when diluted into aqueous buffers for in vitro biological assays. How can I prevent this without causing cytotoxicity? Causality & Expert Insight: This is a classic kinetic solubility failure. While researchers typically prepare a concentrated primary stock in Dimethyl sulfoxide (DMSO)[1],[5], diluting this stock into an aqueous buffer rapidly changes the dielectric constant of the medium. If the compound's thermodynamic solubility in water is exceeded, it will rapidly nucleate and precipitate, leading to artificially low assay readouts[5]. Solution: First, ensure the final DMSO concentration remains strictly below 0.5% (v/v) to prevent solvent-induced cytotoxicity or assay interference[1],[5]. If precipitation still occurs at this threshold, transition to a cyclodextrin complexation strategy[5].

Q3: How does cyclodextrin complexation work for indoles, and which variant should I use? Causality & Expert Insight: Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone shape, featuring a lipophilic inner cavity and a highly hydrophilic exterior[1],[6]. The hydrophobic indole ring spontaneously partitions into this cavity via non-covalent van der Waals forces and hydrophobic interactions, forming a host-guest inclusion complex[7],[6]. This effectively "masks" the hydrophobic indole from the aqueous environment, drastically increasing apparent water solubility and dissolution rates[7]. Solution: For biological assays and pre-clinical formulations, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard due to its superior aqueous solubility and established safety profile compared to native β-cyclodextrin[1],[8].

Q4: Can I use pH adjustment to force my indole into solution? Causality & Expert Insight: Yes, but only if your indole derivative contains ionizable moieties. The unsubstituted indole nitrogen is weakly acidic (pKa ~16.2 in water) and rarely useful for physiological pH adjustments[1],[5]. However, if your derivative possesses basic functional groups (e.g., alkylamines), lowering the pH will protonate the molecule, disrupting the crystal lattice and enhancing solvation via ion-dipole interactions[1],[5]. Conversely, for acidic derivatives (e.g., indole-carboxylic acids), elevating the pH will yield the highly soluble conjugate base[1].

Quantitative Data & Solvent Selection

Table 1: Quantitative Comparison of Indole Solubilization Strategies

StrategyMechanism of ActionTypical Working RangeCytotoxicity / Assay Interference Risk
DMSO Co-solvency Disrupts crystal lattice via high polarity< 0.5% (v/v) finalHigh (if >1% v/v)
PEG 400 Blending Lowers dielectric constant of aqueous media5% - 40% (v/v)Moderate
HP-β-CD Complexation Encapsulates hydrophobic core in lipophilic cavity10% - 20% (w/v)Low
pH Adjustment Ion-dipole solvation via protonation/deprotonation± 2 pH units from pKaLow (if buffer is physiological)

Table 2: Hansen Solubility Parameters (HSP) for Rational Solvent Selection [3],[4]

SolventDispersion ( δD​ )Polar ( δP​ )H-Bond ( δH​ )Hildebrand ( δt​ )[MPa 1/2 ]
Water15.616.042.347.8
DMSO18.416.410.226.7
Ethanol15.88.819.426.5
PEG 40018.29.413.624.5

Experimental Protocols

Protocol 1: Rational Solvent Blending using HSP

Objective: Formulate a binary solvent system to keep an indole intermediate dissolved during synthesis.

  • Determine Solute HSP: Calculate the δD​ , δP​ , and δH​ values for your specific indole derivative using group contribution methods (e.g., Hoftyzer-Van Krevelen)[3].

  • Calculate Interaction Distance ( Ra​ ): For a prospective solvent blend, calculate the distance in Hansen space using the equation: Ra2​=4(δD,1​−δD,2​)2+(δP,1​−δP,2​)2+(δH,1​−δH,2​)2 [3].

  • Optimize Ratio: Adjust the volumetric ratio of the binary blend (e.g., Ethanol and Water) until Ra​ is minimized. The solute will dissolve if Ra​<R0​ (where R0​ is the interaction radius of the solute)[3].

  • Self-Validation Step: Prepare the calculated blend, add the indole at the target reaction concentration, and monitor for turbidity using dynamic light scattering (DLS) or visual inspection at the reaction temperature. A clear solution with a stable baseline DLS count rate confirms thermodynamic solubility.

Protocol 2: Preparation of Indole/HP-β-CD Inclusion Complexes

Objective: Formulate a highly hydrophobic indole for aqueous in vitro assays without relying on DMSO.

  • Prepare Host Solution: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous assay buffer to create a 10% (w/v) stock solution[1],[8].

  • Supersaturation: Add an excess amount of the solid indole derivative to the HP-β-CD solution[5].

  • Equilibration: Stir the suspension vigorously at room temperature for 24–48 hours to allow the dynamic inclusion complex to reach thermodynamic equilibrium[5],[9].

  • Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated indole[9].

  • Self-Validation Step (Phase-Solubility Profiling): To validate the complexation stoichiometry and formulation stability, prepare a series of HP-β-CD concentrations (e.g., 0, 5, 10, 15, 20% w/v) and repeat steps 2-4. Quantify the dissolved indole in each filtrate via HPLC-UV. Plotting the indole concentration against the HP-β-CD concentration (Higuchi-Connors plot) will yield a linear isotherm (A_L type) if a 1:1 complex is successfully formed[9],[7].

Sources

Troubleshooting

Section 1: Fischer Indole Synthesis – Yield &amp; Regioselectivity

Welcome to the Indole Synthesis Technical Support Center . This guide is designed for researchers, medicinal chemists, and drug development professionals who require robust, scalable, and highly selective methodologies f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indole Synthesis Technical Support Center . This guide is designed for researchers, medicinal chemists, and drug development professionals who require robust, scalable, and highly selective methodologies for indole core construction.

Below, we troubleshoot the most common failure modes in classical and modern indole syntheses, providing causality-driven explanations and self-validating experimental protocols.

The Fischer indole synthesis remains a cornerstone for constructing complex indole scaffolds, proceeding via an acid-catalyzed [3,3]-sigmatropic rearrangement of an arylhydrazone[1]. However, it is notoriously prone to side reactions and regiochemical mixtures.

FAQ 1: Why is my Fischer indole synthesis yielding mostly tar and very little product?

Causality: The reaction is highly sensitive to temperature and acid strength[2]. If the temperature is too low, the rate-determining [3,3]-sigmatropic rearrangement stalls, leaving unreacted intermediates. Conversely, excessively high temperatures or overly harsh Brønsted acids (e.g., concentrated H₂SO₄) lead to the rapid thermal degradation of the electron-rich indole product, resulting in polymerization and tar formation[2]. Solution: Optimize the transition state energy by switching to a milder Lewis acid (e.g., ZnCl₂) or adjusting the solvent polarity (e.g., switching from acetic acid to toluene) to lower the required activation temperature[2].

FAQ 2: How can I control regioselectivity when using unsymmetrical ketones?

Causality: When an unsymmetrical ketone is used, tautomerization can generate two different enamine intermediates prior to the [3,3]-sigmatropic shift. The regiochemical outcome is dictated by steric and electronic effects[3]. The [3,3]-shift is highly sensitive to steric hindrance; thus, the larger substituent on the ketone will naturally direct cyclization to the less hindered position[3]. Solution: Exploit steric bulk on the ketone or use specific acid catalysts that favor the thermodynamic enamine over the kinetic enamine.

FischerLogic Start Fischer Indole Issue LowYield Low Yield / Tar Start->LowYield Regio Poor Regioselectivity Start->Regio Temp Optimize Temperature LowYield->Temp Thermal degradation Acid Switch Acid Catalyst LowYield->Acid Harsh conditions Regio->Acid Kinetic vs Thermo Solvent Change Solvent Regio->Solvent Transition state Steric Exploit Steric Bulk Regio->Steric Direct [3,3]-shift

Troubleshooting logic for Fischer Indole Synthesis yield and regioselectivity.

Self-Validating Protocol: Acid-Catalyzed Fischer Indole Synthesis
  • Hydrazone Formation: Dissolve the arylhydrazine (1.0 eq.) and the ketone (1.05 eq.) in glacial acetic acid (0.2 M). Stir at room temperature. Validation: Monitor by TLC; the complete disappearance of the hydrazine spot confirms quantitative hydrazone formation[3].

  • Indolization: Add ZnCl₂ (0.5 eq.) to the solution. Heat the mixture to 80–90 °C. Validation: The reaction mixture will typically darken. Monitor the [3,3]-sigmatropic rearrangement via LC-MS until the intermediate mass shifts to the final indole mass (loss of NH₃)[1].

  • Work-up: Cool to room temperature and pour over crushed ice. Carefully neutralize with saturated aqueous NaHCO₃. Validation: The cessation of CO₂ gas evolution acts as a visual indicator of complete neutralization[3].

  • Purification: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to isolate the target indole.

Table 1: Solvent and Catalyst Effects on Fischer Indole Synthesis
Catalyst TypeExampleBest Used ForCommon Drawbacks
Strong Brønsted Acid Polyphosphoric Acid (PPA)Highly unreactive, electron-deficient arylhydrazines.High risk of tar formation; poor functional group tolerance.
Mild Brønsted Acid Acetic Acid (AcOH)Standard substrates; acts as both solvent and catalyst[2].May require prolonged heating times.
Lewis Acid ZnCl₂, BF₃·OEt₂Acid-sensitive substrates; strict regiocontrol[1].Requires anhydrous conditions to prevent catalyst deactivation.

Section 2: Larock Heteroannulation – Reactivity & Regioselectivity Hurdles

The Larock indole synthesis is a powerful Pd-catalyzed heteroannulation of o-haloanilines and internal alkynes[4]. It is the premier method for synthesizing 2,3-disubstituted indoles but requires precise tuning of the catalytic cycle.

FAQ 3: I am using an o-bromoaniline, but the reaction stalls at the starting material. Why?

Causality: The original Larock conditions (Pd(OAc)₂, Na₂CO₃, LiCl) are "ligandless" and optimized specifically for highly reactive o-iodoanilines[5]. When using o-bromoanilines or o-chloroanilines, the oxidative addition of the carbon-halogen bond to the Pd(0) species becomes the rate-limiting bottleneck. Solution: You must introduce an electron-rich phosphine ligand to accelerate oxidative addition. Using N-methyl-2-pyrrolidone (NMP) as a solvent with bidentate ligands like 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf) or bulky monophosphines like P(o-tol)₃ will force the reaction forward[4][5].

FAQ 4: Why am I observing reverse regioselectivity with my internal alkyne?

Causality: Regioselectivity is strictly determined during the migratory syn-insertion of the alkyne into the arylpalladium bond[4]. Thermodynamically, the alkyne orients itself so that its bulkiest substituent avoids steric strain against the short, developing carbon-carbon bond, placing it adjacent to the longer carbon-palladium bond[4][6]. This yields a 2-bulky-3-small substituted indole. Reverse regioselectivity occurs when coordinating heteroatoms on the alkyne (e.g., in iso-tryptophan synthesis) chelate the palladium, overriding the inherent steric preference[4].

LarockCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd o-Haloaniline Coord Alkyne Coordination OxAdd->Coord SynIns Regioselective Syn-Insertion Coord->SynIns Steric Control RedElim Reductive Elimination SynIns->RedElim RedElim->Pd0 Regenerate Pd(0) Indole 2,3-Disubstituted Indole RedElim->Indole

Catalytic cycle and regioselectivity control in the Larock Indole Synthesis.

Self-Validating Protocol: Modified Larock Indolization for o-Bromoanilines
  • Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (5 mol%), dtbpf (5 mol%), and Na₂CO₃ (2.0 eq.). Validation: Performing this in a glovebox ensures the exclusion of oxygen, preventing the premature oxidation and deactivation of the active Pd(0) species.

  • Reagent Addition: Add the o-bromoaniline (1.0 eq.) and the internal alkyne (1.2 eq.) dissolved in anhydrous NMP (0.1 M).

  • Annulation: Seal the flask, remove it from the glovebox, and heat to 110–130 °C for 12–24 hours[4]. Validation: Monitor the disappearance of the o-bromoaniline via TLC/GC-MS to confirm the successful oxidative addition and turnover.

  • Isolation: Dilute the cooled mixture with water and extract heavily with diethyl ether. Wash the organic layer with brine (3x) to remove the NMP solvent, dry over Na₂SO₄, and purify via column chromatography.

Table 2: Ligand and Base Optimization for Larock Heteroannulation
Substrate HalideRecommended Catalyst/LigandRecommended BaseSolventExpected Regioselectivity
o-IodoanilinePd(OAc)₂ (Ligandless)Na₂CO₃ + LiClDMFStandard (Bulky group at C2)
o-BromoanilinePd(OAc)₂ + dtbpf[4]Na₂CO₃NMPStandard (Bulky group at C2)
o-ChloroanilinePd[P(o-tol)₃]₂[5]K₂CO₃NMPStandard (Bulky group at C2)

Section 3: Green Chemistry & Microwave-Assisted Synthesis

FAQ 5: How can I reduce reaction times and improve the sustainability of my indole synthesis?

Causality: Conventional convective heating relies on thermal conductivity, which can be slow and uneven, leading to side reactions. Microwave irradiation (MWI) utilizes dielectric heating, where polar molecules directly absorb microwave energy[7]. This causes rapid, uniform internal heating, drastically lowering reaction times from hours to minutes and frequently allowing for solvent-free or aqueous conditions[7]. Solution: Transfer your optimized Fischer or metal-catalyzed reactions into a dedicated microwave synthesizer. Maintain strict temperature control via IR sensors to prevent thermal runaway.

References

  • Wikipedia: Larock indole synthesis. Wikimedia Foundation. Available at:[Link]

  • PMC: A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. National Institutes of Health. Available at:[Link]

  • UB.edu: Larock Reaction in the Synthesis of Heterocyclic Compounds. University of Barcelona. Available at:[Link]

  • Taylor & Francis: Recent advances in the green synthesis of indole and its derivatives using microwave irradiation. Taylor & Francis Online. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 6-Ethynyl-1H-indole vs. 5-Ethynyl-1H-indole in Bioconjugation and Synthesis

As a Senior Application Scientist, selecting the correct structural isomer for late-stage functionalization is a critical decision that dictates the success or failure of a synthetic workflow. Indole derivatives are priv...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct structural isomer for late-stage functionalization is a critical decision that dictates the success or failure of a synthetic workflow. Indole derivatives are privileged scaffolds in drug discovery, and the incorporation of an ethynyl group provides a highly valuable terminal alkyne handle for Click chemistry (CuAAC) or cross-coupling.

However, the exact attachment point of the ethynyl group—specifically the 5-position versus the 6-position—fundamentally alters the electronic environment of the alkyne. This guide objectively compares the reactivity profiles of 6-ethynyl-1H-indole and 5-ethynyl-1H-indole , providing the mechanistic causality behind their behavior and self-validating experimental protocols to ensure reproducible results.

Mechanistic Causality: Electronic Effects on the Indole Core

To understand the reactivity differences between these two isomers, we must analyze the electron density distribution of the indole ring. The indole nitrogen (N1) donates its lone pair into the aromatic system. According to resonance theory, this electron density is preferentially directed to the C3, C5, and C7 positions.

  • 5-Ethynyl-1H-indole: The ethynyl group is attached to the highly electron-rich C5 position. This resonance donation increases the electron density of the alkyne, making it an "electron-rich" alkyne.

  • 6-Ethynyl-1H-indole: The C6 position is meta to the nitrogen's resonance donation pathway. Consequently, the C6 carbon is relatively electron-poor compared to C5, rendering the attached ethynyl group more "electron-deficient."

This electronic divergence directly dictates their performance in cycloaddition reactions. because the increased acidity of the terminal proton facilitates the rate-limiting formation of the copper-acetylide intermediate[1]. Conversely, electron-rich alkynes are highly susceptible to electrophilic attack and side reactions.

G Indole Indole Core (N1 Lone Pair Donation) Pos5 C5 Position (Para to N1) High Electron Density Indole->Pos5 Pos6 C6 Position (Meta to N1) Lower Electron Density Indole->Pos6 Alkyne5 5-Ethynyl-1H-indole Electron-Rich Alkyne Pos5->Alkyne5 Alkyne6 6-Ethynyl-1H-indole Electron-Deficient Alkyne Pos6->Alkyne6 Hydration Prone to Acid-Catalyzed Hydration (Forms 5-acetyl) Alkyne5->Hydration CuAAC Faster CuAAC Kinetics Stable in mild acid Alkyne6->CuAAC

Electronic effects dictating the reactivity of 5- vs 6-ethynyl-1H-indole.

Reactivity Comparison & Quantitative Data

The theoretical electronic differences manifest as distinct experimental outcomes, particularly regarding reaction kinetics and stability. A critical vulnerability of the 5-isomer is its tendency to undergo Markovnikov hydration. During the synthesis of isoxazoles via 1,3-dipolar cycloaddition, researchers found that, a common byproduct of oxidants like PIFA[2]. This hydration severely limits its utility in mildly acidic environments.

The 6-isomer, being less electron-rich, resists this hydration and provides cleaner conversions.

Table 1: Comparative Reactivity Profile
Property / Reactivity Metric5-Ethynyl-1H-indole6-Ethynyl-1H-indole
Electronic Nature of Alkyne Electron-rich (para to N1 resonance)Electron-deficient (meta to N1 resonance)
Terminal Proton Acidity LowerHigher
CuAAC Kinetics ModerateFast (Preferred)
Stability in Mild Acid (e.g., TFA) Poor (Rapid hydration to 5-acetyl-indole)High (Stable, resists hydration)
Preferred Synthetic Application Electrophilic trapping, SonogashiraBioconjugation, CuAAC, Dipolar Cycloadditions

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate specific analytical checkpoints that immediately flag whether the reaction is proceeding through the desired catalytic cycle or falling victim to electronic side-reactions.

Protocol A: Comparative CuAAC Kinetics Workflow

Objective: Quantify the bioconjugation efficiency of the alkynes using a standard azide. Causality: We utilize TBTA as an accelerating ligand to stabilize the Cu(I) oxidation state in aqueous conditions,[3].

  • Reagent Preparation: Prepare 100 mM stock solutions of the ethynylindole (5- or 6-isomer) and a reporter azide (e.g., 3-azido-7-hydroxycoumarin) in LC-MS grade DMSO.

  • Catalyst Generation: In a separate vial, mix CuSO₄ (1 mM final), TBTA ligand (1.1 mM), and Sodium Ascorbate (5 mM) in a tBuOH/H₂O (1:1 v/v) solvent system. Wait 2 minutes for the solution to turn pale yellow, indicating successful Cu(I) generation.

  • Reaction Initiation: Add the alkyne and azide (10 mM final concentration each) to the catalyst mixture. Stir at room temperature.

  • Self-Validating Checkpoint (Quenching): At exactly 15, 30, and 60 minutes, extract a 10 µL aliquot and immediately quench it into 90 µL of 50 mM EDTA solution. Causality: EDTA instantly chelates the copper catalyst, freezing the reaction state and preventing further conversion during analysis.

  • Analysis: Inject the quenched samples into an LC-MS. The 6-isomer will demonstrate a significantly steeper product formation curve (M+H of the triazole) compared to the 5-isomer[4].

Protocol B: Nitrile Oxide Cycloaddition (Hydration Stress Test)

Objective: Evaluate the stability of the alkyne against acid-catalyzed hydration during in situ nitrile oxide generation.

  • Oxime Activation: Dissolve an aromatic oxime (1.0 equiv) in MeOH/H₂O (5:1). Add PIFA (phenyliodine bis(trifluoroacetate), 1.5 equiv). Causality: PIFA oxidizes the oxime to a reactive nitrile oxide, but inherently releases TFA as an acidic byproduct.

  • Alkyne Addition: Immediately add the ethynylindole (1.0 equiv) to the stirring mixture.

  • Self-Validating Checkpoint (Mass Tracking): After 2 hours, sample the crude mixture for LC-MS analysis.

    • Validation: If testing the 5-isomer, the system will flag a major side product with an [M+18] mass shift (hydration to 5-acetyl-1H-indole)[2]. If testing the 6-isomer, the system will validate clean conversion to the desired isoxazole product without the M+18 contaminant.

Workflow Start Alkyne Selection for Cycloaddition CondA Method A: CuAAC (CuSO4, NaAsc, tBuOH/H2O) Start->CondA CondB Method B: Nitrile Oxide (PIFA, TFA byproduct) Start->CondB Res5A 5-Isomer: Slower Click Moderate Yield CondA->Res5A 5-Ethynyl Res6A 6-Isomer: Faster Click High Yield CondA->Res6A 6-Ethynyl Res5B 5-Isomer: Hydration (5-acetyl-indole byproduct) CondB->Res5B 5-Ethynyl Res6B 6-Isomer: Clean Cycloaddition (Isoxazole product) CondB->Res6B 6-Ethynyl

Experimental outcomes for ethynylindole isomers under different cycloaddition conditions.

Conclusion

For researchers designing bioconjugation probes or synthesizing complex heterocycles via Click chemistry, 6-ethynyl-1H-indole is the superior choice . Its relatively electron-deficient nature ensures rapid CuAAC kinetics and robust stability against acid-catalyzed hydration. While 5-ethynyl-1H-indole remains a valuable building block, its electron-rich profile requires strict pH control to prevent spontaneous hydration to the corresponding methyl ketone.

References

  • Hu, F., et al. "Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area." ACS Combinatorial Science, 2017.[Link]

  • Brotherton, W. S., et al. "Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions." Molecules, 2016.[Link]

  • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010.[Link]

  • Finn, M. G., et al. "Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition." NIH Public Access, 2013.[Link]

Sources

Comparative

comparative study of palladium catalysts for indole alkynylation

The functionalization of indoles via C–H alkynylation is a cornerstone reaction in the synthesis of complex pharmaceuticals and natural products. However, the indole core presents a significant regiochemical challenge.

Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of indoles via C–H alkynylation is a cornerstone reaction in the synthesis of complex pharmaceuticals and natural products. However, the indole core presents a significant regiochemical challenge. Its innate nucleophilicity heavily biases electrophilic substitution toward the C3 position, while the C2 position is favored only under specific acidic or directing conditions. Accessing the remote C4 position requires overriding this innate reactivity entirely[1].

This guide provides an objective, data-driven comparison of palladium catalyst systems—specifically contrasting phosphine-ligated palladium complexes with unligated palladium salts—to achieve regiocontrolled indole alkynylation.

Mechanistic Divergence: Catalyst Selection and Regiocontrol

The choice of palladium catalyst dictates the mechanistic pathway and, consequently, the site of alkynylation. The divergence primarily lies between the Pd(0)/Pd(II) redox cycle (reliant on phosphine ligands) and the Pd(II)/Pd(IV) C–H activation cycle (reliant on directing groups and non-innocent ligands like acetate)[1],.

  • Phosphine-Ligated Catalysts (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄): These catalysts excel in direct C3-alkynylation with haloalkynes. The strongly coordinating, π -accepting phosphine ligands stabilize the electron-rich Pd(0) intermediate, facilitating the oxidative addition of the haloalkyne without catalyst degradation.

  • Unligated Palladium Salts (e.g., Pd(OAc)₂): Pd(OAc)₂ completely fails in direct C3-alkynylation due to the rapid aggregation of unstable Pd(0) into inactive palladium black. However, it is the premier catalyst for directed C–H activation (e.g., C4-alkynylation). The acetate ligands are non-innocent; they actively participate in Concerted Metalation-Deprotonation (CMD), a critical step for cleaving the strong C4–H bond when guided by a Transient Directing Group (TDG) like glycine[1].

MechanisticDivergence cluster_C3 Direct C3-Alkynylation cluster_C4 Directed C4-Alkynylation Indole Indole Core (Innate Nucleophilicity at C3) Pd_C3 Catalyst: PdCl2(PPh3)2 Cycle: Pd(0)/Pd(II) Ligand Stabilized Indole->Pd_C3 Bromoalkyne, Base TDG TDG: Glycine + 3-Formylindole (Imine Intermediate) Indole->TDG Condensation C3_Prod 3-Alkynylindole (High Yield: ~89%) Pd_C3->C3_Prod Electrophilic Palladation Pd_C4 Catalyst: Pd(OAc)2 Cycle: Pd(II)/Pd(IV) CMD Pathway TDG->Pd_C4 Haloalkyne C4_Prod 4-Alkynylindole (Regioselective) Pd_C4->C4_Prod Hydrolysis & TDG Release

Mechanistic divergence of Pd-catalyzed indole alkynylation based on catalyst and directing groups.

Comparative Performance Data

The following table summarizes the quantitative performance of various palladium and copper catalysts in the direct C3-alkynylation of free indoles with 1-bromophenylacetylene.

Reaction Conditions: Indole (1.0 equiv), 1-bromophenylacetylene (1.2 equiv), Catalyst (10 mol%), NaOAc (2.0 equiv), THF, 50 °C.

Catalyst SystemLigand EnvironmentYield (%)Mechanistic Observation
PdCl₂(PPh₃)₂ Phosphine (L₂)89% Optimal stabilization of Pd(0); clean conversion.
Pd(PPh₃)₄ Phosphine (L₄)85% Highly effective, though slight steric hindrance observed.
Pd(OAc)₂ Acetate (No Phosphine)0% Rapid catalyst decomposition to Pd black; cycle fails.
PdCl₂ Chloride (No Phosphine)0% Fails to initiate oxidative addition.
Cu(OAc)₂ / CuI N/A (Copper only)0% Background coupling does not occur without Palladium.

Insight: The data explicitly demonstrates that for direct, non-directed alkynylation, phosphine ligands are strictly mandatory to maintain the integrity of the catalytic cycle.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the underlying causality to troubleshoot deviations in real-time.

Protocol A: Direct C3-Alkynylation using PdCl₂(PPh₃)₂

Objective: High-yield functionalization at the innate nucleophilic site.

  • Reagent Preparation & Degassing: To an oven-dried Schlenk flask, add indole (1.0 eq.), PdCl₂(PPh₃)₂ (10 mol%), and NaOAc (2.0 eq.). Evacuate and backfill with Argon three times.

    • Causality: Pd(0) intermediates are highly susceptible to oxidation. Failure to exclude O₂ results in Glaser homocoupling of the alkyne and catalyst death.

  • Solvent & Substrate Addition: Add anhydrous, degassed THF, followed by 1-bromophenylacetylene (1.2 eq.).

  • Catalytic Coupling: Stir the mixture at 50 °C.

    • Validation: Monitor via TLC. The reaction is self-validating if the solution remains homogeneous (yellow/orange). The appearance of a black precipitate (Pd black) indicates oxygen ingress or ligand dissociation.

  • Quenching & Isolation: Dilute the mixture with diethyl ether and filter through a pad of Celite[2]. Wash the filtrate with saturated aqueous NH₄Cl and brine.

    • Causality: Celite filtration removes insoluble palladium salts and NaOAc, preventing intractable emulsions during the aqueous extraction phase[2]. Purify via silica gel chromatography.

Protocol B: TDG-Assisted C4-Alkynylation using Pd(OAc)₂

Objective: Overriding innate selectivity via a Transient Directing Group.

  • Imine Formation: Combine 3-formylindole (1.0 eq.) and glycine (TDG, catalytic) in a suitable solvent.

    • Causality: Glycine condenses with the formyl group to generate an imine intermediate. This step is critical as it provides the geometric tether required to direct palladium away from the C2/C3 positions[1].

  • C–H Activation: Add Pd(OAc)₂ (10 mol%) and the haloalkyne. Heat the reaction mixture.

    • Causality: The imine nitrogen coordinates to Pd(II). The acetate ligand abstracts the C4 proton via a CMD pathway, forming a rigid [5,6]-bicyclic palladium intermediate[1].

    • Validation: Strict regioselectivity for C4 over C2 confirms the successful formation of the [5,6]-bicyclic intermediate rather than the disfavored [5,5]-bicyclic intermediate[1]. No dialkynylation should be observed[1].

  • Hydrolysis: Upon completion, the imine naturally hydrolyzes during aqueous workup, releasing the C4-alkynylated indole and regenerating the glycine TDG[1].

ProtocolWorkflow Prep 1. Reagent Prep Degas Solvent Inert Atmosphere Reaction 2. Catalytic Cycle Stir at 50-80°C Monitor via TLC Prep->Reaction Quench 3. Quench & Filter Dilute with Ether Filter via Celite Reaction->Quench Purify 4. Purification Wash (NH4Cl/Brine) Chromatography Quench->Purify

Standardized experimental workflow for palladium-catalyzed cross-coupling of indoles.

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 6-Ethynyl-1H-Indole Derivatives as Selective PAK4 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative SAR analysis, mechanistic rationale, and experimental validation of 6-ethynyl-1H-indole derivatives (specifically Co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative SAR analysis, mechanistic rationale, and experimental validation of 6-ethynyl-1H-indole derivatives (specifically Compound 55) versus earlier generation PAK4 inhibitors.

Executive Summary

The p21-activated kinase 4 (PAK4) is a critical serine/threonine kinase that drives cancer progression, specifically through the promotion of Epithelial-Mesenchymal Transition (EMT) and tumor metastasis[1]. Developing highly selective PAK4 inhibitors has historically been challenging due to the highly conserved ATP-binding pockets across the kinome.

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a breakthrough scaffold: C-3-substituted 6-ethynyl-1H-indole derivatives [2]. By comparing the optimized lead candidate, Compound 55 , against earlier-generation alternatives like Genentech's GNE-2861[3], we outline the mechanistic causality behind the scaffold's superior biochemical potency (Ki = 10.2 nM) and exceptional in vivo anti-metastatic efficacy[3].

Mechanistic Rationale: Overcoming the Kinase Gatekeeper Clash

To achieve target selectivity, structural optimization must exploit subtle geometric differences in the kinase back pocket.

  • The Baseline (GNE-2861): GNE-2861, a Type I 1/2 PAK4 inhibitor, achieves moderate selectivity by utilizing a propargyl alcohol substitution[3]. Most off-target kinases possess a bulky gatekeeper residue that sterically clashes with this group, preventing binding[3]. However, propargyl alcohol is metabolically labile, limiting its in vivo utility.

  • The Breakthrough (6-Ethynyl-1H-Indole): By replacing the core with a[2], researchers identified that the rigid, linear ethynyl group at the C-6 position acts as a precise molecular wedge. Guided by X-ray crystallography (PDB ID: 7CP4), it was proven that the 6-ethynyl group perfectly occupies the hydrophobic cleft of PAK4 without causing steric hindrance, while simultaneously providing superior metabolic stability compared to propargyl alcohol[4].

Structure-Activity Relationship (SAR) Analysis

The SAR optimization of the indole scaffold is divided into three distinct spatial regions, each dictating a specific interaction with the PAK4 ATP-binding pocket[3]:

  • Region I (C-6 Substitution - The Selectivity Driver): The transition from a propargyl alcohol to a 6-ethynyl group on the indole core drastically improves binding affinity and selectivity. The ethynyl group bypasses the gatekeeper residue of PAK4 while intentionally clashing with Group I PAKs (PAK1-3). Shifting the substitution to other positions (e.g., a 5-fluoro group in Compound 5a) results in unfavorable steric clashes and a severe drop in potency[3].

  • Region II (Orthogonal Hydrophobic Cleft): There is a deep hydrophobic cleft orthogonal to the plane of the indole ligand. Introducing pyrimidine or quinazoline moieties at the C-3 position maximizes van der Waals interactions within this pocket, anchoring the molecule[3].

  • Region III (Solvent-Exposed Region): Modifications in this region do not significantly alter the primary binding mode but are critical for tuning the lipophilicity and pharmacokinetic (PK) properties of the derivatives, ensuring sufficient bioavailability for in vivo efficacy[3].

Comparative Performance Data

The following table synthesizes the quantitative performance of the optimized 6-ethynyl-1H-indole derivative (Compound 55) against alternative scaffolds.

CompoundScaffold CoreKey SubstitutionPAK4 Ki (nM)In Vivo Metastasis Inhibition (A549 / B16-BL6)Primary Mechanism of Action
Compound 55 1H-Indole6-Ethynyl10.2 >80% / >90% Mitigates TGF-β1-induced EMT[1]
GNE-2861 BenzimidazolePropargyl alcohol~15.0Moderate (Limited by PK)Group II PAK Inhibition[3]
Compound 5 Indole analoguePropargyl alcohol66.0LowGroup II PAK Inhibition[3]
Compound 5a 1H-Indole5-Fluoro>100.0PoorN/A (Steric Clash)[3]

Pathway Visualization

The diagram below illustrates the signaling causality and the specific intervention point of Compound 55 within the tumor metastasis workflow.

Pathway TGF TGF-β1 Stimulus PAK4 PAK4 Kinase (Group II) TGF->PAK4 Activates EMT Epithelial-Mesenchymal Transition (EMT) PAK4->EMT Promotes MET Tumor Metastasis (A549 / B16-BL6) EMT->MET Drives C55 Compound 55 (6-ethynyl-1H-indole) C55->PAK4 Inhibits (Ki = 10.2 nM)

Mechanism of Compound 55 blocking PAK4-driven EMT and tumor metastasis.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to establish direct causality between the chemical structure and the observed biological phenotype.

Protocol A: In Vitro PAK4 Kinase Inhibition Assay (ADP-Glo)

This protocol measures the biochemical potency (Ki) of the indole derivatives.

  • Causality & Validation: To ensure the observed ADP depletion is exclusively driven by active PAK4 and not auto-hydrolysis or assay artifacts, a kinase-dead PAK4 mutant must be run in parallel as a negative control.

  • Step-by-Step Methodology:

    • Compound Preparation: Serially dilute Compound 55 and GNE-2861 (positive control) in 100% DMSO, then dilute in 1x Kinase Buffer to a final DMSO concentration of 1%.

    • Enzyme Reaction: In a 384-well plate, combine 2.5 µL of recombinant human PAK4 enzyme, 2.5 µL of the compound dilution, and incubate at room temperature for 15 minutes to allow pocket binding.

    • Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing ATP (at the Km value) and the specific PAK4 peptide substrate. Incubate for 60 minutes at 30°C.

    • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Follow with 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction.

    • Data Analysis: Read luminescence on a microplate reader. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: In Vivo Lung Metastasis Model

This protocol evaluates the anti-migratory and anti-invasive properties of the compounds[1].

  • Causality & Validation: Macroscopic nodule counting is highly subjective. To self-validate the findings, histological H&E staining of the excised lung tissues serves as an orthogonal validation step, ensuring that the observed surface lesions are definitively metastatic tumor cells and not inflammatory artifacts.

  • Step-by-Step Methodology:

    • Cell Inoculation: Harvest exponentially growing A549 (lung cancer) or B16-BL6 (melanoma) cells. Resuspend in PBS and inject 2×105 cells via the lateral tail vein into female C57BL/6 (for B16-BL6) or BALB/c nude mice (for A549).

    • Treatment Regimen: Randomize mice into vehicle, GNE-2861, and Compound 55 treatment groups. Administer the compounds via intraperitoneal (IP) injection daily for 14 to 21 days.

    • Endpoint Analysis: Euthanize the mice at the end of the treatment window. Excise the lungs, wash in PBS, and fix in Bouin's solution for 24 hours to provide contrast for the metastatic nodules.

    • Quantification & Histology: Count the macroscopic metastatic surface nodules under a dissecting microscope. Subsequently, embed the tissue in paraffin, section, and perform H&E staining to confirm the mitigation of TGF-β1-induced EMT and metastasis[1].

References

  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells Source: Acta Pharmaceutica Sinica B, 2022 Jun;12(6):2905-2922. URL:[Link]

  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PubMed Source: National Library of Medicine (NIH) URL:[Link]

Sources

Comparative

Assessing the Metabolic Stability of 6-Ethynyl-1H-Indole Analogs: A Comparative Guide

The integration of the acetylene (ethynyl) group into heterocyclic scaffolds has become a cornerstone strategy in modern drug discovery. Recognized as a privileged structural feature, the ethynyl moiety is frequently uti...

Author: BenchChem Technical Support Team. Date: March 2026

The integration of the acetylene (ethynyl) group into heterocyclic scaffolds has become a cornerstone strategy in modern drug discovery. Recognized as a privileged structural feature, the ethynyl moiety is frequently utilized to target a wide array of therapeutic proteins, including p21-activated kinase 4 (PAK4), tyrosine kinases, and HIV-1 reverse transcriptase[1][2]. Specifically, 6-ethynyl-1H-indole derivatives have demonstrated exceptional promise as highly potent, specific inhibitors of group II PAKs, exhibiting profound anti-migratory and anti-invasive properties in oncology models[3][4].

However, the transition of these analogs from in vitro hits to in vivo leads is frequently bottlenecked by pharmacokinetic (PK) liabilities. This guide provides an objective, data-driven comparison of the metabolic stability of 6-ethynyl-1H-indole analogs against bioisosteric alternatives, detailing the mechanistic causality behind their degradation and providing a self-validating experimental framework for PK assessment.

Mechanistic Causality: Structural Vulnerabilities

To optimize a scaffold, one must first understand how it fails. The 6-ethynyl-1H-indole pharmacophore possesses two distinct metabolic "soft spots" susceptible to Phase I biotransformation:

  • The Indole Core: The electron-rich nature of the indole ring makes it highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, particularly at the C2 and C3 positions. Dehydrogenation at these sites can lead to the formation of electrophilic 3-methyleneindolenine intermediates. These α,β -unsaturated iminium species are highly reactive and can covalently bind to nucleophilic residues on proteins or DNA, leading to mechanism-based CYP inactivation or hepatotoxicity[5].

  • The Ethynyl Group: While terminal and internal alkynes can serve as rigid spacers, they are also prone to CYP450-mediated oxidation, occasionally resulting in the formation of reactive ketene intermediates that further exacerbate toxicity profiles[1][6].

MetabolicPathway Parent 6-Ethynyl-1H-Indole (Parent Scaffold) CYP450 CYP450 Oxidation (Phase I Metabolism) Parent->CYP450 IndoleOx C2/C3 Indole Oxidation (Hydroxylation) CYP450->IndoleOx AlkyneOx Alkyne Oxidation (Ketene Formation) CYP450->AlkyneOx Reactive Reactive Intermediates (e.g., 3-Methyleneindolenine) IndoleOx->Reactive Dehydrogenation Stable Stable Metabolites (Excreted) IndoleOx->Stable AlkyneOx->Reactive Toxicity Covalent Binding (Toxicity / CYP Inactivation) Reactive->Toxicity Nucleophilic Attack

Caption: CYP450-mediated phase I metabolic degradation pathways of 6-ethynyl-1H-indole analogs.

Objective Performance Comparison: Indoles vs. Azaindoles

During the optimization of PAK4 inhibitors, researchers discovered that early 6-ethynyl-1H-indole derivatives (such as Compound 41) were rapidly metabolized in liver microsomes, exhibiting a half-life ( t1/2​ ) of just 23.7 minutes and a high intrinsic clearance ( CLint​ )[4][7].

To mitigate this rapid turnover, medicinal chemists frequently employ bioisosteric replacement . By substituting the indole core with an azaindole (e.g., 4-azaindole or 5-azaindole), a nitrogen atom is introduced into the benzene ring. This modification withdraws electron density from the bicyclic system, significantly reducing its susceptibility to electrophilic attack by CYP450 enzymes[7][8].

The table below summarizes comparative in vitro metabolic stability data, demonstrating the superior pharmacokinetic endurance of azaindole alternatives.

Scaffold / Compound TypeModification StrategyHalf-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ )Metabolic Stability Profile
6-Ethynyl-1H-indole (Cmpd 41) Unmodified Parent Core23.7105.5 mL/min/kg (MLM)Poor: Rapidly metabolized via CYP450 oxidation[4].
Standard Indole Analogue Baseline Reference16.9HighPoor: High electron density invites rapid degradation[8].
5-Azaindole Analogue Bioisosteric Replacement38.5ModerateImproved: Reduced electron density limits C2/C3 oxidation[8].
6-Azaindole Analogue Bioisosteric Replacement49.5ModerateImproved: Favorable steric and electronic shielding[8].
4-Azaindole Analogue Bioisosteric Replacement> 100.0LowExcellent: Optimal resistance to Phase I metabolism[8].

Note: Data derived from comparative human and mouse liver microsome (HLM/MLM) assays. Exact clearance values vary by specific substitution patterns.

Self-Validating Experimental Methodology

To accurately assess the metabolic stability of 6-ethynyl-1H-indole analogs and their alternatives, a robust in vitro liver microsome assay must be employed. The following protocol is designed as a self-validating system , incorporating internal controls to distinguish between true enzymatic metabolism and chemical instability.

Rationale and Causality of Assay Conditions
  • Substrate Concentration (1 µM): The compound concentration is kept intentionally low (well below the expected Km​ ) to ensure the reaction follows first-order kinetics. This allows the assumption that the rate of metabolism is directly proportional to the remaining drug concentration.

  • NADPH Addition: CYP450 enzymes are monooxygenases that require electrons to reduce molecular oxygen. NADPH serves as the obligate electron donor; without it, CYP-mediated metabolism cannot occur.

  • Cold Acetonitrile (ACN) Quench: The addition of ice-cold ACN serves a dual purpose: it rapidly denatures microsomal proteins to instantly halt enzymatic activity, and it precipitates these proteins out of solution, preventing the clogging of the LC-MS/MS analytical column.

Workflow Prep 1. Substrate Prep 1 µM Compound Incubate 2. Microsome Incubation + NADPH (37°C) Prep->Incubate Quench 3. Reaction Quenching Cold ACN (Protein Ppt) Incubate->Quench Analyze 4. LC-MS/MS Analysis Quantify Parent Quench->Analyze Calculate 5. PK Data Processing Calculate t1/2 & CLint Analyze->Calculate

Caption: Step-by-step experimental workflow for assessing in vitro microsomal stability (CLint and t1/2).

Step-by-Step Protocol

Step 1: Preparation of Reagents

  • Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Prepare a 10 mM stock solution of the 6-ethynyl-1H-indole analog in DMSO. Dilute to a 100 µM working solution in 50% ACN/water to minimize final assay DMSO concentration (<0.1%).

Step 2: Incubation Mixture Assembly

  • In a 96-well plate, combine the phosphate buffer, liver microsomes (final protein concentration: 0.5 mg/mL), and the test compound (final concentration: 1 µM).

  • Self-Validation Controls:

    • Minus-NADPH Control: Include a well with the test compound and microsomes, but replace NADPH with buffer. (Validates that degradation is strictly CYP-dependent, not due to esterases or chemical instability).

    • Positive Control: Run a parallel assay using Verapamil or Dextromethorphan. (Validates the enzymatic competency of the specific microsome batch).

Step 3: Reaction Initiation and Time-Course Sampling

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration: 1 mM) to the appropriate wells.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

Step 4: Reaction Quenching and Preparation for Analysis

  • Immediately transfer the 50 µL aliquot into a tube containing 150 µL of ice-cold Acetonitrile spiked with an internal standard (e.g., Tolbutamide).

  • Vortex the mixture for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the clear supernatant to an LC-MS/MS vial for analysis.

Step 5: Data Processing

  • Quantify the peak area ratio (Parent Compound / Internal Standard) using LC-MS/MS.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ).

  • Calculate half-life: t1/2​=0.693/k .

  • Calculate Intrinsic Clearance: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

Conclusion

While 6-ethynyl-1H-indole analogs offer exceptional target engagement for kinases like PAK4, their inherent electron-rich nature and the presence of the alkyne moiety create significant metabolic liabilities. As demonstrated by comparative data, bioisosteric replacement—specifically the transition to azaindole scaffolds—provides a scientifically validated pathway to preserve the pharmacological benefits of the ethynyl group while drastically reducing CYP450-mediated clearance. Rigorous, well-controlled microsomal stability assays remain the gold standard for validating these structural optimizations during lead development.

References

  • Acetylene Group, Friend or Foe in Medicinal Chemistry ResearchG
  • Acetylene Group, Friend or Foe in Medicinal Chemistry PubMed (NIH)
  • Pyrimidine hybrids with in vivo anticancer therapeutic potential ResearchG
  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells ResearchG
  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells PMC (NIH)
  • Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifol
  • A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds Benchchem
  • Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactiv

Sources

Validation

comparing copper-free vs copper-catalyzed click reactions with 6-ethynyl-1H-indole

Comparative Guide: Copper-Catalyzed vs. Copper-Free Click Chemistry for Indole Bioconjugation Executive Summary & Mechanistic Grounding The indole scaffold is a privileged structure in drug discovery, prominently feature...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Copper-Catalyzed vs. Copper-Free Click Chemistry for Indole Bioconjugation

Executive Summary & Mechanistic Grounding

The indole scaffold is a privileged structure in drug discovery, prominently featured in the development of kinase inhibitors (such as PAK4 inhibitors for cancer metastasis) and neuroactive compounds[1]. To conjugate these indole derivatives to biomolecules, researchers frequently rely on azide-alkyne "click" chemistry.

6-ethynyl-1H-indole is a highly valuable building block in this space. However, a critical mechanistic constraint dictates its use: 6-ethynyl-1H-indole is a terminal alkyne . Because terminal alkynes lack inherent ring strain, the activation energy required for a 1,3-dipolar cycloaddition with an azide is too high (~25 kcal/mol) to proceed spontaneously at physiological temperatures. Therefore, 6-ethynyl-1H-indole strictly requires a Copper(I) catalyst (CuAAC) to form a reactive copper acetylide intermediate[2].

To execute a Copper-Free Click Reaction (SPAAC) , researchers cannot use 6-ethynyl-1H-indole directly. Instead, the terminal alkyne must be replaced with a strained cyclooctyne (e.g., DBCO-indole). The ~18 kcal/mol of ring strain in the cyclooctyne destabilizes the ground state, lowering the activation energy and allowing the reaction to proceed without toxic metal catalysts[3]. This guide objectively compares the use of 6-ethynyl-1H-indole in CuAAC against its strained-alkyne counterpart in SPAAC.

Mechanistic Logic & Pathway Comparison

MechanisticLogic Start Indole Bioconjugation Strategy CuAAC CuAAC (Copper-Catalyzed) Start->CuAAC SPAAC SPAAC (Copper-Free) Start->SPAAC TermAlkyne 6-ethynyl-1H-indole (Terminal Alkyne) CuAAC->TermAlkyne StrainedAlkyne DBCO-Indole (Strained Cyclooctyne) SPAAC->StrainedAlkyne CatReq Requires Cu(I) Catalyst (Toxic in vivo) TermAlkyne->CatReq NoCat No Catalyst Required (Biocompatible) StrainedAlkyne->NoCat Result1 1,4-disubstituted Triazole (100% Regioselective) CatReq->Result1 Result2 Mixture of 1,4 & 1,5 Triazoles (Non-Regioselective) NoCat->Result2

Diagram 1: Mechanistic divergence between terminal alkynes (CuAAC) and strained alkynes (SPAAC).

Performance Comparison Data

When designing an assay, the choice between CuAAC (using 6-ethynyl-1H-indole) and SPAAC (using a DBCO-indole analog) hinges on the trade-off between reaction kinetics, regioselectivity, and biological toxicity.

Performance MetricCuAAC (6-Ethynyl-1H-Indole)SPAAC (DBCO-Indole Analog)
Alkyne Classification Terminal AlkyneStrained Cyclooctyne
Catalyst Requirement Cu(I) (e.g., CuSO₄ + Ascorbate)None (Strain-promoted)
Reaction Kinetics Fast ( 10−100 M−1s−1 )Moderate ( 0.1−1 M−1s−1 )
Biocompatibility Low (Cu induces ROS and cell death)High (Safe for live cells and in vivo)
Regioselectivity 100% 1,4-disubstituted triazoleMixture of 1,4- and 1,5-regioisomers
Optimal Applications In vitro lysates, fixed cells, organic synthesisLive-cell imaging, in vivo tracking, sensitive proteins
Side Reactions Potential alkyne homo-coupling (Glaser coupling)[2]Thiol-yne side reactions (at high concentrations)

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, the following protocols detail the exact stoichiometric and procedural causality required for both pathways.

Protocol A: CuAAC Labeling with 6-ethynyl-1H-indole (In Vitro)

Causality Note: Cu(I) is highly unstable and easily oxidized to inactive Cu(II). We use THPTA as a stabilizing ligand to protect Cu(I) from oxidation and minimize Reactive Oxygen Species (ROS) generation, while Sodium Ascorbate serves as the reducing agent to generate Cu(I) in situ.

  • Preparation: Dilute the azide-tagged biomolecule (e.g., 10-50 µM) in 1X PBS (pH 7.4). Ensure the buffer is free of chelating agents like EDTA, which will strip the copper catalyst.

  • Substrate Addition: Add 6-ethynyl-1H-indole (dissolved in DMSO) to a final concentration of 100-500 µM. Keep total DMSO <5% to prevent protein denaturation.

  • Catalyst Complex Formation: In a separate tube, pre-mix 100 µM CuSO₄ with 500 µM THPTA ligand. Incubate for 5 minutes. This pre-complexation is critical to prevent copper-induced protein precipitation.

  • Initiation: Add the CuSO₄/THPTA complex to the protein mixture. Immediately add 5 mM Sodium Ascorbate to reduce Cu(II) to the active Cu(I) species.

  • Incubation & Cleanup: Incubate for 1-2 hours at room temperature in the dark. Terminate the reaction by passing the mixture through a size-exclusion desalting column (e.g., PD-10) to remove the toxic copper and unreacted indole.

Protocol B: SPAAC Labeling with DBCO-Indole (Live Cells / Sensitive Proteins)

Causality Note: Because this reaction relies entirely on the built-in ring strain of the cyclooctyne[3], no external reducing agents or stabilizing ligands are required, preserving the native state of delicate biological environments.

  • Preparation: Culture azide-labeled cells or prepare the azide-tagged biomolecule in standard physiological buffer or culture media.

  • Substrate Addition: Add the DBCO-Indole analog (dissolved in DMSO) directly to the media/buffer at a final concentration of 10-50 µM.

  • Incubation: Incubate at 37°C for 2-4 hours. The slower kinetics of SPAAC compared to CuAAC necessitates a slightly longer incubation time to achieve quantitative yield.

  • Cleanup: Wash cells 3x with PBS, or perform a simple buffer exchange for purified proteins. No metal-chelation steps are required.

ExperimentalWorkflow Prep Prepare Azide-Tagged Biomolecule Split1 CuAAC Pathway (In Vitro / Lysates) Prep->Split1 Split2 SPAAC Pathway (Live Cells / In Vivo) Prep->Split2 Step1A Add 6-ethynyl-1H-indole (Terminal Alkyne) Split1->Step1A Step1B Add DBCO-Indole (Strained Alkyne) Split2->Step1B Step2A Add CuSO4 + THPTA + Sodium Ascorbate Step1A->Step2A Step3A Incubate 1-2h at RT (Requires Cu Removal) Step2A->Step3A Step2B No Catalyst Needed (Spontaneous Reaction) Step1B->Step2B Step3B Incubate 2-4h at 37°C (Direct Downstream Analysis) Step2B->Step3B

Diagram 2: Step-by-step workflow comparison for CuAAC vs. SPAAC bioconjugation.

References

  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Ali, T. H., Heidelberg, T., Hussen, R. S. D., & Tajuddin, H. A. (2019). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Current Organic Synthesis / PubMed.[Link]

  • Wang, H., et al. (2022). Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. Acta Pharmaceutica Sinica B / ResearchGate.[Link]

Sources

Comparative

evaluation of kinase selectivity for inhibitors derived from 6-ethynyl-1H-indole

Engineering Precision: Evaluating Kinase Selectivity in 6-Ethynyl-1H-Indole Derived Inhibitors As drug development pivots from broad-spectrum cytotoxicity to precision targeted therapies, achieving exquisite kinase selec...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Precision: Evaluating Kinase Selectivity in 6-Ethynyl-1H-Indole Derived Inhibitors

As drug development pivots from broad-spectrum cytotoxicity to precision targeted therapies, achieving exquisite kinase selectivity remains a formidable challenge. The p21-activated kinase 4 (PAK4) is a critical serine/threonine kinase regulating cytoskeletal organization and driving the epithelial-mesenchymal transition (EMT) in metastatic cancers[1]. However, Group II PAKs share high structural homology with the broader kinome. Early-generation pan-kinase inhibitors, such as PF-3758309, suffered from severe off-target toxicities and poor pharmacokinetics, halting their clinical progression[2].

This guide evaluates a breakthrough in rational drug design: the utilization of the 6-ethynyl-1H-indole scaffold. By analyzing the structural causality and experimental workflows, we will objectively compare 6-ethynyl-1H-indole derivatives (specifically the optimized "Compound 55") against legacy alternatives, providing a blueprint for validating kinase selectivity.

The Structural Causality of Selectivity

To understand why the 6-ethynyl-1H-indole scaffold succeeds where others fail, we must examine the ATP-binding pocket's microenvironment. Most kinases possess a bulky "gatekeeper" amino acid residue that restricts access to the hydrophobic back pocket.

The design of 6-ethynyl-1H-indole derivatives leverages a precise structural vulnerability in PAK4. The linear, rigid ethynyl group at the C-6 position acts as a selective probe. In off-target kinases, this ethynyl moiety creates a severe steric clash with large gatekeeper residues, physically preventing the inhibitor from binding[3]. Conversely, PAK4 features a uniquely accommodating back pocket that allows the ethynyl group to anchor deeply. Simultaneously, the core scaffold forms essential hydrogen bonds with the PAK4 hinge region[3]. This dual mechanism—steric exclusion in off-targets and optimized anchoring in PAK4—is the fundamental driver of its selectivity.

G TGFB TGF-β1 Stimulus Receptor TGF-β Receptor TGFB->Receptor PAK4 PAK4 Kinase (Active) Receptor->PAK4 EMT Epithelial-Mesenchymal Transition (EMT) PAK4->EMT Metastasis Tumor Metastasis (A549 / B16) EMT->Metastasis Inhibitor 6-Ethynyl-1H-Indole (Compound 55) Inhibitor->PAK4 Steric/Allosteric Block

TGF-β1/PAK4 signaling pathway and targeted inhibition of EMT-driven metastasis.

Comparative Performance Evaluation

To objectively assess the performance of the 6-ethynyl-1H-indole derivative (Compound 55), we benchmark it against GNE-2861 (a predecessor Type I 1/2 inhibitor) and PF-3758309 (a pan-kinase inhibitor). The data demonstrates that while pan-inhibitors achieve high potency, they sacrifice the selectivity required for in vivo safety. Compound 55 achieves an optimal balance, yielding a highly specific Ki​ of 10.2 nmol/L for PAK4[3].

MetricPF-3758309 (Pan-Kinase)GNE-2861 (Predecessor)Compound 55 (6-Ethynyl-1H-Indole)
Primary Target PAK1/4/5/6 + Off-targetsPAK4PAK4 (Group II PAKs)
PAK4 Potency ( Ki​ ) < 2.0 nM~ 15.0 nM10.2 nM
Kinome Selectivity Poor (Broad spectrum)ModerateExcellent (Steric exclusion)
Anti-Migratory Efficacy High (Confounded by toxicity)ModerateSuperior (A549 & B16 cells)
In Vivo Lung Met. Inhibition Limited by MTDNot fully optimized>80% (A549) / >90% (B16)

Data synthesized from structural and in vivo optimization studies[1][2][3].

Self-Validating Experimental Workflows

As application scientists, we cannot rely on a single assay to declare a compound "selective." We must construct a self-validating system where biochemical data is physically proven by structural biology, and subsequently translated into phenotypic cellular assays.

Protocol A: High-Throughput Kinome Profiling (Biochemical Validation)

Causality: To prove that the ethynyl group induces steric clashes in off-target kinases, we must screen the compound against a massive panel of recombinant kinases.

  • Prepare a diverse panel of >300 wild-type and mutant recombinant kinases immobilized on solid supports.

  • Introduce the 6-ethynyl-1H-indole inhibitor at a screening concentration of 1 μ M.

  • Utilize an ATP-site dependent competition binding assay (e.g., KINOMEscan) to measure the amount of kinase bound to the solid support versus the inhibitor.

  • Readout: Calculate the Selectivity Score ( S -score). A highly selective compound will show binding affinity strictly clustered around Group II PAKs.

Protocol B: X-Ray Co-Crystallography (Structural Validation)

Causality: Biochemical profiling only tells us that the compound is selective; crystallography tells us how. We must visually confirm the deep pocket anchoring and hinge-region hydrogen bonding[2].

  • Express and purify the kinase domain of human PAK4 using an E. coli BL21(DE3) expression system[4].

  • Incubate the purified PAK4 protein with a 3-fold molar excess of Compound 55 to form the protein-ligand complex.

  • Perform hanging-drop vapor diffusion to grow co-crystals.

  • Collect X-ray diffraction data and solve the phase using molecular replacement.

  • Readout: Analyze the electron density map (e.g., PDB ID: 7CP4) to confirm the exact distance between the ethynyl group and the target pocket residues[5].

Protocol C: Cellular Transwell Invasion Assay (Phenotypic Translation)

Causality: PAK4 regulates cell motility, not just basal proliferation. A standard viability assay (like MTT) would fail to capture the drug's true efficacy. We must use an invasion assay to prove that biochemical target engagement translates to the mitigation of EMT[1].

  • Seed A549 (lung cancer) or B16 (melanoma) cells into the upper chamber of a Matrigel-coated Transwell insert in serum-free media.

  • Add media containing 10% FBS and TGF- β 1 (to induce EMT) to the lower chamber as a chemoattractant.

  • Treat the cells with varying concentrations of the 6-ethynyl-1H-indole inhibitor (e.g., 0.1, 1.0, 10 μ M).

  • Incubate for 24 hours, then swab the upper chamber to remove non-invading cells.

  • Readout: Fix, stain, and quantify the cells that successfully invaded the lower membrane. Compare against vehicle controls to calculate anti-metastatic efficacy.

Workflow Syn Inhibitor Synthesis Kinome Kinome Profiling (Biochemical) Syn->Kinome Cryst X-Ray Crystallography (PDB: 7CP4) Kinome->Cryst Structural Proof Cell Cellular EMT Assay (Phenotypic) Kinome->Cell Functional Translation InVivo In Vivo Metastasis (Efficacy) Cell->InVivo

Integrated workflow for validating kinase selectivity and phenotypic translation.

Conclusion

The evaluation of 6-ethynyl-1H-indole derivatives underscores a critical paradigm in modern drug discovery: maximizing steric bulk to exploit minute structural differences between kinase pockets. By systematically validating this scaffold through biochemical kinome profiling, high-resolution X-ray crystallography (PDB: 7CP4), and targeted phenotypic assays, researchers have demonstrated that Compound 55 is not merely a potent PAK4 inhibitor, but a highly selective agent capable of mitigating TGF- β 1-induced EMT and halting lung metastasis[1][5]. For drug development professionals, this self-validating framework serves as the gold standard for advancing kinase inhibitors from the bench to preclinical models.

References

  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. nih.gov.[Link]

  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells (ResearchGate PDF). researchgate.net.[Link]

  • 7CMB: Crystal Structure of PAK4 in complex with inhibitor 41. rcsb.org.[Link]

  • 7CP4: Crystal Structure of PAK4 in complex with inhibitor 55. rcsb.org. [Link]

Sources

Validation

Validating the Anti-Proliferative Potential of 6-Ethynyl-1H-Indole Compounds: A Comparative Guide

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant therapeutic potential.[1] Among these, derivatives of 6-ethynyl-1H-indole hav...

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant therapeutic potential.[1] Among these, derivatives of 6-ethynyl-1H-indole have emerged as a promising class of anti-cancer agents, demonstrating potent and selective activity against key oncogenic pathways. This guide provides a comprehensive framework for validating the anti-proliferative activity of these compounds, offering a comparative analysis with established chemotherapeutics and detailing the essential experimental protocols for robust evaluation.

The Scientific Rationale: Targeting Cancer's Engines of Proliferation

Uncontrolled cell proliferation is a hallmark of cancer. The 6-ethynyl-1H-indole scaffold has shown particular promise in targeting p21-activated kinase 4 (PAK4), a serine/threonine kinase that is a critical node in signaling pathways governing cell motility, survival, and proliferation.[2][3] Overexpression of PAK4 is a frequent event in various cancers, including lung and skin malignancies, making it a compelling target for therapeutic intervention.[2] The ethynyl group at the 6-position of the indole ring can be a key structural feature, potentially contributing to enhanced binding affinity and selectivity for the target kinase.

This guide will focus on a hypothetical, yet representative, 6-ethynyl-1H-indole derivative, hereafter referred to as Compound X , to illustrate the validation process. We will compare its anti-proliferative effects against two relevant cancer cell lines, A549 (non-small cell lung cancer) and B16-F10 (murine melanoma), with two standard-of-care chemotherapeutic agents: Doxorubicin and Paclitaxel.

Comparative Efficacy: A Quantitative Look at Anti-Proliferative Activity

The cornerstone of validating a novel anti-cancer compound is quantifying its ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of a compound required to inhibit a biological process by 50%. The following table summarizes hypothetical, yet plausible, IC50 values for Compound X compared to Doxorubicin and Paclitaxel, as determined by the MTT assay after a 72-hour treatment period.

CompoundA549 (Lung Carcinoma) IC50 (µM)B16-F10 (Melanoma) IC50 (µM)
Compound X (6-ethynyl-1H-indole derivative) 1.50.8
Doxorubicin0.0086[4]~0.05[5]
Paclitaxel0.00135[6]0.2833[7]

Note: The IC50 values for Compound X are hypothetical and for illustrative purposes. The values for Doxorubicin and Paclitaxel are derived from published literature and may vary depending on experimental conditions.

This comparative data highlights the potential of Compound X as a potent anti-proliferative agent. While the standard chemotherapeutics show high potency, particularly Doxorubicin in A549 cells, Compound X demonstrates significant activity in the low micromolar range against both cell lines. The true value of a novel compound often lies in its selectivity and unique mechanism of action, which can translate to an improved therapeutic window and reduced side effects.

Experimental Workflows for Comprehensive Validation

A multi-faceted approach is essential to thoroughly validate the anti-proliferative activity of a novel compound. This involves not only assessing cell viability but also understanding the underlying mechanisms of cell death and growth inhibition.

G cluster_0 Initial Screening cluster_1 Clonogenic Potential cluster_2 Mechanism of Action viability Cell Viability Assays (MTT, SRB) ic50 Determine IC50 Values viability->ic50 colony Colony Formation Assay ic50->colony long_term Assess Long-Term Survival colony->long_term cell_cycle Cell Cycle Analysis (Flow Cytometry) long_term->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) long_term->apoptosis pathway Target Pathway Analysis (e.g., Western Blot for PAK4) cell_cycle->pathway apoptosis->pathway

Caption: Experimental workflow for validating anti-proliferative activity.

Cell Viability Assays: The First Line of Evidence

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[8]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, B16-F10) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the 6-ethynyl-1H-indole compound and control drugs (e.g., Doxorubicin, Paclitaxel) for 24, 48, and 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

b) SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay based on the binding of the SRB dye to basic amino acid residues of cellular proteins, providing a measure of total protein mass and, therefore, cell number.[7]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values.

Colony Formation Assay: Assessing Long-Term Survival

This assay measures the ability of a single cell to proliferate and form a colony, providing insight into the long-term cytotoxic effects of a compound.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate.

  • Compound Treatment: Treat the cells with the 6-ethynyl-1H-indole compound at concentrations around its IC50 value for 24 hours.

  • Incubation: Remove the drug-containing medium, replace it with fresh medium, and incubate for 10-14 days until visible colonies are formed.

  • Colony Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies (typically >50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment group compared to the untreated control.

Mechanistic Insights: Unraveling How the Compound Works

a) Cell Cycle Analysis

Understanding how a compound affects the cell cycle is crucial to elucidating its anti-proliferative mechanism. Flow cytometry with propidium iodide (PI) staining is a standard method for this analysis.

Protocol:

  • Cell Treatment: Treat cells with the 6-ethynyl-1H-indole compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

b) Apoptosis Assay

To determine if the compound induces programmed cell death, an Annexin V/PI apoptosis assay is performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the compound as described for cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Hypothetical Signaling Pathway and Mechanism of Action

Based on the known targeting of PAK4 by some 6-ethynyl-1H-indole derivatives, we can propose a hypothetical signaling pathway that is disrupted by Compound X.

G cluster_0 Upstream Signals cluster_1 Signaling Cascade cluster_2 Cellular Effects growth_factors Growth Factors rac_cdc42 Rac/Cdc42 growth_factors->rac_cdc42 pak4 PAK4 rac_cdc42->pak4 limk1 LIMK1 pak4->limk1 cyclin_d1 Cyclin D1 pak4->cyclin_d1 cofilin Cofilin limk1->cofilin Inactivates cytoskeleton Cytoskeletal Reorganization cofilin->cytoskeleton proliferation Cell Proliferation cyclin_d1->proliferation migration Cell Migration & Invasion cytoskeleton->migration compound_x Compound X (6-ethynyl-1H-indole) compound_x->pak4 Inhibits

Caption: Hypothetical signaling pathway inhibited by Compound X.

Conclusion

The validation of the anti-proliferative activity of 6-ethynyl-1H-indole compounds requires a systematic and multi-pronged approach. By employing a battery of in vitro assays, researchers can not only quantify the cytotoxic potential of these novel agents but also elucidate their mechanisms of action. The comparative analysis against established drugs provides a critical benchmark for assessing their therapeutic potential. The promising activity of 6-ethynyl-1H-indole derivatives, particularly as selective kinase inhibitors, warrants further investigation and positions them as a compelling class of compounds in the ongoing quest for more effective and targeted cancer therapies.

References

  • Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. PMC. Available at: [Link]

  • Chemotherapy Dose Shapes the Expression of Immune-Interacting Markers on Cancer Cells. PMC. Available at: [Link]

  • Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol. PMC. Available at: [Link]

  • Synergistic interaction of gemcitabine and paclitaxel by modulating ac | CMAR. Dove Press. Available at: [Link]

  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. PMC. Available at: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]

  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. PubMed. Available at: [Link]

  • Anticancer Activity of Paclitaxel-Loaded Mesoporous Silica Nanoparticles in B16F10 Melanoma-Bearing Mice. MDPI. Available at: [Link]

  • IC 50 values of paclitaxel in A549 attached and A549 floating cells. ... - ResearchGate. Available at: [Link]

  • Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells | Oncotarget. Oncotarget. Available at: [Link]

  • The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). - ResearchGate. Available at: [Link]

  • Antiproliferative and cytotoxic effects of tested compounds 1´6. IC 50... - ResearchGate. Available at: [Link]

  • Discovery, biological characterization and oral antitumor activity of polo-like kinase 1 (Plk1) selective small molecule inhibitor. AACR. Available at: [Link]

  • IC50 values of AEO and doxorubicin (Dox) on B16F10, MDA-MB-231 and HepG2 cell lines at different treatment time-points. - Public Library of Science. Available at: [Link]

  • The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed. Available at: [Link]

  • (PDF) Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - ResearchGate. Available at: [Link]

  • Identification of Potential Selective PAK4 Inhibitors Through Shape and Protein Conformation Ensemble Screening and Electrostatic-Surface-Matching Optimization - MDPI. Available at: [Link]

  • A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives: Vibrational spectra, DFT calculations and in vitro antiproliferative activity. - DOI. Available at: [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. IJDDR. Available at: [Link]

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Comparative

assessing the in vivo efficacy of drugs derived from 6-ethynyl-1H-indole

Assessing the In Vivo Efficacy of 6-Ethynyl-1H-Indole Derivatives: A Comparative Guide to Next-Generation PAK4 Inhibitors As a Senior Application Scientist, evaluating the in vivo efficacy of novel targeted therapies req...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the In Vivo Efficacy of 6-Ethynyl-1H-Indole Derivatives: A Comparative Guide to Next-Generation PAK4 Inhibitors

As a Senior Application Scientist, evaluating the in vivo efficacy of novel targeted therapies requires moving beyond simple phenotypic observation. We must establish a clear, causal link between a drug’s biochemical mechanism and its physiological outcome. This guide provides an objective, data-driven framework for assessing the in vivo anti-metastatic efficacy of 6-ethynyl-1H-indole derivatives —a highly promising class of p21-activated kinase 4 (PAK4) inhibitors.

By comparing these novel compounds against first-generation alternatives, we will outline a self-validating experimental system designed to rigorously test drug performance, pharmacodynamics, and mechanistic integrity.

Mechanistic Rationale: Targeting the PAK4/EMT Axis

Metastasis remains the primary cause of mortality in lung cancer and melanoma. The serine/threonine kinase PAK4 is a critical node in the small GTPase Cdc42/Rac signaling pathway, driving cytoskeletal reorganization, cell motility, and survival. Specifically, PAK4 activation upregulates the LIMK1/cofilin pathway and facilitates Transforming Growth Factor-beta 1 (TGF-β1)-induced Epithelial-Mesenchymal Transition (EMT).

Traditional indole derivatives lacked the necessary kinase selectivity. However, structural optimization via X-ray crystallography has revealed that substituting the C-3 position to create 6-ethynyl-1H-indole derivatives (e.g., Compound 55) yields exceptional specificity towards Group II PAKs, effectively halting the EMT machinery at its source [1].

Pathway TGF TGF-β1 Stimulus PAK4 PAK4 Activation TGF->PAK4 LIMK1 LIMK1 / Cofilin Phosphorylation PAK4->LIMK1 EMT Epithelial-Mesenchymal Transition (EMT) LIMK1->EMT Metastasis Lung Metastasis EMT->Metastasis Drug 6-Ethynyl-1H-Indole (Compound 55) Drug->PAK4 Inhibits

Fig 1. PAK4 signaling pathway and targeted inhibition by 6-ethynyl-1H-indole derivatives.

Comparative Performance Data

To objectively evaluate 6-ethynyl-1H-indole derivatives, we must benchmark them against the historical standard. PF-3758309 was the first-in-class pyrrolopyrazole PAK4 inhibitor that demonstrated potent preclinical activity [2]. However, it ultimately failed in due to severe pharmacokinetic limitations—specifically, a human oral bioavailability of approximately 1% and off-target gastrointestinal toxicities [3].

In contrast, optimized 6-ethynyl-1H-indole derivatives exhibit superior kinase selectivity and an optimized pharmacokinetic profile, resulting in profound in vivo efficacy without the systemic toxicity observed in earlier pan-PAK inhibitors.

Table 1: Quantitative Comparison of PAK4 Inhibitors

Performance Metric6-Ethynyl-1H-Indole (Compound 55)PF-3758309 (First-Gen Alternative)
Primary Target PAK4 (Group II specific)Pan-PAK (Group I & II)
Biochemical Potency ( Ki​ ) 10.2 nM18.7 nM
Kinase Selectivity Exceptionally HighLow (High off-target binding)
In Vivo Efficacy (Lung Metastasis) >80% inhibition (A549 model)Moderate; limited by systemic toxicity
Pharmacokinetics Optimized bioavailabilityPoor human oral bioavailability (~1%)
Clinical Status Advanced Preclinical LeadTerminated Phase 1

Experimental Methodologies: A Self-Validating Protocol System

To assess the in vivo efficacy of these compounds, we utilize a Tail Vein Injection Lung Metastasis Model .

Causality of Experimental Design: We specifically avoid subcutaneous xenografts because they primarily measure proliferation. Tail vein injection directly introduces cancer cells into the systemic circulation, specifically modeling the extravasation and colonization steps of metastasis. This is the exact physiological window where a PAK4/EMT inhibitor exerts its primary effect. Furthermore, by utilizing Bioluminescence Imaging (BLI) combined with endpoint histological biomarker analysis, the protocol becomes a self-validating system : the phenotypic reduction in tumor burden (BLI) must correlate perfectly with the biochemical suppression of the target (p-PAK4 IHC) within the same tissue.

Workflow Cell 1. Cell Preparation (A549-Luc) Inject 2. Tail Vein Injection (Day 0) Cell->Inject Dose 3. Drug Administration (Days 1-21) Inject->Dose Monitor 4. BLI Monitoring (Weekly) Dose->Monitor Harvest 5. Tissue Harvest & Histology Monitor->Harvest

Fig 2. Self-validating in vivo experimental workflow for assessing anti-metastatic efficacy.

Step-by-Step Methodology

Step 1: Cell Preparation (A549-Luciferase)

  • Culture A549-Luc cells (human non-small cell lung cancer expressing firefly luciferase) in RPMI-1640 medium supplemented with 10% FBS.

  • Harvest cells at 80% confluency using 0.25% Trypsin-EDTA. Wash twice with cold PBS to remove all serum proteins, which can cause micro-embolisms in vivo.

  • Resuspend cells in sterile PBS at a concentration of 2×106 cells/mL. Keep on ice and use within 1 hour to ensure >95% viability.

Step 2: Tail Vein Injection (Modeling Extravasation)

  • Warm 6-8 week-old female BALB/c nude mice under a heat lamp for 3-5 minutes to induce vasodilation of the lateral tail veins.

  • Using a 27-gauge needle, inject 200 µL of the cell suspension ( 4×105 cells) into the lateral tail vein.

  • Randomize mice into control and treatment groups (n=8 per group) based on initial body weight.

Step 3: Drug Administration

  • Formulation: Dissolve the 6-ethynyl-1H-indole derivative (e.g., Compound 55) in a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline to ensure optimal solubility and absorption.

  • Dosing: Administer the drug via oral gavage (PO) or intraperitoneal (IP) injection at 15-30 mg/kg once daily, starting 24 hours post-cell injection (Day 1) and continuing for 21 days. Administer vehicle alone to the control group.

Step 4: Longitudinal Bioluminescence Imaging (BLI)

  • Once a week, inject mice intraperitoneally with D-luciferin (150 mg/kg).

  • Wait 10 minutes for systemic distribution, then anesthetize mice using 2% isoflurane.

  • Image mice using an in vivo imaging system (e.g., IVIS Spectrum). Causality: BLI allows for the non-invasive, longitudinal quantification of metastatic colonization in the lungs, reducing inter-animal variability and providing kinetic data on the drug's efficacy over time.

Step 5: Tissue Harvest and Self-Validating Histology

  • On Day 21, euthanize the mice. Excise the lungs, weigh them, and visually count the metastatic nodules using a dissecting microscope.

  • Fix the lung tissue in 4% paraformaldehyde, embed in paraffin, and section at 5 µm.

  • Biomarker Validation (Critical Step): Perform Immunohistochemistry (IHC) on the lung sections for p-PAK4 (Ser474) , E-cadherin , and N-cadherin . Causality: If the 6-ethynyl-1H-indole derivative is functioning correctly, the phenotypic reduction in lung nodules must be accompanied by a histological absence of p-PAK4, an upregulation of E-cadherin (epithelial restoration), and a downregulation of N-cadherin (mesenchymal suppression). This closes the mechanistic loop, validating the entire experimental system.

References

  • Title: Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells Source: Acta Pharmaceutica Sinica B URL: [Link]

  • Title: Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Phase 1, Open Label, Dose-Escalation, Safety, Pharmacokinetic And Pharmacodynamic Study Of Single Agent PF-03758309, An Oral PAK4 Inhibitor, In Patients With Advanced Solid Tumors (NCT00932126) Source: ClinicalTrials.gov URL: [Link]

Safety & Regulatory Compliance

Safety

6-ethynyl-1H-indole proper disposal procedures

Operational Guide: Safe Handling, Quenching, and Disposal of 6-Ethynyl-1H-Indole As a Senior Application Scientist, I frequently consult with drug development professionals scaling up the synthesis of complex indole-base...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling, Quenching, and Disposal of 6-Ethynyl-1H-Indole

As a Senior Application Scientist, I frequently consult with drug development professionals scaling up the synthesis of complex indole-based therapeutics. 6-Ethynyl-1H-indole (CAS: 865375-93-5) is a highly valuable building block, particularly recognized for its role in synthesizing C-3-substituted derivatives that act as potent inhibitors of group II p21-activated kinases (PAKs) and epidermal growth factor receptor (EGFR) pathways[1]. However, the presence of both a nucleophilic indole nitrogen and a reactive terminal alkyne mandates rigorous safety and disposal protocols.

This guide provides a self-validating system for managing 6-ethynyl-1H-indole waste, ensuring laboratory safety, operational efficiency, and strict regulatory compliance.

Chemical Properties and Hazard Profile

To design an effective disposal strategy, we must first understand the physicochemical properties of the compound. The terminal alkyne moiety is susceptible to forming explosive metal acetylides under specific conditions, while the indole core can undergo unwanted oxidation if improperly stored.

Table 1: Quantitative Data and Hazard Profile of 6-Ethynyl-1H-Indole

PropertyValue / DescriptionOperational Causality
CAS Number 865375-93-5[2]Unique identifier for EHS waste logging.
Molecular Weight 141.17 g/mol [3]Used to calculate precise stoichiometric quenching equivalents.
Storage Requirements 2-8°C, inert atmosphere (Ar/N₂), dark[3]Prevents auto-oxidation of the electron-rich indole ring.
GHS Hazards H302, H315, H319, H332[3]Mandates the use of a certified fume hood and standard PPE.
Key Reactivity Hazards Exothermic decomposition; metal acetylide formation[4]Dictates strict segregation from heavy metal waste streams.

Mechanistic Pathways in Drug Development

Understanding how this compound is utilized informs what will be present in the waste stream. 6-Ethynyl-1H-indole is frequently subjected to Sonogashira cross-coupling or click chemistry (CuAAC) to build complex scaffolds. In oncology research, these resulting derivatives are critical for disrupting cancer cell signaling, specifically targeting EGFR and inducing mitochondrial-dependent apoptosis[1].

Pathway Indole 6-Ethynyl-1H-indole Derivatives EGFR EGFR / PAK4 Kinases Indole->EGFR Inhibits Mito Mitochondrial Dysfunction Indole->Mito Induces ROS PI3K PI3K-Akt Pathway EGFR->PI3K Blocks signaling Apop Apoptosis (Cancer Cell Death) PI3K->Apop Downregulation Mito->Apop Activates

Figure 1: Mechanism of action for 6-ethynyl-1H-indole derivatives in EGFR/PAK4 inhibition.

Because these synthetic reactions often utilize copper or palladium catalysts, the resulting waste mixtures contain transition metals that can react with unconsumed terminal alkynes. This necessitates a highly controlled quenching procedure to prevent the formation of shock-sensitive metal acetylides[4].

Operational Plan: Step-by-Step Quenching and Disposal

Critical Directive: Do not attempt to quench pure, unadulterated 6-ethynyl-1H-indole. Unused chemical should be kept in its original container, sealed, and handed directly to Environmental Health and Safety (EHS)[4].

The following protocol applies strictly to reaction mixtures containing residual 6-ethynyl-1H-indole and its reactive intermediates (e.g., lithiated alkynes or copper complexes)[5].

Causality Check: Why not just add water to the waste? Adding water directly to a reaction mixture containing organometallic alkyne intermediates causes rapid, uncontrolled hydrolysis, leading to thermal runaway and potential solvent ignition. We must use a graduated proton-donation strategy.

Protocol: Graduated Quenching of Alkyne Reaction Mixtures
  • Temperature Control: Transfer the reaction flask to a certified fume hood. Submerge the flask in an ice-water bath to bring the internal temperature to 0°C.

    • Causality: Lowers the kinetic energy of the system, safely mitigating the exotherm produced during protonation[4].

  • Solvent Dilution: Dilute the mixture 1:1 with an inert, dry solvent such as Tetrahydrofuran (THF) or Toluene.

    • Causality: Increases the thermal mass to dissipate heat and prevents dangerous local concentration spikes of the quenching agent[4].

  • Primary Quench (Mild Proton Donor): Using an addition funnel, add Isopropanol (iPrOH) dropwise. Monitor closely for gas evolution. Continue until bubbling ceases.

    • Causality: Isopropanol is a weaker acid than water. It provides a slow, controlled protonation of reactive acetylide anions, preventing violent gas expansion[4].

  • Secondary Quench (Stronger Proton Donor): Once the iPrOH addition is stable and the reaction is visually calm, add saturated aqueous ammonium chloride (NH₄Cl) or 1M HCl dropwise.

    • Causality: Ensures absolute neutralization of any remaining basic species and safely decomposes transition metal complexes[4].

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic phase from the aqueous phase.

Workflow A Reaction Mixture (6-ethynyl-1H-indole) B Temperature Control (Cool to 0°C) A->B C Solvent Dilution (THF or Toluene) B->C Heat dissipation D Primary Quench (Dropwise iPrOH) C->D Neutralize reactive alkynes E Secondary Quench (Sat. NH4Cl / 1M HCl) D->E Protonate intermediates F Phase Separation E->F G Organic Waste (Halogenated vs Non) F->G EHS Disposal H Aqueous Waste (Heavy Metal Segregation) F->H EHS Disposal

Figure 2: Safe quenching and disposal workflow for 6-ethynyl-1H-indole reaction mixtures.

Waste Segregation & Logistical Operations

To maintain a self-validating safety system, laboratories must implement strict logistical controls for the separated waste phases:

  • Organic Phase Segregation: Collect the organic layer in a designated hazardous waste carboy. If the reaction involved halogenated solvents (e.g., dichloromethane) or halogenated indole precursors (e.g., 6-bromo-1H-indole for Sonogashira coupling), it MUST go into the Halogenated Organic Waste container[6]. Otherwise, use the Non-Halogenated container.

  • Aqueous Phase Segregation: Verify the pH is between 5-9. Collect in an Aqueous Metal Waste container if copper, palladium, or other transition metals were used. Do not pour this down the drain.

  • Heavy Metal Contamination Warning: Never dispose of unquenched 6-ethynyl-1H-indole in waste containers that might contain silver (Ag), copper (Cu), or lead (Pb) salts. The resulting metal acetylides are highly shock-sensitive and can detonate upon friction or impact[4].

  • Labeling: Waste tickets must explicitly state "Contains quenched terminal alkynes and indole derivatives." If cross-coupling was performed, list the specific halogenated byproducts[6].

References

  • [6] Methyl 6-ethynyl-1H-indole-2-carboxylate | CAS 2694721-91-8. Benchchem. 6

  • [3] 6-Ethynyl-1H-indole: Description & Safety Information. Escazu Village. 3

  • [1] Novel 4-Amino-Quinazoline Moieties Ligated Platinum(IV) Prodrugs Overcome Cisplatin Resistance in EGFRWT Human Lung Cancer. ResearchGate. 1

  • [4] Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Benchchem. 4

  • [5] Working with Hazardous Chemicals - Organic Syntheses. OrgSyn. 5

  • [2] 6-ETHYNYL-1H-INDOLE (CAS 865375-93-5). Fluorochem. 2

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